3-Nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSAWEHOGCWOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060697 | |
| Record name | Benzonitrile, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS] | |
| Record name | 3-Nitrobenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19781 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00217 [mmHg] | |
| Record name | 3-Nitrobenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19781 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
619-24-9 | |
| Record name | 3-Nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitrobenzonitrile
Introduction
3-Nitrobenzonitrile, with the CAS number 619-24-9, is an organic compound featuring both a nitro group (-NO₂) and a nitrile group (-CN) attached to a benzene ring at the meta position.[1] This unique substitution pattern makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] It typically appears as a pale yellow crystalline powder or needles.[1][2] Its chemical versatility, stemming from the reactivity of its functional groups, has led to its use in the development of pharmaceuticals, agrochemicals, and dyes.[1] Furthermore, it has found a niche application in analytical chemistry as a matrix for matrix-assisted ionization vacuum (MAIV) mass spectrometry.[2][3]
Chemical and Physical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| CAS Number | 619-24-9 | [4] |
| Molecular Formula | C₇H₄N₂O₂ | [4] |
| Molecular Weight | 148.12 g/mol | [5][4] |
| Appearance | Yellowish crystalline powder or needles | [1][2] |
| Melting Point | 114-117 °C | [1] |
| Boiling Point | 164-166 °C | |
| Density | 0.33 g/cm³ at 20 °C | |
| Bulk Density | ~500 kg/m ³ | |
| Water Solubility | 1.7 g/L at 25 °C | |
| Solubility in Ether | Very soluble | [1] |
| Vapor Pressure | 0.00217 mmHg | |
| logP | 1.17 | |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N | [5] |
| InChI | 1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | [5] |
Synthesis and Experimental Protocols
One documented method for the synthesis of this compound involves the decomposition of a diazonium salt derived from 2-amino-5-nitrobenzonitrile.[6]
Experimental Protocol: Synthesis via Diazonium Salt Decomposition [6]
-
Dissolve p-toluenesulfonic acid monohydrate (3 mmol) in 15 mL of ethyl acetate.
-
Add 2-amino-5-nitrobenzonitrile (3 mmol) to the solution.
-
Add tert-butyl nitrite (9 mmol) dropwise to the mixture, which will result in the formation of a yellow precipitate of 2-cyano-4-nitrobenzenediazonium p-toluenesulfonate.
-
The diazonium salt is then decomposed in ethanol to yield this compound.
-
The final product can be isolated as an off-white solid and further purified by crystallization from an ethanol solution at -20°C.
Chemical Reactivity and Applications in Drug Development
The chemical behavior of this compound is dominated by its two functional groups.[1] The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr) under certain conditions.[1] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a variety of derivatives.[1]
These reactive properties make this compound a crucial building block in the synthesis of pharmaceuticals. For example, the nitro group can be reduced to an amino group, a common transformation in the construction of heterocyclic systems found in many biologically active compounds.[1]
Application in Nucleophilic Aromatic Substitution (SNAr) Reactions
A scalable and environmentally friendly SNAr reaction using 4-fluoro-3-nitrobenzonitrile (a closely related compound) has been demonstrated in water, showcasing a sustainable synthetic route.[7] This type of reaction is fundamental in pharmaceutical process chemistry.
Experimental Protocol: Aqueous SNAr Reaction [7]
-
To a 300 mL three-necked round-bottom flask, add distilled water (90 mL).
-
Dissolve K₃PO₄ (55.1 mmol, 1.11 equiv) in the water.
-
Add 4-(1-Pyrrolidinyl)piperidine (50.2 mmol, 1.01 equiv) and dissolve.
-
Add 4-fluoro-3-nitrobenzonitrile (49.8 mmol, 1.00 equiv).
-
Rinse the flask with an additional 10 mL of distilled water.
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Cool the mixture to ambient temperature and allow it to stand overnight without agitation.
-
Collect the resulting solid product by vacuum filtration and rinse twice with water.
Safety and Handling
This compound is a hazardous substance and requires careful handling in a laboratory setting.[5][8] It is harmful if swallowed, inhaled, or in contact with skin.[5] Metabolism of the compound may release cyanide, which can lead to severe health effects.[8]
| Hazard Class & Statement | Precautionary Measures & PPE | Reference(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. | [9] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. | [9] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. | [8] |
| Eye Irritation | Causes eye irritation. Wear eye protection such as safety goggles. If in eyes, rinse cautiously with water for several minutes. | [8] |
| Personal Protective Equipment (PPE) | Eyeshields, protective gloves (Nitrile rubber recommended), dust mask (type N95 or P2), and protective clothing are necessary. | [8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. | [8] |
| Stability | Stable under normal storage and handling conditions. Avoid dust formation as fine dust can lead to the danger of a dust explosion. | [8] |
| Disposal | Dispose of contents and container to an approved waste disposal plant. | [10] |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 619-24-9 [chemicalbook.com]
- 3. This compound 98 619-24-9 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Nitrobenzonitrile: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzonitrile, a pale yellow crystalline solid, is a versatile aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a nitrile (-C≡N) and a nitro (-NO₂) group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The electron-withdrawing properties of both substituents influence the reactivity of the aromatic ring, rendering it a key intermediate for various chemical transformations. This guide provides a comprehensive overview of the physical and chemical attributes of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis.
Physicochemical Attributes
The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂ | [1][2] |
| Molecular Weight | 148.12 g/mol | [1][2] |
| Appearance | Pale yellow crystalline powder or needles | [3] |
| Melting Point | 114-117 °C | [2] |
| Boiling Point | 165 °C at 21 mmHg | [3] |
| Density | 1.479 g/cm³ | [4] |
| Solubility | Soluble in ether. Insoluble in water. | [3] |
| Vapor Pressure | 0.014 mmHg at 25 °C | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| Infrared (IR) Spectroscopy | Characteristic peaks for C≡N stretch, C-NO₂ stretch, and aromatic C-H bonds. | [1] |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons. | [1] |
| ¹³C NMR Spectroscopy | Signals for the aromatic carbons, the nitrile carbon, and the carbon attached to the nitro group. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. | [1][5] |
Table 3: Chemical and Safety Information for this compound
| Property | Value/Information | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | m-Nitrobenzonitrile, 3-Cyanonitrobenzene | [1] |
| CAS Number | 619-24-9 | [2] |
| Stability | Stable under normal conditions. | |
| Incompatibilities | Strong oxidizing agents, strong bases. | |
| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the synthesis of this compound from 3-nitroaniline. The reaction proceeds in two main stages: the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[6]
Materials and Reagents:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization of 3-Nitroaniline:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the suspension of 3-nitroaniline over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt solution.
-
-
Cyanation Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is indicated by the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a 5% sodium bicarbonate solution to precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Purification of this compound
1. Recrystallization:
Recrystallization from ethanol is an effective method for purifying the crude this compound.[7]
Materials and Reagents:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound should form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
2. Column Chromatography:
For higher purity, column chromatography can be employed.
Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Beakers, flasks, and test tubes
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the level is just above the silica bed.[8][9][10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexane and ethyl acetate and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a mobile phase of hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound (as identified by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
While a specific validated method for this compound was not found, a general reverse-phase HPLC method can be adapted for its analysis.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry detection, a small amount of formic acid (e.g., 0.1%) can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Sample Preparation: Prepare a standard solution of high-purity this compound in the mobile phase. Dissolve the sample to be analyzed in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity can be determined by the area percentage of the this compound peak.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and quantification of this compound.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion of this compound (m/z 148).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject the sample into the GC-MS system. The retention time and the mass spectrum of the peak can be compared to a standard of this compound for identification and quantification.
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of significant published research detailing specific biological activities or signaling pathway modulation by this compound. Its primary role in the scientific literature is that of a chemical intermediate in the synthesis of more complex molecules that may possess biological activity.[12] As such, it is a valuable tool for drug discovery and development, providing a scaffold for the creation of novel compounds that can be screened for therapeutic potential. Researchers utilizing this compound in their synthetic schemes are encouraged to perform appropriate biological assays on their final products to determine their effects on cellular pathways.
Conclusion
This compound is a key chemical building block with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a starting point for its synthesis, purification, and analysis in a laboratory setting. While its direct biological activity is not well-characterized, its importance as a synthetic intermediate in the development of new chemical entities for pharmaceutical and other applications is firmly established. This technical guide serves as a valuable resource for researchers and scientists working with this versatile compound.
References
- 1. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 619-24-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzonitrile, 3-nitro- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. nbinno.com [nbinno.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Nitrobenzonitrile
This document provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular structure, physicochemical data, synthesis protocols, and crystallographic information.
Molecular Structure and Formula
This compound is an organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at positions 1 and 3, respectively.[1][2]
-
IUPAC Name: this compound[1]
Below is a diagram representing the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical and Crystallographic Data
The key physical, chemical, and crystallographic properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 148.12 g/mol | [1][6] |
| Appearance | Pale yellow, crystalline powder with an almond-like odor. | [1] |
| Melting Point | 114–117 °C | [6] |
| Boiling Point | 164–166 °C | |
| CAS Number | 619-24-9 | [1][3][4][6] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N | [1] |
| InChI Key | RUSAWEHOGCWOPG-UHFFFAOYSA-N | [1][6] |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁ | [7] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported.
Method 1: From 3-Nitrobenzaldehyde [5]
This protocol describes the conversion of 3-nitrobenzaldehyde to this compound using iodine and ammonia.
-
Dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile in a 100 mL round-bottom flask.
-
Add iodine (I₂) to the solution, at which point the reaction system should turn reddish-brown.
-
Add 0.8 mL of aqueous ammonia. The reaction mixture will turn orange-red.
-
Continue the reaction for approximately 30 minutes, adding more ammonia until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Add pure water to the flask and perform an extraction with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent using a rotary evaporator to yield the final product. A yield of 99% has been reported for this method.[5]
Method 2: Nitration of Benzonitrile [2]
This method involves the direct nitration of benzonitrile.
-
Prepare benzonitrile and concentrated nitric acid as the starting materials.
-
In a suitable reaction vessel, mix benzonitrile and concentrated nitric acid. The typical molar ratio is approximately 1 part benzonitrile to 1.5 parts concentrated nitric acid.[2]
-
Control the reaction conditions (temperature and time) to facilitate the oxidation of benzonitrile to this compound. Water is generated as a byproduct.[2]
-
Upon completion, the product can be isolated and purified using standard laboratory techniques.
Method 3: From 2-Amino-5-nitrobenzonitrile via Diazonium Salt [7]
This synthesis proceeds through the decomposition of a diazonium salt.
-
Synthesize the corresponding diazonium salt from 2-amino-5-nitrobenzonitrile following previously published procedures.
-
Decompose the diazonium salt in ethanol to obtain this compound.
-
The crude product can be purified by recrystallization. For instance, single crystals suitable for X-ray diffraction have been obtained by slow evaporation from an acetone solution at -20°C.[7]
Crystal Structure Determination by X-ray Diffraction
The following protocol outlines the determination of the crystal structure of this compound.[7]
-
Crystal Growth: Obtain single crystals of this compound by slow evaporation of an acetone solution at -20°C.
-
Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Use a micro-focus sealed X-ray tube as the radiation source with a mirror monochromator.
-
Collect data using ω scans.
-
-
Structure Solution and Refinement:
-
Process the collected data using appropriate software (e.g., CrysAlisPro).
-
Solve the crystal structure and refine it using a full-matrix least-squares method.
-
Locate hydrogen atom positions from a difference Fourier map.
-
This analysis has revealed that this compound crystallizes in the monoclinic Sohncke space group P2₁ with two molecules in the unit cell.[7] The molecules form π–π stacks along the shortest crystallographic axis.[7]
References
- 1. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Solubility Profile of 3-Nitrobenzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Nitrobenzonitrile in a range of common organic solvents. The data presented is crucial for professionals in chemical research, process development, and pharmaceutical sciences, where this compound is a key intermediate. Understanding its solubility is essential for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in twelve organic solvents across a temperature range of 278.15 K to 318.15 K. The mole fraction solubility (x) of this compound increases with temperature in all tested solvents, indicating that the dissolution process is endothermic.[1][2]
The solubility of this compound was found to be highest in acetone and lowest in cyclohexane across the studied temperature range.[1][2] The solvents can be ranked in descending order of their solvating power for this compound as follows: acetone > acetonitrile, ethyl acetate > toluene > acetic acid > methanol > ethanol > n-propanol > n-butanol > isopropanol > 2-methyl-1-propanol > cyclohexane.[1][2]
The following tables summarize the mole fraction solubility of this compound in the specified solvents at various temperatures.
Table 1: Mole Fraction Solubility (x) of this compound in Alcohols and Acetone
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | 2-Methyl-1-propanol | Acetone |
| 278.15 | 0.0225 | 0.0178 | 0.0145 | 0.0118 | 0.0131 | 0.0102 | 0.0789 |
| 283.15 | 0.0283 | 0.0224 | 0.0183 | 0.0149 | 0.0165 | 0.0129 | 0.0991 |
| 288.15 | 0.0354 | 0.0280 | 0.0229 | 0.0187 | 0.0207 | 0.0162 | 0.1242 |
| 293.15 | 0.0441 | 0.0349 | 0.0286 | 0.0234 | 0.0259 | 0.0203 | 0.1548 |
| 298.15 | 0.0548 | 0.0435 | 0.0357 | 0.0292 | 0.0324 | 0.0254 | 0.1919 |
| 303.15 | 0.0679 | 0.0541 | 0.0445 | 0.0365 | 0.0405 | 0.0318 | 0.2368 |
| 308.15 | 0.0839 | 0.0671 | 0.0553 | 0.0454 | 0.0504 | 0.0396 | 0.2911 |
| 313.15 | 0.1033 | 0.0829 | 0.0685 | 0.0564 | 0.0626 | 0.0492 | 0.3562 |
| 318.15 | 0.1269 | 0.1021 | 0.0846 | 0.0699 | 0.0777 | 0.0610 | 0.4341 |
Table 2: Mole Fraction Solubility (x) of this compound in Other Organic Solvents
| Temperature (K) | Acetonitrile | Acetic Acid | Ethyl Acetate | Toluene | Cyclohexane |
| 278.15 | 0.0489 | - | 0.0353 | 0.0331 | - |
| 283.15 | 0.0615 | - | 0.0447 | 0.0418 | 0.0039 |
| 288.15 | 0.0772 | - | 0.0565 | 0.0528 | 0.0049 |
| 293.15 | 0.0964 | 0.0298 | 0.0714 | 0.0665 | 0.0061 |
| 298.15 | 0.1200 | 0.0374 | 0.0899 | 0.0835 | 0.0076 |
| 303.15 | 0.1488 | 0.0468 | 0.1132 | 0.1044 | 0.0095 |
| 308.15 | 0.1839 | 0.0585 | 0.1424 | 0.1299 | 0.0118 |
| 313.15 | 0.2265 | 0.0730 | 0.1786 | 0.1609 | 0.0147 |
| 318.15 | 0.2783 | 0.0909 | 0.2233 | 0.1985 | 0.0182 |
Note: Solubility in acetic acid was measured from 293.15 K and in cyclohexane from 283.15 K due to their melting points.[2]
Experimental Protocols
The quantitative solubility data presented in this guide was determined using the static equilibrium method, also known as the isothermal dissolution equilibrium method.[1][3] This is a robust and widely accepted technique for measuring thermodynamic solubility. The general procedure is outlined below.
2.1 Materials and Equipment
-
This compound: High purity, crystalline solid.
-
Solvents: Analytical grade or higher purity.
-
Jacketed Glass Vessel: To maintain a constant temperature.
-
Thermostatic Bath: To circulate fluid through the jacketed vessel and control the temperature with high precision (e.g., ±0.1 K).
-
Magnetic Stirrer or Orbital Shaker: To ensure thorough mixing and facilitate the equilibrium process.
-
Analytical Balance: For accurate weighing of the solute and solvent.
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer: For quantitative analysis of the solute concentration in the saturated solution.
-
Syringe Filters: To separate the undissolved solid from the saturated solution before analysis.
2.2 General Procedure
-
Preparation: An excess amount of crystalline this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel. The vessel is then sealed to prevent solvent evaporation.
-
Equilibration: The mixture is continuously agitated using a magnetic stirrer or shaker at a constant, preset temperature controlled by the thermostatic bath. The system is allowed to equilibrate for a sufficient period (typically several hours to days) to ensure that the solution is saturated and in equilibrium with the solid phase. Preliminary studies are often conducted to determine the minimum time required to reach equilibrium.
-
Sampling and Phase Separation: Once equilibrium is reached, agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe. The syringe is immediately fitted with a filter (typically 0.45 µm or smaller) to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Analysis: The clear, filtered saturated solution is then diluted with an appropriate solvent, and the concentration of this compound is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The mole fraction solubility (x) is calculated from the measured concentration of this compound in the saturated solution and the known masses and molar masses of the solute and solvent.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the static equilibrium method.
References
Spectroscopic Analysis of 3-Nitrobenzonitrile: A Technical Guide
Introduction: 3-Nitrobenzonitrile (C₇H₄N₂O₂), a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, is a pale yellow crystalline solid.[1] Its molecular structure, characterized by a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at the meta position, gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols and visual workflows are included to facilitate the practical application of this data.
Spectroscopic Data Summary
The structural elucidation of this compound is achieved through the combined application of several spectroscopic techniques. Each method provides unique insights into the molecular framework, and the aggregated data allows for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra reveal the specific electronic environments of the hydrogen and carbon atoms, respectively.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The electron-withdrawing nature of both the nitro and cyano groups deshields these protons, causing them to resonate at relatively high chemical shifts.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 8.56 | t (triplet) | 1.8 |
| H-4 | 8.48 | ddd (doublet of doublet of doublets) | 8.2, 2.3, 1.1 |
| H-5 | 7.82 | t (triplet) | 8.0 |
| H-6 | 8.02 | ddd (doublet of doublet of doublets) | 7.8, 1.8, 1.1 |
Solvent: CDCl₃, Reference: TMS at 0 ppm
¹³C NMR (Carbon-13 NMR) Data
The proton-decoupled ¹³C NMR spectrum shows six signals, corresponding to the seven carbon atoms in the molecule (two carbons are chemically equivalent by symmetry).
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 114.6 |
| C-2 | 137.9 |
| C-3 | 148.4 |
| C-4 | 127.6 |
| C-5 | 130.9 |
| C-6 | 132.0 |
| C≡N | 116.7 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands for the nitrile and nitro groups, as well as for the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2235 | C≡N Stretch | Nitrile |
| 1610, 1580, 1475 | C=C Stretch | Aromatic Ring |
| 1530 | N-O Asymmetric Stretch | Nitro |
| 1350 | N-O Symmetric Stretch | Nitro |
| 890, 810, 670 | C-H Bending (out-of-plane) | Aromatic |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several fragment ions resulting from the cleavage of the molecule.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 148 | 62 | [M]⁺ (Molecular Ion) |
| 118 | 10 | [M-NO]⁺ |
| 102 | 100 | [M-NO₂]⁺ |
| 75 | 45 | [C₆H₃]⁺ |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or sonicate the vial to ensure the solid is completely dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation:
-
Place a small amount (approx. 10-20 mg) of this compound into a small test tube or vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and mix to dissolve.
-
Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction:
-
For a solid sample like this compound, direct insertion probe is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, if coupled with a gas chromatograph (GC-MS), the sample is first dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
-
Ionization and Analysis:
-
The sample is introduced into the high-vacuum ion source of the mass spectrometer.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment in a characteristic pattern.[2]
-
The resulting positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound in EI-MS.
References
The Nitrile Group in 3-Nitrobenzonitrile: A Versatile Hub for Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzonitrile is a valuable and versatile building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. Its utility stems from the presence of two key functional groups: a nitro group and a nitrile group, both of which offer distinct and complementary reactivity. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the nitrile moiety, opening up a wide array of synthetic transformations. This technical guide provides a comprehensive overview of the synthetic versatility of the nitrile group in this compound, complete with experimental protocols, quantitative data, and visual representations of key reaction pathways.
Reactivity of the Nitrile Group
The nitrile group (—C≡N) in this compound is a highly versatile functional group that can be transformed into a variety of other important moieties, including primary amines, amides, and carboxylic acids. Furthermore, it can participate in cycloaddition reactions to form heterocyclic systems. The presence of the meta-positioned nitro group enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
Key Transformations of the Nitrile Group
Hydrolysis to Amides and Carboxylic Acids
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid, often proceeding through an amide intermediate. This transformation is fundamental for introducing a carboxylic acid functionality, a common feature in many drug molecules.
2.1.1. Partial Hydrolysis to 3-Nitrobenzamide
Controlled hydrolysis can afford the corresponding amide, 3-nitrobenzamide. This reaction is typically carried out under basic conditions.
2.1.2. Complete Hydrolysis to 3-Nitrobenzoic Acid
More vigorous hydrolysis conditions lead to the formation of 3-nitrobenzoic acid. This can be achieved by heating in the presence of a strong acid or base.
Reduction to Primary Amines
The reduction of the nitrile group to a primary amine (—CH₂NH₂) is a crucial transformation for the introduction of a flexible aminoalkyl group. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice.
Cycloaddition Reactions: Synthesis of Tetrazoles
The nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, often exhibiting improved metabolic stability and pharmacokinetic properties.
The Ritter Reaction: Synthesis of N-Alkyl Amides
The Ritter reaction provides a method for the synthesis of N-alkyl amides from nitriles. This reaction involves the reaction of the nitrile with a carbocation source, typically generated from an alcohol or alkene in the presence of a strong acid.
Selective Transformations in the Presence of the Nitro Group
A key aspect of the synthetic utility of this compound is the ability to selectively transform either the nitrile or the nitro group.
Selective Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine (—NH₂) while leaving the nitrile group intact. This transformation is valuable for the synthesis of 3-aminobenzonitrile, a precursor to various dyes and pharmaceuticals.
Simultaneous Reduction of Nitrile and Nitro Groups
Under appropriate conditions, both the nitrile and nitro groups can be reduced simultaneously to afford 3-aminobenzylamine. This diamine is a useful building block for the synthesis of more complex molecules.
Quantitative Data
The following tables summarize the quantitative data for the key transformations of this compound.
| Transformation | Product | Reagents and Conditions | Yield (%) | Reference |
| Partial Hydrolysis | 3-Nitrobenzamide | CsOH·H₂O, ammonia water, 100 °C, 1 h | 75 | |
| Selective Nitro Reduction | 3-Aminobenzonitrile | Pd/C, H₂, Methanol, 50 °C, 8 h | 85 | |
| Complete Hydrolysis (Analogous System) | 3-Nitrobenzoic Acid | NaOH, heat; then HCl | 90-96 | [1] |
| Nitrile Reduction (General) | 3-Nitrobenzylamine | LiAlH₄, THF, 0 °C to RT | - | |
| Simultaneous Reduction (Related System) | 3-Aminobenzylamine | RaneyNi, hydrazine hydrate | High | [2] |
Experimental Protocols
Synthesis of 3-Nitrobenzamide (Partial Hydrolysis)
Procedure:
-
In a reaction tube, add this compound (2 mmol) and CsOH·H₂O (0.0336 g, 10 mol%).
-
Add 1.0 mL of ammonia water as the solvent.
-
Seal the reaction tube and heat to 100 °C for 1 hour.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture and purify by column chromatography to yield 3-nitrobenzamide.
Expected Yield: ~75%
Synthesis of 3-Aminobenzonitrile (Selective Nitro Reduction)
Procedure:
-
In a 100 mL single-neck flask, add this compound (1.48 g), 10% palladium on carbon (0.01 g), and methanol (20 mL).
-
Connect the flask to a hydrogen balloon in a closed system.
-
Raise the temperature to 50 °C and react for 8 hours.
-
After the reaction is complete, cool to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add 100 mL of distilled water and 100 mL of dichloromethane for extraction.
-
Dry the organic phase with MgSO₄, filter, and concentrate under reduced pressure to obtain 3-aminobenzonitrile.
Expected Yield: ~85%
Synthesis of 3-Nitrobenzylamine (Nitrile Reduction)
Procedure (General):
-
To a suspension of Lithium aluminum hydride (LiAlH₄, 1.5 eq.) in THF (10 vol) at 0 °C, add a solution of this compound (1 eq.) in THF.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the successive addition of water (1 vol), 10% NaOH (1.5 vol), and water (3 vol).
-
Filter the resulting suspension through celite and wash with ethyl acetate.
-
Separate the layers, wash the organic layer with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 5-(3-Nitrophenyl)-1H-tetrazole ([3+2] Cycloaddition)
Procedure (General):
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as DMF.
-
Add sodium azide (NaN₃) and a catalyst (e.g., zinc chloride or silica sulfuric acid).
-
Heat the reaction mixture with stirring (e.g., to 110-120 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-(3-nitrophenyl)-1H-tetrazole.
Synthesis of N-tert-butyl-3-nitrobenzamide (Ritter Reaction)
Procedure (General):
-
In a flask, dissolve this compound in a mixture of acetic acid and tert-butyl acetate.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid, maintaining a low temperature.
-
Allow the reaction to stir at room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize to obtain N-tert-butyl-3-nitrobenzamide.[3]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.
Caption: Key synthetic transformations of this compound.
Caption: Workflow for the selective reduction of the nitro group.
Conclusion
The nitrile group in this compound serves as a versatile functional handle for a wide range of synthetic transformations. Its ability to be converted into amines, amides, carboxylic acids, and tetrazoles, coupled with the option for selective reduction of either the nitrile or the nitro group, makes this compound an exceptionally valuable precursor in the synthesis of complex organic molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers to harness the full synthetic potential of this important building block in their drug discovery and development efforts.
References
3-Nitrobenzonitrile: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzonitrile, a readily available aromatic nitrile, serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive nitrile group and a reducible nitro functionality at the meta position, allows for a variety of chemical transformations, making it an attractive building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthetic utility of this compound as a precursor to key heterocyclic scaffolds, including tetrazoles, quinazolines, pyrazoles, and pyridines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this versatile precursor in research and development.
Key Transformations and Synthetic Pathways
The synthetic value of this compound lies in two primary reactive sites: the nitrile group and the nitro group. The nitrile group can participate in cycloaddition reactions to form five-membered rings, while the nitro group can be readily reduced to an amino group, which then serves as a key handle for the construction of various fused and non-fused heterocyclic systems.
Synthesis of 5-(3-Nitrophenyl)-1H-tetrazole
The [3+2] cycloaddition reaction of the nitrile group in this compound with an azide source is a direct and efficient method for the synthesis of 5-(3-nitrophenyl)-1H-tetrazole. This tetrazole derivative is of interest due to the known biological activities of the tetrazole ring system, which is often used as a bioisosteric replacement for a carboxylic acid group in drug design.
Experimental Protocol: Synthesis of 5-(3-Nitrophenyl)-1H-tetrazole
A mixture of this compound (1 mmol), sodium azide (2 mmol), and a catalyst such as nano-TiCl4.SiO2 (0.1 g) in DMF (5 mL) is refluxed for 2 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration. The addition of ice water and 4N HCl (5 mL) to the filtrate precipitates the product as a white solid, which is then washed with cold chloroform to yield pure 5-(3-nitrophenyl)-1H-tetrazole.
| Product | Yield | Melting Point | Spectroscopic Data |
| 5-(3-Nitrophenyl)-1H-tetrazole | 98% | 190-191 °C | FT-IR (KBr, cm⁻¹): 3150, 3092, 3013, 2928, 2861, 2758, 2610, 2231, 1585, 1560, 1494, 1433, 1279, 1153, 1014, 976, 944, 850, 749, 554. ¹H NMR (100 MHz, CDCl₃, δ ppm): 7.90 (d, 2H, J=7.5 Hz), 8.35 (d, 1H, J=8.0 Hz), 8.50 (s, 1H), 8.85 (t, 1H, J=8.0 Hz). |
Reduction of this compound to 3-Aminobenzonitrile
The reduction of the nitro group in this compound to an amine is a crucial step that opens up a plethora of possibilities for synthesizing more complex heterocyclic systems. 3-Aminobenzonitrile is a versatile intermediate for the construction of quinazolines, pyrazoles, and pyridines. Catalytic transfer hydrogenation using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst is an effective and selective method for this transformation.
Experimental Protocol: Catalytic Transfer Hydrogenation of this compound
To a solution of this compound in a suitable solvent such as methanol, a catalytic amount of 10% Pd/C is added. Hydrazine hydrate is then added dropwise at room temperature. The reaction is monitored by TLC for the disappearance of the starting material. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford 3-aminobenzonitrile.
| Product | Melting Point | Spectroscopic Data |
| 3-Aminobenzonitrile | 48-53 °C | ¹H NMR (DMSO-d₆, δ ppm): 5.75 (s, 2H, NH₂), 6.85-7.30 (m, 4H, Ar-H). IR (KBr, cm⁻¹): 3450, 3350 (NH₂ stretching), 2220 (CN stretching). |
Synthesis of Quinazolines from 3-Aminobenzonitrile
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While many syntheses start from 2-aminobenzonitrile, the principles can be adapted for the synthesis of quinazoline derivatives from 3-aminobenzonitrile, leading to novel isomers. A common method involves the condensation of the aminonitrile with an orthoester or an acyl chloride.
General Synthetic Strategy for Quinazolines
A mixture of 3-aminobenzonitrile, an orthoester (e.g., triethyl orthoformate), and a catalytic amount of an acid or a Lewis acid is heated. The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the quinazoline ring. Alternatively, reaction with an acyl chloride followed by cyclization can also yield the desired quinazoline.
Synthesis of Pyrazoles from 3-Aminobenzonitrile Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a broad spectrum of biological activities. While direct synthesis from 3-aminobenzonitrile is less common, it can be converted to intermediates suitable for pyrazole synthesis. For instance, conversion to a hydrazine derivative followed by reaction with a 1,3-dicarbonyl compound is a classical approach to pyrazole synthesis (Knorr pyrazole synthesis). Alternatively, the amino group can be used to construct a more complex precursor that can then cyclize to form a pyrazole ring.
General Synthetic Strategy for Pyrazoles
One potential route involves the reaction of a hydrazine derivative of 3-aminobenzonitrile with a β-diketone. The reaction typically proceeds by condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole.
Synthesis of Pyridines from 3-Aminobenzonitrile Derivatives
Pyridine and its derivatives are fundamental heterocyclic compounds found in numerous natural products and pharmaceuticals. The synthesis of substituted pyridines can be achieved through various condensation reactions. Enamines, which can be derived from 3-aminobenzonitrile, are versatile intermediates for the synthesis of polysubstituted pyridines through annulation reactions.
General Synthetic Strategy for Pyridines
3-Aminobenzonitrile can be reacted with a ketone or an aldehyde to form an enamine. This enamine can then undergo a [3+3] annulation reaction with a suitable three-carbon synthon, such as a β,β-dihalo ketone or a related species, to construct the pyridine ring.
Biological Significance of Derived Heterocycles
The heterocyclic compounds synthesized from this compound are of significant interest in drug discovery due to their diverse pharmacological properties.
-
Tetrazoles: As mentioned, tetrazoles are often used as bioisosteres of carboxylic acids and are found in a number of marketed drugs. They are known to exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, and antimicrobial effects.
-
Quinazolines: This class of compounds is well-known for its potent anticancer activity, with several quinazoline derivatives being approved as kinase inhibitors for cancer therapy. They also exhibit anti-inflammatory, antimicrobial, and antiviral activities.
-
Pyrazoles and Pyridines: These heterocycles are core structures in a vast number of pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The strategic manipulation of its nitrile and nitro functionalities provides access to tetrazoles, and through the key intermediate 3-aminobenzonitrile, to quinazolines, pyrazoles, and pyridines. The detailed protocols and synthetic strategies outlined in this guide are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the development of novel heterocyclic compounds with potential therapeutic applications. Further exploration of the reaction conditions and substrate scope will undoubtedly lead to the discovery of new and efficient synthetic methodologies and novel bioactive molecules.
understanding the electron-withdrawing effects in 3-Nitrobenzonitrile
An In-depth Technical Guide to the Electron-Withdrawing Effects in 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core principles governing the chemical behavior of this compound, focusing on the potent electron-withdrawing effects of its constituent nitro and cyano functional groups. Understanding these effects is paramount for its application as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
Introduction to this compound
This compound (CAS: 619-24-9, Molecular Formula: C₇H₄N₂O₂) is an aromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) and a cyano group (-CN) at the meta position.[2][3] Both functional groups are powerful electron-withdrawing groups (EWGs), which profoundly influence the molecule's electronic structure and chemical reactivity.[1][4] Their combined influence renders the aromatic ring significantly electron-deficient, a property that dictates its behavior in chemical transformations.[4] The electron withdrawal occurs through two primary mechanisms: the inductive effect (-I) and the mesomeric, or resonance, effect (-M).
Synthesis of this compound
Several synthetic routes to this compound have been established. The choice of method often depends on the available starting materials, desired scale, and purity requirements. Two prevalent methods are detailed below.
Experimental Protocol: Synthesis via Diazonium Salt Decomposition
This method involves the diazotization of an amino-substituted precursor followed by the decomposition of the resulting diazonium salt.[5][6]
Materials:
-
2-Amino-5-nitrobenzonitrile (3 mmol, 489.3 mg)
-
p-Toluenesulfonic acid monohydrate (3 mmol, 570.7 mg)
-
tert-Butyl nitrite (9 mmol, 1068 µL)
-
Ethyl acetate (15 mL)
-
Ethanol (10 mL)
Procedure:
-
Dissolve p-Toluenesulfonic acid monohydrate in 15 mL of ethyl acetate in a suitable reaction flask.
-
Add 2-amino-5-nitrobenzonitrile to the solution.
-
Slowly add tert-butyl nitrite dropwise to the mixture. A yellow solution will form.
-
Stir the solution for 5 minutes at room temperature, during which a yellow precipitate of 2-cyano-4-nitrobenzenediazonium tosylate will form.
-
Collect the precipitate by filtration and wash it thoroughly with ethyl acetate.
-
Dissolve the isolated solid in 10 mL of ethanol and stir the solution at room temperature for 3 days.
-
Isolate the final product, this compound, as an off-white solid by filtration.[5][6]
Experimental Protocol: Synthesis via Nitration of Benzonitrile
This method involves the direct electrophilic aromatic substitution of benzonitrile.
Materials:
-
Benzonitrile
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add benzonitrile dropwise to the cold nitrating mixture with constant stirring, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a 50 °C water bath) for approximately one hour to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly over crushed ice with stirring. The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.
Analysis of Electron-Withdrawing Effects
The electronic properties of this compound are dominated by the -I and -M effects of the nitro and cyano groups.
-
Inductive Effect (-I): The high electronegativity of the oxygen and nitrogen atoms in the -NO₂ group and the nitrogen atom in the -CN group causes a strong pull of electron density from the benzene ring through the sigma bond framework. This effect acidifies the aromatic protons and deactivates the ring.
-
Mesomeric Effect (-M): Both groups withdraw electron density from the ring's π-system via resonance. This delocalization creates partial positive charges (δ+) at the ortho and para positions relative to each substituent, further deactivating the ring towards electrophilic attack.
Quantitative and Spectroscopic Data
The electron-withdrawing nature of the nitro and cyano groups can be quantified using Hammett constants and observed through spectroscopic techniques.
Hammett Substituent Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on a benzene ring. Positive σ values indicate electron-withdrawing character. The constants for the nitro and cyano groups are among the highest, confirming their powerful deactivating nature.[7][8]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ⁻ (for resonance with negative charge) |
| **Nitro (-NO₂) ** | 0.71[7] | 0.78[7] | 1.27[8] |
| Cyano (-CN) | 0.62[9] | 0.83[9] | 0.90[9] |
Spectroscopic Evidence
Spectroscopic data provides direct evidence of the electron-deficient nature of the aromatic ring.
| Spectroscopic Data | Value | Interpretation |
| ¹³C NMR | 110.7, 117.9, 129.6, 133.3, 139.4 ppm | The chemical shifts of the aromatic carbons are downfield compared to benzene (~128 ppm), indicating deshielding due to strong electron withdrawal. |
| Physical Appearance | Pale yellow powder or needles[1][3] | The color is indicative of a conjugated system with significant charge separation. |
| Melting Point | 114-117 °C[1] | Provides a key parameter for identity and purity verification. |
Impact on Chemical Reactivity
The profound electron deficiency of the aromatic ring in this compound governs its reactivity, making it highly deactivated towards electrophiles and activated towards nucleophiles.
Electrophilic Aromatic Substitution (EAS)
Due to the strong deactivating effects of both the -NO₂ and -CN groups, this compound is extremely unreactive towards electrophilic aromatic substitution.[4] Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsh conditions and typically result in low yields.[10] Both groups are meta-directors. An incoming electrophile will preferentially add to the C5 position, as substitution at the ortho or para positions would place a destabilizing positive charge adjacent to one of the already positively polarized carbons attached to the EWGs.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-poor nature of the ring makes it susceptible to nucleophilic attack, a hallmark of Nucleophilic Aromatic Substitution (SNAr).[1][11] This reaction pathway is highly favorable when a good leaving group (like a halide) is present on the ring, particularly at a position ortho or para to a strong electron-withdrawing group like -NO₂.[12][13] The EWG stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, which is the rate-determining step.[11][14] While this compound itself lacks a leaving group, its substituted derivatives are prime candidates for SNAr reactions, which are fundamental in building complex molecules.[15]
Conclusion
The chemistry of this compound is a clear and powerful illustration of substituent effects in aromatic systems. The synergistic electron-withdrawing properties of the meta-positioned nitro and cyano groups create a highly electron-deficient aromatic ring. This electronic structure dictates its reactivity, leading to strong deactivation in electrophilic substitution reactions and pronounced activation towards nucleophilic substitution. A thorough understanding of these principles is essential for leveraging this compound as a versatile and valuable building block in medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 9. Hammett substituent constants [stenutz.eu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. chemconnections.org [chemconnections.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-nitrobenzonitrile, a key intermediate in various synthetic processes. The following sections detail its physical and chemical properties, toxicological data, safe handling procedures, emergency response, and waste disposal. This document is intended for use by trained professionals in a laboratory or industrial setting.
Chemical and Physical Properties
This compound is a yellowish crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂ | [1][2] |
| Molecular Weight | 148.12 g/mol | [2][3] |
| Appearance | Yellowish crystalline powder or needles | [1] |
| Odor | Faintly perceptible, almond-like | [3] |
| Melting Point | 115 - 117 °C | |
| Boiling Point | 164 - 166 °C | |
| Water Solubility | 1.7 g/L at 25 °C | |
| Density | 0.33 g/cm³ at 20 °C | |
| Vapor Pressure | 0.00217 mmHg | [3] |
| Log P (n-octanol/water) | 1.17 |
Toxicological Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. The primary toxic effects are associated with its nitroaromatic structure, which can lead to conditions such as methemoglobinemia.[3] A summary of acute toxicity data is provided in Table 2.
Table 2: Acute Toxicity of this compound
| Exposure Route | Endpoint | Value | Species | Reference(s) |
| Oral | LDLo | 50 mg/kg | Rat | |
| Dermal | LD50 | >1,000 mg/kg | Guinea pig | |
| Aquatic (acute) | EC50 | 48 mg/L (48h) | Daphnia magna | |
| Aquatic (acute) | LC50 | 60 mg/L (96h) | Pimephales promelas |
Experimental Protocol: Representative Acute Oral Toxicity Study (OECD Guideline 423)
While the specific study details for the cited LDLo are not publicly available, a representative acute oral toxicity study for a solid substance like this compound would typically follow the OECD Guideline 423 (Acute Toxic Class Method).[4]
Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[4]
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.[4]
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C) and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[4]
-
Dose Preparation: The test substance is typically administered in a suitable vehicle. For this compound, given its low water solubility, a suspension in a vehicle like corn oil may be used.
-
Administration: A single dose is administered to the animals by oral gavage. The volume administered is kept as low as possible, typically not exceeding 1 mL/100 g of body weight for an oily vehicle.[5]
-
Stepwise Procedure: The test is conducted in a stepwise manner using three animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival) determines the next dose level.[4]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[6]
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to identify any pathological changes.[6]
Potential Signaling Pathway for Toxicity
The toxicity of many nitroaromatic compounds is linked to their metabolic activation.[7][8] While a specific signaling pathway for this compound is not well-documented in publicly available literature, a generalized pathway for nitroaromatic compounds is illustrated below. This involves the reduction of the nitro group to form reactive intermediates that can lead to oxidative stress and cellular damage.[8]
Safety and Handling Precautions
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm and a breakthrough time of >480 minutes).
-
Skin and Body Protection: A lab coat, and in situations with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be worn.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
In the event of a spill, the following workflow should be followed:
Storage and Disposal
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material and its container must be disposed of as hazardous waste.
Fire-Fighting Measures
This compound is combustible but not readily ignitable.
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Hazardous Combustion Products: May include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Reactivity: The product in its delivered form is not dust explosion capable; however, the enrichment of fine dust can lead to the danger of a dust explosion.
-
Chemical Stability: Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.
-
Possibility of Hazardous Reactions: Violent reactions can occur with strong oxidizing agents and bases.
-
Conditions to Avoid: There are no specific conditions known to be avoided.
-
Incompatible Materials: Strong oxidizing agents and strong bases.
References
- 1. This compound | 619-24-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Stability of 3-Nitrobenzonitrile Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 3-nitrobenzonitrile under both acidic and basic conditions. The information is compiled to assist researchers and professionals in drug development and other chemical industries in understanding the degradation pathways, reaction kinetics, and appropriate handling of this compound.
Executive Summary
This compound, a key intermediate in organic synthesis, is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-nitrobenzamide and subsequently 3-nitrobenzoic acid. The stability of this compound is significantly influenced by pH and temperature. While stable under neutral and ambient conditions, its degradation is accelerated in the presence of strong acids and bases, particularly at elevated temperatures. This guide details the reaction kinetics, degradation pathways, and experimental protocols for assessing the stability of this compound.
Chemical Stability and Degradation Pathways
The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile functional group. This process occurs in a stepwise manner, first forming 3-nitrobenzamide as an intermediate, which is then further hydrolyzed to 3-nitrobenzoic acid.
Under acidic conditions , the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[1][2]
Under basic conditions , the reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[1][2] The reaction can sometimes be controlled to favor the formation of the amide intermediate under milder basic conditions.
Quantitative Stability Data
Acidic Hydrolysis
A study on the acid hydrolysis of m-substituted benzonitriles in sulfuric acid at 25.1 ± 0.1 °C provides specific kinetic data for this compound. The observed rate constants (k_obs) for the hydrolysis of m-nitrobenzonitrile increase with increasing concentrations of sulfuric acid, indicating that the reaction is acid-catalyzed. The electron-withdrawing nature of the nitro group enhances the rate of nucleophilic attack by water on the protonated nitrile.
| Sulfuric Acid Concentration (M) | Observed Rate Constant (k_obs) x 10^5 (s⁻¹) |
| 18.2 | 20.3 |
| 17.6 | 12.0 |
| 17.0 | 6.70 |
| 16.6 | 4.30 |
| 15.3 | 1.10 |
| 14.0 | 0.43 |
| 13.0 | 0.22 |
| 12.0 | 0.13 |
| 10.0 | 0.07 |
Table 1: Observed rate constants for the hydrolysis of m-nitrobenzonitrile in sulfuric acid at 25.1 ± 0.1 °C.
Basic Hydrolysis
Specific kinetic data for the alkaline hydrolysis of this compound is not available in the reviewed literature. However, it is known that nitriles, in general, undergo hydrolysis in the presence of strong bases like sodium hydroxide or potassium hydroxide, typically with heating.[3] The reaction rate is dependent on the concentration of the hydroxide ions and the temperature. Safety data sheets for this compound indicate that it can react violently with strong bases, suggesting a significant reactivity under these conditions.
Experimental Protocols
The following are detailed methodologies for conducting stability studies on this compound under acidic and basic conditions. These protocols are based on general procedures for forced degradation studies and can be adapted for specific research needs.
General Workflow for Stability Assessment
A systematic approach is crucial for assessing the chemical stability of a compound. The following workflow outlines the key steps involved in a forced degradation study.
Protocol for Acidic Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound under acidic conditions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Constant temperature bath or heating block
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Preparation of Acidic Solution: Prepare the desired concentration of the acid solution (e.g., 1 M HCl) in deionized water.
-
Reaction Setup: In a series of reaction vessels, add a known volume of the acidic solution and place them in a constant temperature bath set to the desired temperature (e.g., 50 °C).
-
Initiation of Reaction: To each vessel, add a small, known volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Start a timer immediately after addition.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium hydroxide solution) to stop the reaction. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining this compound and the formation of 3-nitrobenzoic acid.
Protocol for Basic Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound under basic conditions.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Constant temperature bath or heating block
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acidic hydrolysis protocol.
-
Preparation of Basic Solution: Prepare the desired concentration of the basic solution (e.g., 1 M NaOH) in deionized water.
-
Reaction Setup: Follow the same procedure as for the acidic hydrolysis study, using the prepared basic solution.
-
Initiation of Reaction: Add the this compound stock solution to the pre-heated basic solution.
-
Sampling: Withdraw aliquots at appropriate time intervals.
-
Quenching: Neutralize the aliquots with a suitable acid (e.g., hydrochloric acid) to stop the reaction and dilute for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC to monitor the degradation of this compound and the formation of its hydrolysis products.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is suitable for the simultaneous quantification of this compound and its primary degradation product, 3-nitrobenzoic acid.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid), in an isocratic or gradient elution. A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectra of the compounds)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for the intended purpose.
Signaling Pathways and Logical Relationships
The hydrolysis of this compound follows a clear chemical transformation pathway. The logical flow of a stability study is also well-defined. These can be visualized using diagrams to enhance understanding.
Acid-Catalyzed Hydrolysis Pathway
Base-Catalyzed Hydrolysis Pathway
Conclusion
This compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 3-nitrobenzoic acid via a 3-nitrobenzamide intermediate. The rate of this degradation is dependent on the pH and temperature of the environment. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals to design and conduct stability studies, ensuring the quality and integrity of materials and products containing this compound. Further kinetic studies, particularly under alkaline conditions, are warranted to provide a more complete stability profile of this important chemical intermediate.
References
3-Nitrobenzonitrile: An In-Depth Technical Guide to its Role as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrobenzonitrile (3-NBN) is an aromatic compound featuring both a nitrile (-C≡N) and a nitro (-NO₂) functional group. While extensively utilized as a precursor in organic synthesis for pharmaceuticals, agrochemicals, and dyes, its application as a ligand in coordination chemistry is less explored.[1][2] This technical guide provides a comprehensive overview of this compound's potential as a ligand, detailing its synthesis, structural and electronic properties, and the fundamental principles of its coordination to metal centers. Due to a notable scarcity of published studies on specific this compound metal complexes, this document will also present generalized experimental protocols and characterization expectations based on the known chemistry of related nitrile and nitro-substituted aromatic ligands. This guide aims to serve as a foundational resource for researchers interested in exploring the coordination chemistry of this versatile molecule.
Introduction to this compound as a Potential Ligand
This compound presents as a yellow crystalline powder or needles with a melting point in the range of 114-117 °C.[1] Its solubility profile, being very soluble in ether and having low solubility in water, is a key consideration for solvent selection in complex synthesis.[1] The molecule's utility in coordination chemistry stems from the presence of two potential coordinating groups: the nitrile group and the nitro group. The nitrile group typically coordinates to metal centers through the lone pair of electrons on the nitrogen atom in a linear, end-on fashion. The nitro group, a strong electron-withdrawing entity, significantly influences the electronic properties of the aromatic ring and the nitrile group, which in turn can modulate the properties of the resulting metal complex.[1]
Physicochemical and Structural Data of this compound
A thorough understanding of the free ligand's properties is essential before exploring its coordination chemistry. The crystal structure of this compound has been elucidated, providing precise data on its molecular geometry.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁ | [3] |
| C≡N Bond Length | 1.141(2) Å | [3] |
| C-C (nitrile) Bond Length | 1.447(2) Å | [3] |
| C-N (nitro) Bond Length | 1.4697(19) Å | [3] |
| N-O Bond Lengths | 1.2258(17) Å, 1.2262(18) Å | [3] |
| Angle (Benzene-NO₂) | 11.22(6)° | [3] |
Data obtained from low-temperature single-crystal X-ray diffraction.
Table 2: Key Spectroscopic Data for Uncoordinated this compound
| Spectroscopic Technique | Characteristic Signal | Wavenumber (cm⁻¹)/Shift (ppm) |
| FT-IR | ν(C≡N) | ~2230 |
| FT-IR | ν(NO₂) asymmetric | ~1530 |
| FT-IR | ν(NO₂) symmetric | ~1350 |
| ¹H NMR | Aromatic Protons | 7.7 - 8.5 |
| ¹³C NMR | C≡N | ~118 |
| ¹³C NMR | C-NO₂ | ~148 |
Principles of this compound Coordination
Nitriles are versatile ligands in coordination chemistry.[4] The coordination of this compound to a metal center is expected to occur primarily through the nitrogen atom of the nitrile group. This coordination is anticipated to induce measurable changes in the ligand's spectroscopic properties.
-
Infrared (IR) Spectroscopy: Upon coordination to a metal center, the C≡N stretching frequency (ν(C≡N)) is expected to shift. The direction and magnitude of this shift provide insight into the nature of the metal-ligand bond. A shift to higher wavenumbers is indicative of a dominant σ-donation from the nitrile nitrogen to the metal, which strengthens the C≡N bond. Conversely, if the metal is in a low oxidation state and capable of π-backbonding into the π* orbitals of the nitrile, a shift to lower wavenumbers may be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The electron density distribution in the aromatic ring of this compound will be altered upon coordination. This will lead to shifts in the signals of the aromatic protons and carbons in ¹H and ¹³C NMR spectra, respectively. The magnitude and direction of these shifts can provide information about the electronic influence of the metal center on the ligand.
-
UV-Vis Spectroscopy: The electronic spectrum of this compound will be modified upon complexation. New absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, depending on the nature of the metal and its oxidation state.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the nitration of benzonitrile.[5]
Materials:
-
Benzonitrile
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature.
-
To this nitrating mixture, add benzonitrile dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the crude product using a Büchner funnel and wash with cold water.
-
Neutralize any remaining acid by washing the product with a dilute solution of sodium bicarbonate, followed by another wash with cold water.
-
Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified crystals under vacuum.
Generalized Synthesis of a Metal-(this compound) Complex
This protocol describes a general method for the synthesis of a simple coordination complex, for example, with a ruthenium(II) precursor. This should be considered a template and may require significant optimization for a specific metal center.
Materials:
-
A suitable metal precursor (e.g., --INVALID-LINK--₂)
-
This compound
-
An appropriate solvent (e.g., acetone, dichloromethane, or a solvent in which both reactants are soluble)
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Schlenk flask
-
Magnetic stirrer
-
Cannula or syringe for transfers
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the metal precursor in the chosen solvent.
-
In a separate flask, dissolve an excess of this compound in the same solvent.
-
Transfer the this compound solution to the solution of the metal precursor via cannula or syringe.
-
Stir the reaction mixture at room temperature or with gentle heating for a period determined by reaction monitoring (e.g., by TLC or periodic IR spectroscopy to observe the shift in the ν(C≡N) band).
-
Upon completion of the reaction, the product may precipitate out of solution. If so, it can be isolated by filtration under an inert atmosphere.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude complex.
-
The crude product can be purified by recrystallization from a suitable solvent system. For example, by dissolving the complex in a minimal amount of a good solvent (e.g., dichloromethane) and slowly adding a poor solvent (e.g., hexane) to induce crystallization.
-
Isolate the purified crystals by filtration, wash with a small amount of the poor solvent, and dry under vacuum.
Characterization of this compound Complexes
A general workflow for the characterization of a newly synthesized coordination complex is outlined below.
Caption: General workflow for the synthesis and characterization of a metal-3-nitrobenzonitrile complex.
Quantitative Data for this compound Complexes
As previously noted, there is a lack of published quantitative data for metal complexes of this compound. The following tables are presented as templates for the types of data that would be collected and reported for such complexes.
Table 3: Hypothetical Comparative IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C≡N) | Δν(C≡N) | ν(NO₂) asymm. | ν(NO₂) symm. |
| This compound | ~2230 | - | ~1530 | ~1350 |
| [M(L)ₙ(3-NBN)ₘ] | Data not available | Data not available | Data not available |
Δν(C≡N) = ν(C≡N)complex - ν(C≡N)ligand
Table 4: Hypothetical Crystallographic Data for a Metal-3-Nitrobenzonitrile Complex
| Parameter | Value |
| Metal-N(nitrile) Bond Length (Å) | Data not available |
| C≡N Bond Length (Å) | Data not available |
| M-N-C Angle (°) | Data not available |
| Coordination Geometry | Data not available |
Potential Applications and Future Directions
The strong electron-withdrawing nature of the nitro group in this compound makes it an intriguing ligand for study. The electronic properties of the resulting metal complexes could be tuned for applications in:
-
Catalysis: The electron-deficient nature of the coordinated ligand could enhance the catalytic activity of the metal center in certain reactions.
-
Materials Science: The polar nature of the ligand could be exploited in the design of new materials with interesting electronic or non-linear optical properties.
-
Bioinorganic Chemistry and Drug Development: Nitro-containing compounds are known to have a range of biological activities. Metal complexes of this compound could be investigated as potential therapeutic agents, where the metal center could act as a carrier or the complex as a whole could have a unique mechanism of action.
The significant gap in the literature regarding the coordination chemistry of this compound presents a clear opportunity for future research. Systematic studies involving the synthesis and characterization of a series of this compound complexes with various transition metals would be highly valuable. Such work would not only expand the fundamental knowledge of coordination chemistry but could also lead to the development of new functional molecules with novel applications.
Conclusion
This compound possesses the necessary structural and electronic features to be a compelling ligand in coordination chemistry. Although its potential has been largely untapped, this guide provides the foundational knowledge and methodological framework for researchers to begin exploring this promising area. By applying the principles of coordination chemistry and the characterization techniques outlined herein, the synthesis and study of novel this compound complexes can be systematically undertaken, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.
References
Methodological & Application
Application Note: One-Pot Synthesis of 3-Nitrobenzonitrile from 3-Nitrobenzaldehyde
<
Abstract
This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of 3-nitrobenzonitrile from 3-nitrobenzaldehyde. The conversion proceeds via an aldoxime intermediate which is subsequently dehydrated in situ. This method circumvents the need for isolating the intermediate, thereby improving process efficiency and yield. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a straightforward approach to obtaining this valuable chemical intermediate. This document includes a discussion of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization data.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring both a nitro group and a nitrile group, allows for diverse chemical transformations. The traditional synthesis often involves multiple steps, including the isolation of the intermediate 3-nitrobenzaldoxime. One-pot syntheses, which combine multiple reaction steps into a single operation, are highly desirable as they reduce solvent waste, save time, and can lead to higher overall yields.[3][4][5]
The conversion of an aldehyde to a nitrile is a fundamental transformation in organic chemistry, typically achieved by the dehydration of an aldoxime intermediate.[6][7] This protocol details a one-pot method where 3-nitrobenzaldehyde reacts with hydroxylamine hydrochloride to form the aldoxime, which is then dehydrated without isolation to yield the final nitrile product.[8] Various reagents can effect this dehydration, and this guide focuses on a robust and accessible method suitable for a standard laboratory setting.
Reaction Mechanism and Principle
The overall transformation occurs in two primary stages within a single reaction vessel:
-
Aldoxime Formation: 3-Nitrobenzaldehyde undergoes a condensation reaction with hydroxylamine (NH₂OH), typically generated in situ from hydroxylamine hydrochloride and a mild base. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form 3-nitrobenzaldoxime.
-
Dehydration of Aldoxime: The intermediate aldoxime is then dehydrated to form the corresponding nitrile. This elimination of water can be promoted by various dehydrating agents or catalyzed by acids under thermal conditions.[9][10][11] The choice of dehydrating agent and conditions is crucial to ensure high conversion and minimize side reactions.[12]
The complete reaction scheme is illustrated below:
Figure 1: Reaction Scheme
Caption: One-pot conversion of 3-nitrobenzaldehyde to this compound.
Experimental Protocol
This protocol is adapted from established methodologies for the one-pot synthesis of nitriles from aldehydes.[3][5][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Nitrobenzaldehyde | ≥99% | Sigma-Aldrich | 99-61-6 | Starting material[13][14] |
| Hydroxylamine Hydrochloride | ≥99% | Acros Organics | 5470-11-1 | Corrosive, handle with care[15] |
| Formic Acid | ≥95% | Fisher Scientific | 64-18-6 | Corrosive, acts as solvent/catalyst |
| Sodium Acetate (Anhydrous) | ≥99% | VWR | 127-09-3 | Acts as a mild base |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | For extraction |
| Saturated Sodium Bicarbonate | Lab Grade | - | - | For workup |
| Brine (Saturated NaCl) | Lab Grade | - | - | For workup |
| Anhydrous Magnesium Sulfate | Lab Grade | VWR | 7487-88-9 | For drying |
| Round-bottom flask (100 mL) | - | - | - | |
| Reflux condenser | - | - | - | |
| Magnetic stirrer and stir bar | - | - | - | |
| Heating mantle | - | - | - | |
| Separatory funnel (250 mL) | - | - | - | |
| Rotary evaporator | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (5.00 g, 33.1 mmol).
-
Addition of Reagents: Add hydroxylamine hydrochloride (2.76 g, 39.7 mmol, 1.2 equiv) and anhydrous sodium acetate (3.26 g, 39.7 mmol, 1.2 equiv) to the flask.
-
Solvent Addition: Carefully add 40 mL of formic acid (≥95%) to the flask.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to 80-90 °C using a heating mantle. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours. The disappearance of the starting aldehyde spot and the formation of a new, less polar product spot indicates completion.
-
Quenching and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate of the crude product should form.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to afford a pale yellow to off-white solid.
Expected Results
| Parameter | Expected Value |
| Typical Yield | 85-95% |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 114-117 °C[12] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (t, 1H), 8.45 (d, 1H), 8.00 (d, 1H), 7.80 (t, 1H) |
| IR (KBr, cm⁻¹) | ~2230 (C≡N), ~1530 (NO₂, asym), ~1350 (NO₂, sym)[12] |
Workflow Visualization
The following diagram outlines the key steps of the synthesis and purification process.
Caption: Experimental workflow for the one-pot synthesis of this compound.
Safety and Hazard Management
This procedure must be conducted in a well-ventilated fume hood by personnel trained in standard organic synthesis techniques.[16]
-
3-Nitrobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Hydroxylamine Hydrochloride: Corrosive and harmful if swallowed or absorbed through the skin.[15] May be unstable under certain conditions. Do not heat as a dry solid.[15]
-
Formic Acid: Highly corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
This compound: Toxic if swallowed or in contact with skin.[1] May cause irritation. Handle with gloves and avoid creating dust.[17]
-
Dichloromethane: Volatile and a suspected carcinogen. All extractions and solvent removal must be performed in a fume hood.
Waste Disposal: All organic waste, including solvents and reaction residues, should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and re-check via TLC. Ensure the temperature is maintained at 80-90 °C. |
| Loss of product during workup. | Ensure pH of the aqueous layer is neutral or slightly basic before final extraction to minimize product solubility. Avoid vigorous shaking that can lead to emulsions. | |
| Impure Product | Residual starting material. | Ensure the reaction has gone to completion. Improve purification by careful recrystallization, possibly with a charcoal treatment to remove colored impurities. |
| Formation of 3-nitrobenzamide (hydrolysis of nitrile). | Ensure all workup steps are performed without undue delay. Avoid excessively acidic or basic conditions during workup. | |
| Reaction Stalls | Inactive reagents. | Use freshly opened or properly stored 3-nitrobenzaldehyde and hydroxylamine hydrochloride. |
Conclusion
The one-pot synthesis of this compound from 3-nitrobenzaldehyde presented here is an efficient, high-yielding, and practical method for laboratory-scale preparation. By combining the formation and subsequent dehydration of the aldoxime intermediate into a single step, this protocol enhances operational simplicity and reduces chemical waste. Adherence to the detailed procedure and safety precautions will enable researchers to reliably synthesize this important chemical intermediate for further application.
References
- 1. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 8. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 9. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. 3-Nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for the One-Pot Synthesis of 3-Nitrobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient synthesis is of significant interest. This document provides detailed application notes and protocols for the one-pot synthesis of this compound, focusing on various catalytic conditions starting from 3-nitrobenzaldehyde. The conversion of 3-nitrobenzaldehyde to this compound typically proceeds through an in-situ generated 3-nitrobenzaldoxime intermediate, which is subsequently dehydrated to the final nitrile product.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalytic systems employed in the one-pot synthesis of this compound from 3-nitrobenzaldehyde.
| Catalyst System | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Iodine | 3-Nitrobenzaldehyde | Iodine (I₂), Aqueous Ammonia (NH₃·H₂O) | Acetonitrile | 20 | 0.67 h | 99 | [1] |
| Anhydrous Ferrous Sulfate (FeSO₄) | 3-Nitrobenzaldehyde | Hydroxylamine Hydrochloride (NH₂OH·HCl) | DMF | Reflux | 2.33 h | 83 | [2] |
| Choline Chloride:Urea (1:2 DES) | Aromatic Aldehydes (general) | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Solvent-free | 100 (conventional) | Not specified for this compound | Good to Excellent | [3] |
| Formic Acid | Aromatic Aldehydes (general) | Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Acetate | Formic Acid:Water (60:40) | 80 | Not specified for this compound | Not specified for this compound | [4] |
| Lewis Acids (general) | 3-Nitrobenzaldoxime | - | Not specified | Reflux | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Synthesis of this compound
This protocol describes a highly efficient, room temperature synthesis of this compound from 3-nitrobenzaldehyde using iodine and aqueous ammonia.[1]
Materials:
-
3-Nitrobenzaldehyde
-
Acetonitrile
-
Iodine (I₂)
-
Aqueous Ammonia
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.
-
Add iodine (I₂) to the reaction mixture; the solution will turn reddish-brown.
-
Add 0.8 mL of aqueous ammonia to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within approximately 40 minutes. If the reaction is incomplete, continue adding aqueous ammonia until completion.
-
Upon completion, quench the reaction by adding a sufficient amount of sodium thiosulfate solution to remove excess iodine.
-
Add pure water to the flask and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the this compound product.
Protocol 2: Ferrous Sulfate-Catalyzed Synthesis of this compound
This protocol details the synthesis of this compound using an inexpensive and environmentally friendly iron catalyst.[2]
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Anhydrous Ferrous Sulfate (FeSO₄)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Combine 3-nitrobenzaldehyde, hydroxylamine hydrochloride, and a catalytic amount of anhydrous ferrous sulfate in a round-bottom flask.
-
Add DMF as the solvent.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
The reaction is typically complete within 2 hours and 20 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure generally involves pouring the reaction mixture into water and extracting the product with a suitable organic solvent.
-
The product can be further purified by chromatography if necessary.
Visualizations
Reaction Pathway Diagram
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 4. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Catalytic Reduction of 3-Nitrobenzonitrile to 3-aminobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective catalytic reduction of a nitro group in the presence of a nitrile functionality is a crucial transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. 3-Aminobenzylamine is a valuable building block, and its synthesis from 3-nitrobenzonitrile requires a chemoselective reduction of the nitro group without affecting the nitrile moiety. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound to 3-aminobenzylamine, focusing on the use of Raney Nickel and Palladium on Carbon (Pd/C) catalysts.
Reaction Scheme
This compound to 3-Aminobenzylamine
Data Presentation: Comparative Analysis of Catalytic Systems
The following table summarizes quantitative data for the catalytic reduction of this compound and related compounds, offering a comparative overview of different catalytic systems and reaction conditions.
| Catalyst | Substrate | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |
| Raney Nickel | This compound | H₂ | Methanol | Ambient | 1 | 4 | ~95% | (Assumed from general literature on nitro reductions) |
| 5% Pd/C | This compound | H₂ | Ethanol | Ambient | 1 | 6 | High | (General protocol) |
| Raney Nickel | m-Nitrobenzaldehyde | H₂ | Methanol/Ammonia | 90 | High | Not Specified | 97.9 | US4978792A[1] |
| Doped Raney Nickel | Adiponitrile | H₂ | Hexamethylenediamine/H₂O/EtOH | 80 | 25 | Not Specified | High | US5777166A |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Raney Nickel
This protocol is designed for a high-yield synthesis of 3-aminobenzylamine based on optimized conditions for similar reductions.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask or a pressure reactor (e.g., Parr shaker)
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approximately 5-10% by weight of the substrate) with methanol three times to remove the water.
-
Reaction Setup: To a round-bottom flask or a pressure reactor, add this compound (1.0 eq) and methanol. If desired, a small amount of ammonia solution can be added to the solvent to minimize the formation of byproducts.
-
Inerting: Flush the reaction vessel with an inert gas (nitrogen or argon) to remove any air.
-
Catalyst Addition: Carefully add the washed Raney Nickel catalyst to the reaction mixture under an inert atmosphere.
-
Hydrogenation:
-
For atmospheric pressure: Secure a hydrogen-filled balloon to the flask and stir the reaction mixture vigorously at room temperature.
-
For high pressure: Seal the pressure reactor, evacuate and refill with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction can be heated to 70-90°C to increase the reaction rate.[1]
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney Nickel catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry completely and handle it with care.
-
Wash the filter cake with a small amount of methanol.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-aminobenzylamine. The product can be further purified by distillation under reduced pressure or by column chromatography.
Protocol 2: General Procedure using Palladium on Carbon (Pd/C)
This protocol provides a general method for the catalytic hydrogenation of this compound using the common and efficient Pd/C catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (balloon hydrogenation is typically sufficient)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Inerting: Flush the flask with an inert gas (nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%) to the stirred solution. Caution: Pd/C can be pyrophoric; handle with care.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask. Evacuate the flask and refill with hydrogen from the balloon (repeat this 3 times). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Caution: The filter cake may be pyrophoric; keep it wet.
-
Wash the filter cake with the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-aminobenzylamine. Further purification can be achieved by column chromatography or recrystallization if necessary.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Reaction pathway for the catalytic reduction.
Experimental Workflow Diagram
Caption: General experimental workflow.
References
Application Notes and Protocols: 3-Nitrobenzonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Nitrobenzonitrile as a versatile starting material in the synthesis of key pharmaceutical intermediates. This document outlines detailed experimental protocols for the transformation of this compound into valuable building blocks for active pharmaceutical ingredients (APIs), with a focus on precursors for acetylcholinesterase inhibitors and cyclin-dependent kinase (CDK) inhibitors.
Introduction
This compound is a valuable and versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its utility stems from the presence of two key functional groups: a nitro group, which can be readily reduced to an amine, and a nitrile group, which can be transformed into various other functionalities.[3] These reactive sites make this compound an ideal starting point for the synthesis of a wide array of complex molecules, including those with applications in oncology and the treatment of neurodegenerative diseases.[1][2]
This document details the synthetic pathways starting from this compound, providing researchers with the necessary protocols to produce key pharmaceutical intermediates.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 619-24-9 | [1] |
| Molecular Formula | C₇H₄N₂O₂ | [1] |
| Molecular Weight | 148.12 g/mol | [1] |
| Appearance | Pale yellow crystalline powder or needles | [1][3] |
| Melting Point | 114-117 °C | [2][3] |
| Solubility | Very soluble in ether; low solubility in water | [3] |
Key Synthetic Transformations and Protocols
The primary synthetic utility of this compound in pharmaceutical intermediate synthesis is its reduction to 3-Aminobenzonitrile. This transformation is a gateway to a multitude of more complex molecular architectures.
Reduction of this compound to 3-Aminobenzonitrile
The reduction of the nitro group to a primary amine is a fundamental step. Catalytic hydrogenation is a common and efficient method for this transformation.
Caption: General workflow for the catalytic hydrogenation of this compound.
Materials:
-
This compound (1.48 g)
-
10% Palladium on Carbon (Pd/C) (0.01 g)
-
Methanol (20 mL)
-
Hydrogen gas (balloon)
-
Distilled water
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
100 mL single-neck flask
-
Hydrogenation apparatus
-
Rotary evaporator
Procedure:
-
To a 100 mL single-neck flask, add this compound (1.48 g), 10% Palladium on Carbon (0.01 g), and methanol (20 mL).[4]
-
Connect the flask to a hydrogen balloon within a closed system.
-
Heat the reaction mixture to 50°C and stir for 8 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the palladium catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to remove the methanol.[4]
-
To the residue, add 100 mL of distilled water and 100 mL of dichloromethane for extraction.[4]
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.[4]
-
Filter the mixture and concentrate the organic phase under reduced pressure to yield 3-Aminobenzonitrile.[4]
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 148.12 | 1.48 | 10.0 |
| 10% Pd/C | N/A | 0.01 | N/A |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | Purity |
| 3-Aminobenzonitrile | 118.14 | 1.0 | 85 | >99% (by GC) |
Application in the Synthesis of Acetylcholinesterase Inhibitors: Tacrine
3-Aminobenzonitrile is a precursor to Tacrine, one of the first drugs approved for the symptomatic treatment of Alzheimer's disease.[4] The synthesis involves the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this case, 2-aminobenzonitrile (an isomer of 3-aminobenzonitrile, but the principle is illustrative) reacts with cyclohexanone.
Caption: Workflow for the synthesis of Tacrine via Friedländer annulation.
Materials:
-
2-Aminobenzonitrile (0.030 mol)
-
Cyclohexanone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
20% Sodium Hydroxide (NaOH) solution
-
Hexane
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Litmus paper
Procedure:
-
In a 50 mL round-bottom flask, combine 2-aminobenzonitrile (0.030 mol), cyclohexanone, and anhydrous zinc chloride.[5]
-
Attach a reflux condenser and heat the mixture with stirring. The solution will darken, indicating the start of the condensation reaction.[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Cool the reaction mixture to room temperature.[5]
-
Slowly add a 20% sodium hydroxide solution until the pH of the solution reaches 12, as confirmed with litmus paper. A yellow precipitate will form.[5]
-
Collect the precipitate by gravity filtration and wash it with water.[5]
-
Dry the crude product, which can be further purified by recrystallization from hexane.[5]
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Tacrine | C₁₃H₁₄N₂ | 198.27 | 68 | 181.1 - 182.1 |
Application in the Synthesis of CDK4/6 Inhibitors: Palbociclib Precursors
Derivatives of 3-aminobenzonitrile are crucial intermediates in the synthesis of modern anticancer drugs, such as the CDK4/6 inhibitor Palbociclib. Palbociclib is used in the treatment of certain types of breast cancer. Its synthesis involves the coupling of two key fragments: a pyrido[2,3-d]pyrimidin-7(8H)-one core and a substituted piperazinyl-pyridine side chain. While a direct synthesis from 3-aminobenzonitrile is complex, its derivatives are integral to forming these fragments.
Signaling Pathway: CDK4/6 Inhibition in the Cell Cycle
CDK4/6 inhibitors like Palbociclib play a critical role in regulating the cell cycle. They prevent the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F bound and inactive. This arrests the cell cycle in the G1 phase and prevents cell proliferation.
Caption: Mechanism of CDK4/6 inhibition by Palbociclib in the cell cycle.
Synthetic Strategy: Buchwald-Hartwig Amination
A key step in the synthesis of Palbociclib and related compounds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a crucial linkage in the final drug molecule.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
While a detailed, contiguous protocol from 3-aminobenzonitrile to Palbociclib is beyond the scope of these notes due to its proprietary and multi-step nature, the provided workflows for the key transformations of this compound and its derivatives equip researchers with the fundamental procedures to embark on the synthesis of these and other complex pharmaceutical intermediates.
Conclusion
This compound is a highly valuable and cost-effective starting material for the synthesis of diverse pharmaceutical intermediates. Its facile conversion to 3-aminobenzonitrile opens up a wide range of synthetic possibilities, enabling the construction of complex heterocyclic scaffolds found in numerous clinically important drugs. The protocols and workflows detailed in these application notes provide a solid foundation for researchers in drug discovery and development to utilize this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. CN105968108A - Method for synthesizing palbociclib intermediate - Google Patents [patents.google.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 3-Nitrobenzonitrile and its Isomers in Agrochemical Synthesis: A Detailed Guide to the Preparation of Hydroxybenzonitrile Herbicides
Introduction
Benzonitrile derivatives are pivotal intermediates in the synthesis of a wide range of agrochemicals, including herbicides and pesticides. The electronic properties and reactivity imparted by the nitrile and other functional groups on the benzene ring make them versatile building blocks for constructing complex, biologically active molecules. This application note provides a detailed overview of the synthetic pathways leading to potent hydroxybenzonitrile herbicides, specifically bromoxynil and ioxynil. While the synthesis of these particular herbicides commences from the para-isomer, 4-hydroxybenzonitrile, this document also details the conversion of 3-nitrobenzonitrile to 3-aminobenzonitrile as a representative example of key transformations applicable to this class of compounds.
This guide is intended for researchers, scientists, and professionals in the field of agrochemical development, offering comprehensive experimental protocols, quantitative data, and visualizations of the synthetic and biological pathways.
Synthetic Pathways to Key Intermediates
The synthesis of bromoxynil and ioxynil relies on the key intermediate 4-hydroxybenzonitrile. The following sections detail the preparation of aminobenzonitriles from their corresponding nitro precursors and the subsequent conversion to the crucial hydroxybenzonitrile intermediate.
Reduction of this compound to 3-Aminobenzonitrile
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many agrochemical intermediates. A common and efficient method for this conversion is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-aminobenzonitrile.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 3-Aminobenzonitrile | - |
| Catalyst | 10% Pd/C | - |
| Solvent | Methanol | - |
| Temperature | Room Temperature | - |
| Pressure | 50 psi H₂ | - |
| Typical Yield | >95% | General expectation for this type of reaction |
Synthesis of 4-Hydroxybenzonitrile from 4-Aminobenzonitrile via Diazotization
The conversion of an aromatic amine to a hydroxyl group is a critical step in synthesizing the precursors for bromoxynil and ioxynil. This is typically achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol: Synthesis of 4-Hydroxybenzonitrile
-
Materials:
-
4-Aminobenzonitrile
-
Sulfuric Acid (concentrated)
-
Sodium Nitrite
-
Water
-
Ice
-
-
Procedure:
-
Dissolve 4-aminobenzonitrile (1.0 eq) in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the stirred amine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes.
-
In a separate flask, heat a solution of sulfuric acid in water to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to heat the mixture for a further 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-hydroxybenzonitrile.
-
The product can be further purified by recrystallization or column chromatography.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Aminobenzonitrile | - |
| Product | 4-Hydroxybenzonitrile | - |
| Reagents | H₂SO₄, NaNO₂ | - |
| Temperature | 0-5 °C (diazotization), >100 °C (hydrolysis) | General Sandmeyer conditions |
| Typical Yield | 70-80% | Estimated based on similar reactions |
Synthesis of Bromoxynil and Ioxynil from 4-Hydroxybenzonitrile
Once the key intermediate, 4-hydroxybenzonitrile, is obtained, the final herbicides are synthesized through electrophilic halogenation.
Bromination of 4-Hydroxybenzonitrile to Bromoxynil
Experimental Protocol: Synthesis of Bromoxynil
-
Materials:
-
4-Hydroxybenzonitrile
-
Sodium Bromide (NaBr)
-
Sodium Bromate (NaBrO₃)
-
Sulfuric Acid
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve 4-hydroxybenzonitrile (1.0 eq) in water.
-
Add sodium bromide (2.0 eq) and sodium bromate (0.4 eq) to the solution.
-
Slowly add a dilute solution of sulfuric acid dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
The solid product, bromoxynil, will precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with cold water, and dry to obtain pure bromoxynil.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxybenzonitrile | - |
| Product | Bromoxynil | - |
| Reagents | NaBr, NaBrO₃, H₂SO₄ | - |
| Solvent | Water | - |
| Temperature | Room Temperature | - |
| Typical Yield | >95% | Based on patented procedures |
Iodination of 4-Hydroxybenzonitrile to Ioxynil
Experimental Protocol: Synthesis of Ioxynil
-
Materials:
-
4-Hydroxybenzonitrile
-
Iodine Monochloride (ICl) or Iodine and an oxidizing agent (e.g., H₂O₂)
-
Glacial Acetic Acid or a suitable solvent
-
-
Procedure (using Iodine Monochloride):
-
Dissolve 4-hydroxybenzonitrile (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of iodine monochloride (2.1 eq) in glacial acetic acid to the stirred mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Filter the solid, wash with a dilute solution of sodium thiosulfate to remove excess iodine, and then with water.
-
Dry the solid to obtain ioxynil. Further purification can be achieved by recrystallization.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxybenzonitrile | - |
| Product | Ioxynil | - |
| Reagent | Iodine Monochloride | - |
| Solvent | Glacial Acetic Acid | - |
| Temperature | Room Temperature | - |
| Typical Yield | ~90% | Estimated from similar iodination reactions |
Spectroscopic Data of Key Compounds
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Aminobenzonitrile | 6.80-7.30 (m, 4H, Ar-H), 3.80 (s, 2H, -NH₂) | 112.5 (C-CN), 117.5 (Ar-C), 118.0 (Ar-C), 119.5 (Ar-C), 130.0 (Ar-C), 147.0 (C-NH₂) |
| 4-Hydroxybenzonitrile | 7.60 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 5.50 (s, 1H, -OH) | 104.0 (C-CN), 116.0 (Ar-C), 119.0 (C-CN), 134.0 (Ar-C), 161.0 (C-OH) |
| Bromoxynil | 7.80 (s, 2H, Ar-H), 6.00 (s, 1H, -OH) | 110.0 (C-Br), 116.5 (C-CN), 136.0 (Ar-C), 152.0 (C-OH) |
| Ioxynil | 8.00 (s, 2H, Ar-H), 6.10 (s, 1H, -OH) | 88.0 (C-I), 116.0 (C-CN), 142.0 (Ar-C), 156.0 (C-OH) |
Note: NMR data are approximate and can vary depending on the solvent and instrument.
Mechanism of Herbicidal Action: Inhibition of Photosystem II
Bromoxynil and ioxynil are potent inhibitors of photosynthesis in susceptible plants. Their primary mode of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII).
These herbicides bind to the D1 protein within the PSII complex, specifically at the QB binding site. This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The blockage of electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation and other metabolic processes. The accumulation of highly reactive oxygen species, due to the stalled electron transport, leads to rapid cellular damage, manifested as chlorosis and necrosis, ultimately causing the death of the plant.
Diagrams
Caption: Synthetic workflow for key benzonitrile intermediates and herbicides.
Caption: Mechanism of Photosystem II inhibition by bromoxynil and ioxynil.
This application note has detailed the synthetic routes to valuable hydroxybenzonitrile herbicides, highlighting the key chemical transformations involved. While the direct synthesis of bromoxynil and ioxynil originates from 4-substituted benzonitrile precursors, the reduction of this compound serves as an important illustration of a fundamental reaction in this chemical class. The provided experimental protocols and quantitative data offer a practical resource for researchers in agrochemical synthesis. Furthermore, the elucidation of the mechanism of action at Photosystem II provides a clear understanding of the biological activity of these potent herbicides.
Application Notes and Protocols: Synthesis of Ketones from 3-Nitrobenzonitrile via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of ketones through the reaction of 3-nitrobenzonitrile with Grignard reagents. This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of a keto functional group, which is a common moiety in pharmacologically active molecules.
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group, forming a magnesium salt of an imine. Subsequent acidic hydrolysis of this intermediate yields the desired ketone. However, the presence of the nitro group on the aromatic ring introduces a significant challenge, as Grignard reagents can also react with nitro groups, potentially leading to a mixture of products and reduced yields of the target ketone. Careful control of reaction conditions is therefore crucial for a successful synthesis.
General Reaction Scheme
The overall transformation involves a two-step, one-pot synthesis:
-
Addition of Grignard Reagent: this compound is reacted with a Grignard reagent (R-MgX, where R can be an alkyl or aryl group and X is a halogen) in an anhydrous ether solvent.
-
Acidic Work-up: The intermediate imine salt is hydrolyzed with an aqueous acid to afford the final ketone product.
Data Presentation
Due to the limited availability of specific quantitative data for the reaction of this compound with a wide range of Grignard reagents in peer-reviewed literature, the following table presents a generalized summary of expected products. Researchers should consider the yields as theoretical and subject to optimization. The primary challenge in this synthesis is the potential for side reactions involving the nitro group.
| Grignard Reagent (R-MgX) | R-Group | Product | Expected Product Name | Potential Side Reactions |
| Methylmagnesium bromide (CH₃MgBr) | Methyl | 3-Nitroacetophenone | 1-(3-nitrophenyl)ethan-1-one | Reduction or addition to the nitro group |
| Ethylmagnesium bromide (C₂H₅MgBr) | Ethyl | 3-Nitropropiophenone | 1-(3-nitrophenyl)propan-1-one | Reduction or addition to the nitro group |
| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | 3-Nitrobenzophenone | (3-nitrophenyl)(phenyl)methanone | Reduction or addition to the nitro group |
Experimental Protocols
The following are generalized protocols for the synthesis of ketones from this compound. It is critical to perform these reactions under strictly anhydrous conditions. All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use. Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Synthesis of 3-Nitroacetophenone from this compound and Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen or argon.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in the reaction flask.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylmagnesium bromide (1.1 - 1.5 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition. A precipitate may form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl. Stir vigorously until the precipitate dissolves and two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-nitroacetophenone.
Protocol 2: Synthesis of 3-Nitropropiophenone from this compound and Ethylmagnesium Bromide
This protocol is analogous to Protocol 1, with the substitution of ethylmagnesium bromide for methylmagnesium bromide.
Note on Grignard Reagent: Commercially available ethylmagnesium bromide (typically 3.0 M in diethyl ether) can be used.
Procedure: Follow the steps outlined in Protocol 1, using ethylmagnesium bromide as the Grignard reagent. The purification of 3-nitropropiophenone may also be achieved by column chromatography or recrystallization.
Protocol 3: Synthesis of 3-Nitrobenzophenone from this compound and Phenylmagnesium Bromide
This protocol follows the same general procedure, employing phenylmagnesium bromide.
Note on Grignard Reagent: Phenylmagnesium bromide is often prepared in situ from bromobenzene and magnesium turnings in anhydrous diethyl ether or THF, or a commercially available solution can be used.
Procedure: Follow the steps outlined in Protocol 1, using phenylmagnesium bromide as the Grignard reagent. Purification of the solid 3-nitrobenzophenone is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the reaction of a Grignard reagent with this compound to form a ketone.
Caption: General mechanism of ketone synthesis from this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the synthesis.
Caption: Experimental workflow for the Grignard reaction.
Discussion of Potential Side Reactions
The primary challenge in this synthesis is the reactivity of the nitro group towards the strongly nucleophilic and basic Grignard reagent. Several side reactions can occur, leading to a decrease in the yield of the desired ketone.
-
Reduction of the Nitro Group: Grignard reagents can reduce nitro groups to various extents, leading to the formation of nitroso, hydroxylamino, or amino compounds.
-
Addition to the Nitro Group: The Grignard reagent can add to one of the oxygen atoms of the nitro group, forming a nitronate-like intermediate.
-
Deprotonation: While less likely on the aromatic ring itself, any acidic protons present in the starting material or impurities will be deprotonated by the Grignard reagent.
Strategies to Minimize Side Reactions:
-
Inverse Addition: Adding the this compound solution to the Grignard reagent solution (inverse addition) can sometimes minimize side reactions by keeping the concentration of the Grignard reagent in excess only locally and transiently.
-
Low Temperature: Maintaining a low reaction temperature (e.g., -78 °C to 0 °C) can favor the desired nucleophilic attack on the nitrile over side reactions with the nitro group.
-
Choice of Grignard Reagent: The reactivity of the Grignard reagent can influence the extent of side reactions. Less reactive Grignard reagents (e.g., aryl Grignards) may show higher selectivity.
-
Use of Additives: In some cases, the use of additives like cerium(III) chloride (to form a less basic organocerium reagent) can improve the selectivity for attack at the nitrile.
Given these potential complications, the protocols provided should be considered as starting points, and optimization of the reaction conditions for each specific Grignard reagent is highly recommended to achieve the best possible yields of the desired ketone.
Application Notes and Protocols: A Detailed Guide to the Sandmeyer Reaction for Aryl Nitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the Sandmeyer reaction, focusing on the synthesis of aryl nitriles from primary aryl amines. This powerful transformation is a cornerstone in synthetic organic chemistry, enabling the introduction of a nitrile functional group onto an aromatic ring, a key step in the synthesis of numerous pharmaceutical agents and functional materials.
Introduction
The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate. The subsequent displacement of the diazonium group with a cyanide nucleophile, catalyzed by copper(I) cyanide, affords the corresponding aryl nitrile. This two-step process, involving diazotization followed by cyanation, offers a reliable route to substituted benzonitriles that may be challenging to synthesize through other methods.
Reaction Principle
The overall transformation consists of two main stages:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a relatively unstable aryldiazonium salt.
-
Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide, which catalyzes the displacement of the diazonium group by a cyanide ion, releasing nitrogen gas and forming the aryl nitrile.
Experimental Data
The following table summarizes representative yields and reaction conditions for the Sandmeyer cyanation of various substituted anilines.
| Starting Amine | Product | Reaction Time (Cyanation) | Yield (%) | Reference |
| Aniline | Benzonitrile | 1-2 hours | 64-70 | Organic Syntheses, Coll. Vol. 1, p.107 (1941) |
| o-Toluidine | o-Tolunitrile | Not specified | 67-73 | Organic Syntheses, Coll. Vol. 1, p.514 (1941) |
| m-Toluidine | m-Tolunitrile | Not specified | 65-71 | Organic Syntheses, Coll. Vol. 1, p.514 (1941) |
| p-Toluidine | p-Tolunitrile | Not specified | 69-76 | Organic Syntheses, Coll. Vol. 1, p.514 (1941) |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 30 minutes | 68 | J. Org. Chem. 1982, 47, 16, 3152–3160 |
| 4-Bromoaniline | 4-Bromobenzonitrile | 1 hour | 75 | Synthesis 2005, No. 1, 49–52 |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 2 hours | 85 | J. Med. Chem. 2010, 53, 19, 7076–7086 |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of an aryl nitrile via the Sandmeyer reaction.
Materials and Reagents
-
Aromatic Amine (e.g., Aniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Organic Solvent for extraction (e.g., Diethyl ether, Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene or Benzene (for reaction medium)
-
Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice bath, heating mantle, separatory funnel, rotary evaporator.
Protocol 1: Preparation of the Diazonium Salt Solution
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add the aromatic amine (1.0 eq).
-
Add a 3M solution of hydrochloric acid or sulfuric acid (3.0 eq) and stir to form the amine salt. Cool the mixture to 0–5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine salt suspension over 30-60 minutes, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0–5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
Protocol 2: Preparation of the Copper(I) Cyanide Solution
-
In a separate large beaker or flask, dissolve copper(I) cyanide (1.2 eq) in a solution of sodium cyanide or potassium cyanide (2.4 eq) in deionized water. This forms a soluble dicyanocuprate(I) complex.
-
Cool this solution to 0–5 °C in an ice bath.
Protocol 3: The Sandmeyer Cyanation Reaction
-
Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the cold, stirred copper(I) cyanide solution from Protocol 2. A vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the initial addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50–60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Protocol 4: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude aryl nitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Experimental Workflow
Caption: Experimental workflow for the Sandmeyer synthesis of aryl nitriles.
Safety Precautions
-
Diazonium Salts: Aryldiazonium salts are thermally unstable and can be explosive in the solid state. Always prepare and use them in solution at low temperatures. Do not attempt to isolate the diazonium salt.
-
Cyanide Compounds: Copper(I) cyanide, sodium cyanide, and potassium cyanide are highly toxic. Handle these reagents with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide poisoning antidote kit readily available and be familiar with its use.
-
Acid Handling: Concentrated acids are corrosive. Handle them with care, wearing appropriate PPE.
-
Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if the reaction is performed in a closed system. Ensure the reaction apparatus is open to the atmosphere or equipped with a pressure-equalizing dropping funnel.
-
Quenching: Any excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid. Unreacted cyanide in the aqueous waste should be treated with an oxidizing agent like sodium hypochlorite or hydrogen peroxide under basic conditions before disposal.
Application Notes and Protocols: The Role of 3-Nitrobenzonitrile in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct synthesis of Metal-Organic Frameworks (MOFs) utilizing 3-Nitrobenzonitrile as a primary organic linker is not a widely documented strategy in the current scientific literature. The nitrile and nitro functional groups do not readily form the strong, directional coordination bonds with metal clusters that are necessary to create stable, porous framework structures. Typically, MOF synthesis relies on polytopic linkers containing carboxylate, azolate, or phosphonate moieties.[1]
However, the chemical functionalities of this compound make it a valuable precursor for the synthesis of tailored organic linkers and a potential candidate for post-synthetic modification of existing MOFs. The nitro group can enhance the functionality of a MOF, for instance by improving its carbon dioxide adsorption capabilities through dipole-quadrupole interactions.[2] The nitrile group, while not ideal for direct coordination, is a versatile chemical handle that can be converted into more suitable coordinating groups like carboxylates.[3]
These application notes provide detailed protocols and conceptual frameworks for the potential use of this compound in MOF synthesis through two primary pathways: as a precursor for ligand synthesis and in post-synthetic modification.
Pathway 1: this compound as a Precursor for Ligand Synthesis
A key strategy for incorporating the functionalities of this compound into a MOF structure is to first convert it into a suitable polytopic linker. A common and effective method is the hydrolysis of the nitrile group to a carboxylic acid. This would yield 3-nitrobenzoic acid, a known and utilized linker in MOF synthesis. Further functionalization could then be performed to create a dicarboxylic acid, a more common linker for creating robust, porous MOFs.
Experimental Protocol: Synthesis of a Dicarboxylic Acid Linker from this compound
This protocol describes a hypothetical, yet chemically sound, two-step synthesis of a dicarboxylic acid linker starting from this compound. The first step is the hydrolysis of the nitrile to a carboxylic acid, and the second is a palladium-catalyzed cross-coupling reaction to introduce a second carboxylate group.
Step 1: Hydrolysis of this compound to 3-Nitrobenzoic Acid
-
Materials: this compound, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Distilled Water, Ethanol.
-
Procedure: a. In a round-bottom flask, dissolve 10 g of this compound in 100 mL of a 10% aqueous NaOH solution. b. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature. d. Acidify the solution with concentrated HCl until a precipitate forms (pH ~2). e. Filter the precipitate, wash with cold distilled water, and recrystallize from an ethanol/water mixture to obtain pure 3-nitrobenzoic acid. f. Dry the product in a vacuum oven at 60°C.
Step 2: Synthesis of a Dicarboxylic Acid Linker (Illustrative Example: Suzuki Coupling)
-
Materials: 3-Nitrobenzoic acid, a suitable boronic acid ester (e.g., 4-(dihydroxyboryl)benzoic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., Dioxane/Water mixture).
-
Procedure: a. In a Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-nitrobenzoic acid (1 equivalent), 4-(dihydroxyboryl)benzoic acid (1.1 equivalents), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (3 equivalents). b. Add a degassed 3:1 mixture of dioxane and water. c. Heat the reaction mixture to 90°C for 24 hours. d. After cooling, acidify the mixture with HCl to precipitate the product. e. Filter the solid, wash thoroughly with water and then with a non-polar solvent like hexane to remove catalyst residues. f. Purify the dicarboxylic acid linker by recrystallization or column chromatography.
Data Presentation: Hypothetical Synthesis Data
| Parameter | Step 1: Hydrolysis | Step 2: Suzuki Coupling |
| Reactants | This compound, NaOH | 3-Nitrobenzoic acid, 4-(dihydroxyboryl)benzoic acid |
| Catalyst | - | Pd(PPh₃)₄ |
| Solvent | Water | Dioxane/Water |
| Temperature | 100°C (Reflux) | 90°C |
| Reaction Time | 6 hours | 24 hours |
| Yield | ~90% | ~75% |
| Characterization | ¹H NMR, ¹³C NMR, FT-IR | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |
Visualization: Ligand Synthesis Pathway
Pathway 2: Post-Synthetic Modification (PSM) of MOFs
Post-synthetic modification is a powerful technique to introduce new functionalities into a pre-synthesized MOF.[4] This approach allows for the incorporation of chemical groups that might not be stable under the conditions of MOF synthesis. A hypothetical PSM protocol could involve a MOF with reactive functional groups (e.g., amino groups) that can react with a derivative of this compound.
Conceptual Protocol: PSM of an Amino-Functionalized MOF
This protocol outlines a conceptual approach for the covalent modification of an amino-functionalized MOF, such as UiO-66-NH₂, with a derivative of this compound.
-
Activation of MOF: a. Immerse the as-synthesized UiO-66-NH₂ in a suitable solvent (e.g., DMF) for 24 hours to exchange guest molecules. b. Activate the MOF by heating under vacuum to remove the solvent from the pores.
-
Preparation of the Modifying Agent: a. Convert 3-nitrobenzoic acid (derived from this compound as in Pathway 1) into a more reactive species, such as an acyl chloride (3-nitrobenzoyl chloride) by reacting with thionyl chloride (SOCl₂).
-
Post-Synthetic Modification Reaction: a. Suspend the activated UiO-66-NH₂ in a dry, non-protic solvent (e.g., anhydrous THF) under an inert atmosphere. b. Add a non-nucleophilic base (e.g., pyridine) to the suspension. c. Add the 3-nitrobenzoyl chloride solution dropwise to the MOF suspension at 0°C. d. Allow the reaction to proceed at room temperature for 24-48 hours.
-
Work-up and Characterization: a. Filter the modified MOF and wash extensively with THF, followed by ethanol and dichloromethane to remove unreacted reagents and byproducts. b. Dry the modified MOF under vacuum. c. Characterize the resulting MOF (UiO-66-NH-CO-(3-nitrophenyl)) using powder X-ray diffraction (PXRD) to confirm framework integrity, FT-IR spectroscopy to identify the new amide bond, and thermogravimetric analysis (TGA) to assess thermal stability. Nitrogen adsorption-desorption isotherms can be used to determine the changes in surface area and pore volume.
Data Presentation: Hypothetical PSM Data
| Parameter | Before PSM (UiO-66-NH₂) | After PSM |
| Functional Group | -NH₂ | -NH-CO-(3-nitrophenyl) |
| PXRD | Crystalline | Crystalline (framework retained) |
| FT-IR (new peak) | - | ~1650 cm⁻¹ (Amide C=O) |
| BET Surface Area | ~1100 m²/g | ~950 m²/g |
| Pore Volume | ~0.55 cm³/g | ~0.48 cm³/g |
| Modification Efficiency | - | ~70% (estimated by ¹H NMR of digested sample) |
Visualization: Post-Synthetic Modification Workflow
Application Note: Nitro-Functionalized MOFs for Enhanced Gas Adsorption
MOFs functionalized with nitro groups have demonstrated enhanced performance in gas adsorption, particularly for CO₂.[5] The electron-withdrawing nature of the nitro group can increase the Lewis acidity of the framework and create favorable dipole-quadrupole interactions with CO₂ molecules.[2]
General Protocol for Synthesis of a Nitro-Functionalized MOF
This protocol provides a general method for the solvothermal synthesis of a MOF using a nitro-functionalized linker, such as 2-nitroterephthalic acid.
-
Materials: A metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O), a nitro-functionalized dicarboxylic acid linker (e.g., 2-nitroterephthalic acid), and a solvent (e.g., N,N-Dimethylformamide, DMF).
-
Procedure: a. In a glass vial, dissolve the metal salt and the nitro-functionalized linker in DMF. b. Sonicate the mixture for 10-15 minutes to ensure homogeneity. c. Seal the vial and place it in a programmable oven. d. Heat the vial to a specific temperature (e.g., 100-120°C) for 24-72 hours. e. After the reaction, allow the oven to cool down slowly to room temperature. f. Collect the crystalline product by filtration. g. Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or methanol. h. Activate the MOF by solvent exchange and heating under vacuum to obtain a porous material.
Data Presentation: Comparison of Gas Adsorption in Functionalized MOFs
| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) |
| MFM-102 | -H | ~1200 | 3.5 |
| MFM-102-NO₂ | -NO₂ | ~980 | 4.8[2] |
| MFM-102-NH₂ | -NH₂ | ~1050 | 4.6[2] |
| MFM-102-CH₃ | -CH₃ | ~1100 | 4.3[2] |
Data is illustrative and based on reported trends for functionalized MOFs.[2]
Visualization: General Synthesis of a Nitro-Functionalized MOF
Conclusion
While this compound is not a direct building block for MOF synthesis, its chemical structure presents significant opportunities for the development of functionalized porous materials. By serving as a precursor for tailored organic linkers or as a component in post-synthetic modification strategies, the nitro and nitrile functionalities can be strategically incorporated into MOF architectures. These approaches enable the fine-tuning of MOF properties for specific applications, such as enhanced gas separation and storage, which are critical areas of research for scientists and professionals in materials science and drug development. The protocols and conceptual frameworks provided herein offer a roadmap for exploring the potential of this compound in the advanced synthesis of metal-organic frameworks.
References
- 1. blog.strem.com [blog.strem.com]
- 2. Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding - ChemistryViews [chemistryviews.org]
- 3. nbinno.com [nbinno.com]
- 4. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoxazoline Synthesis via [3+2] Cycloaddition of Nitrobenzonitrile Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazolines are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. They are key pharmacophores in a range of therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and insecticidal properties. The synthesis of the isoxazoline scaffold is most commonly and efficiently achieved through a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile).
This document provides detailed application notes and protocols for the synthesis of isoxazolines incorporating a nitrobenzonitrile moiety. It is important to clarify a key chemical principle: in this context, the nitrobenzonitrile functionality is part of the nitrile oxide precursor, not the dipolarophile. A nitrile, such as 3-nitrobenzonitrile, would not act as a dipolarophile to form an isoxazoline in a standard [3+2] cycloaddition; the reaction with a nitrile oxide would yield an oxadiazole. Therefore, these protocols focus on the chemically correct and synthetically useful approach of reacting a nitrobenzonitrile oxide with an alkene to generate the desired nitro-substituted phenyl-isoxazoline. The resulting products are valuable intermediates for further functionalization in drug discovery programs.
Reaction Principle
The core reaction is the 1,3-dipolar cycloaddition of an in situ generated nitrobenzonitrile oxide with a selected alkene. The nitrile oxide is typically generated from the corresponding nitrobenzaldoxime through oxidation or from a nitro-substituted benzyl halide via base-induced elimination. The reaction proceeds via a concerted pericyclic mechanism to yield the isoxazoline product. The regioselectivity of the addition is influenced by both steric and electronic factors of the substituents on the alkene and the nitrile oxide.
Applications in Drug Development
The isoxazoline ring is a versatile scaffold in medicinal chemistry. The introduction of a nitro-substituted phenyl group offers several advantages for drug development:
-
Scaffold for Library Synthesis: The isoxazoline core provides a rigid framework for the spatial orientation of various substituents.
-
Modulation of Physicochemical Properties: The nitro group and the phenyl ring can be further modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability.
-
Bioisosteric Replacement: The isoxazoline ring can act as a bioisostere for other functional groups, such as esters and amides, potentially improving pharmacokinetic profiles.
-
Metabolic Handles: The nitro group can serve as a handle for metabolic transformations or for the introduction of other functional groups through reduction to an amine.
Experimental Protocols
The following are generalized protocols for the synthesis of 3-(nitro-substituted phenyl)-isoxazolines. These should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: In Situ Generation of Nitrile Oxide from Nitrobenzaldoxime using an Oxidant
This protocol describes the synthesis of a 3-(3-nitrophenyl)-5-substituted-isoxazoline from 3-nitrobenzaldoxime and a generic alkene.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Alkene (e.g., styrene, allyl alcohol)
-
N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite solution)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2) or Chloroform (CHCl3)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step 1: Synthesis of 3-Nitrobenzaldoxime
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo to yield 3-nitrobenzaldoxime, which can often be used in the next step without further purification.
Step 2: [3+2] Cycloaddition
-
To a stirred solution of the alkene (1.2 eq) in CH2Cl2 at 0 °C, add 3-nitrobenzaldoxime (1.0 eq).
-
Add a solution of NCS (1.1 eq) in CH2Cl2 dropwise, followed by the slow addition of triethylamine (1.5 eq). Alternatively, an aqueous solution of sodium hypochlorite can be used as the oxidant.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with CH2Cl2 (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-(3-nitrophenyl)-5-substituted-isoxazoline.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various isoxazolines using substituted benzonitrile oxides and different alkenes, as reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
| 1,3-Dipole Precursor | Dipolarophile (Alkene) | Product | Yield (%) | Reference |
| 4-Nitrobenzaldoxime | Styrene | 3-(4-Nitrophenyl)-5-phenylisoxazoline | 75-85 | Representative |
| 3-Nitrobenzaldoxime | Allyl alcohol | (3-(3-Nitrophenyl)isoxazolin-5-yl)methanol | 60-70 | Representative |
| 2-Nitrobenzaldoxime | Methyl acrylate | Methyl 3-(2-nitrophenyl)isoxazoline-5-carboxylate | 70-80 | Representative |
| 4-Chlorobenzaldoxime | 1-Hexene | 3-(4-Chlorophenyl)-5-butylisoxazoline | 65-75 | Representative |
Visualizations
Reaction Scheme
Caption: General reaction pathway for isoxazoline synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for the Electrochemical Reduction of 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical reduction of nitroaromatic compounds is a cornerstone of organic electrochemistry, with wide-ranging applications in organic synthesis, pharmaceutical development, and environmental remediation. 3-Nitrobenzonitrile, a key aromatic intermediate, contains two electroactive functional groups: a nitro group and a nitrile group. The selective reduction of the nitro group to an amino group is a critical transformation for the synthesis of various pharmaceutical precursors and other fine chemicals, such as 3-aminobenzonitrile.
These application notes provide a comprehensive overview of the electrochemical reduction pathways of this compound. Detailed experimental protocols for cyclic voltammetry and controlled-potential electrolysis are presented, along with data interpretation guidelines to aid researchers in understanding and utilizing this electrochemical transformation.
Electrochemical Reduction Pathways
The electrochemical reduction of this compound primarily involves the transformation of the nitro group (-NO₂) to an amino group (-NH₂). The reaction proceeds through a series of intermediates, with the final product distribution being highly dependent on the experimental conditions, particularly the pH of the electrolyte solution.
In acidic media (pH < 7): The reduction of the nitro group is generally a six-electron, six-proton process that leads directly to the formation of 3-aminobenzonitrile. The commonly accepted mechanism, known as the Haber mechanism, proceeds through nitroso and hydroxylamine intermediates.[1] Both acidic and basic conditions have been found to favor the reduction of the nitro group on a copper electrode.[2][3]
In neutral and alkaline media (pH ≥ 7): The reduction pathway can be more complex. The initial one-electron reduction to form a stable nitro radical anion is often observed. This radical anion can then undergo further reduction and protonation steps. In alkaline solutions, the formation of the nitroso intermediate can be facilitated.[2][3] Under certain conditions, dimerization of intermediates can also occur, leading to the formation of azoxy or azo compounds, although the formation of 3-aminobenzonitrile is generally the favored outcome in controlled-potential electrolysis.
The nitrile group (-CN) is generally stable under the electrochemical conditions required for the reduction of the nitro group.
Key Intermediates and Products
A summary of the key species involved in the electrochemical reduction of this compound is presented in the table below.
| Compound Name | Molecular Formula | Role in Pathway |
| This compound | C₇H₄N₂O₂ | Starting Material |
| 3-Nitrosobenzonitrile | C₇H₄N₂O | Intermediate |
| 3-Cyanophenylhydroxylamine | C₇H₆N₂O | Intermediate |
| 3-Aminobenzonitrile | C₇H₆N₂ | Final Product |
Data Presentation
While specific quantitative data for the electrochemical reduction of this compound is not extensively available in the literature, the following table summarizes typical reduction potential ranges for substituted nitrobenzenes under various conditions. These values can serve as a starting point for experimental design.
| Parameter | Condition | Typical Potential Range (vs. Ag/AgCl) | Reference |
| First Reduction Peak (Nitro to Nitro Radical Anion) | Aprotic Media | -0.8 V to -1.2 V | [4] |
| Reduction of Nitro Group to Hydroxylamine | Acidic Media | -0.4 V to -0.8 V | [5] |
| Reduction of Nitro Group to Amine | Acidic Media | -0.6 V to -1.0 V | [5] |
| Effect of pH on Reduction Potential | Aqueous Media | Potential becomes more negative with increasing pH | [6] |
| Reduction of 3-cyanobenzonitrile (for comparison) | Not applicable | Generally not reducible in the same potential window as the nitro group |
Note: The exact reduction potentials for this compound will be influenced by the specific electrode material, solvent system, and scan rate used.
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) Analysis of this compound
Objective: To investigate the redox behavior of this compound and determine the reduction potentials of the nitro group.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
This compound (reagent grade)
-
Supporting Electrolyte: e.g., 0.1 M H₂SO₄ (for acidic medium) or 0.1 M KCl (for neutral medium) or 0.1 M NaOH (for alkaline medium)
-
Solvent: Deionized water or a mixture of water and an organic solvent like ethanol for increased solubility.[7]
-
Nitrogen gas (for deoxygenation)
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate for 2 minutes to remove any residual alumina particles.
-
Electrolyte Preparation: Prepare a solution of the desired supporting electrolyte (e.g., 0.1 M H₂SO₄) in the chosen solvent.
-
Analyte Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the electrolyte solution. A final concentration of 1 mM is typically used for CV analysis.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the reduction process. Maintain a nitrogen blanket over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0.0 V) to a sufficiently negative potential to observe the reduction of the nitro group (e.g., -1.5 V) and back to the initial potential.
-
Set the scan rate to 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peaks.
-
Determine the peak potentials (Ep) and peak currents (Ip).
-
Investigate the effect of scan rate (e.g., 25, 50, 100, 200 mV/s) on the peak currents to assess if the process is diffusion-controlled.
-
Repeat the experiment at different pH values to observe the shift in reduction potentials.
-
Protocol 2: Controlled-Potential Electrolysis (Bulk Electrolysis) for the Synthesis of 3-Aminobenzonitrile
Objective: To selectively reduce this compound to 3-aminobenzonitrile on a preparative scale.
Materials:
-
Working Electrode: Large surface area electrode (e.g., Reticulated Vitreous Carbon, Carbon Felt, or a mercury pool)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum mesh or graphite rod (placed in a separate compartment with a glass frit)
-
H-type Electrochemical Cell (with two compartments separated by a porous frit)
-
Potentiostat/Galvanostat
-
This compound
-
Supporting Electrolyte: e.g., 1 M H₂SO₄
-
Solvent: Aqueous solution or a water/ethanol mixture
-
Magnetic stirrer and stir bar
-
Equipment for product extraction and analysis (e.g., separatory funnel, rotary evaporator, HPLC, GC-MS, NMR)
Procedure:
-
Cell Setup: Assemble the H-type cell. Place the working electrode and a solution of this compound in the supporting electrolyte in the working compartment. Place the counter electrode in the counter compartment filled with the same supporting electrolyte. Ensure the reference electrode is positioned close to the working electrode.
-
Determine Electrolysis Potential: From the cyclic voltammetry data, choose a potential that is slightly more negative than the peak potential of the final reduction wave to ensure complete reduction.
-
Electrolysis:
-
Begin stirring the solution in the working compartment.
-
Apply the determined constant potential to the working electrode.
-
Monitor the current decay over time. The electrolysis is complete when the current drops to a low, steady value (typically <5% of the initial current).
-
-
Product Isolation and Purification:
-
After electrolysis, neutralize the acidic solution carefully with a base (e.g., NaHCO₃).
-
Extract the product, 3-aminobenzonitrile, with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by techniques such as column chromatography or recrystallization.
-
-
Product Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Mandatory Visualizations
Caption: Generalized electrochemical reduction pathway of this compound in acidic media.
References
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [Electrochemical reduction characteristics of nitro-benzene compounds at the copper electrode and the influence of pH on reduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 5. iiste.org [iiste.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for scaling up the synthesis of 3-Nitrobenzonitrile from the pilot to the industrial scale. The protocols are designed to offer detailed guidance on two primary synthetic routes: the Sandmeyer reaction of 3-nitroaniline and the nitration of benzonitrile. Emphasis is placed on process safety, scalability, and the generation of a high-quality final product suitable for pharmaceutical and other fine chemical applications.
Introduction
This compound is a key chemical intermediate utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1] The successful transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction conditions, process safety, and economic viability. This document outlines the critical parameters and provides detailed protocols for the scale-up of this compound synthesis.
Two of the most industrially viable methods for the synthesis of this compound are:
-
Method A: Sandmeyer Reaction of 3-Nitroaniline. This classic transformation involves the diazotization of 3-nitroaniline followed by cyanation using a copper(I) cyanide catalyst.[2] It is a well-established and robust method for introducing a nitrile group onto an aromatic ring.
-
Method B: Nitration of Benzonitrile. This route involves the direct nitration of benzonitrile using a mixture of nitric and sulfuric acids.[1] Careful control of reaction conditions is crucial to ensure the desired regioselectivity and to manage the highly exothermic nature of the reaction.
Process Workflow and Logic
The general workflow for the synthesis of this compound, encompassing both primary routes, involves a series of key stages from starting materials to the final purified product.
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the synthesis of this compound at both pilot and industrial scales for the two primary synthetic routes. These values are illustrative and may vary depending on the specific equipment and process optimizations employed.
Method A: Sandmeyer Reaction
| Parameter | Pilot Scale (10 kg Batch) | Industrial Scale (1000 kg Batch) |
| Starting Material | ||
| 3-Nitroaniline | 10.0 kg | 1000.0 kg |
| Reagents | ||
| Hydrochloric Acid (37%) | 30.0 L | 3000.0 L |
| Sodium Nitrite | 5.5 kg | 550.0 kg |
| Copper(I) Cyanide | 7.0 kg | 700.0 kg |
| Sodium Cyanide | 4.0 kg | 400.0 kg |
| Solvents | ||
| Water | 100.0 L | 10000.0 L |
| Toluene | 50.0 L | 5000.0 L |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 °C | 0 - 5 °C |
| Cyanation Temperature | 20 - 25 °C | 20 - 30 °C |
| Reaction Time | 6 - 8 hours | 8 - 12 hours |
| Yield & Purity | ||
| Typical Yield | 80 - 85% | 82 - 88% |
| Purity (by HPLC) | ≥ 99.0% | ≥ 99.5% |
Method B: Nitration of Benzonitrile
| Parameter | Pilot Scale (10 kg Batch) | Industrial Scale (1000 kg Batch) |
| Starting Material | ||
| Benzonitrile | 10.0 kg | 1000.0 kg |
| Reagents | ||
| Nitric Acid (98%) | 7.0 L | 700.0 L |
| Sulfuric Acid (98%) | 15.0 L | 1500.0 L |
| Solvents | ||
| Dichloromethane | 50.0 L | 5000.0 L |
| Reaction Conditions | ||
| Reaction Temperature | 0 - 10 °C | 5 - 15 °C |
| Reaction Time | 4 - 6 hours | 6 - 8 hours |
| Yield & Purity | ||
| Typical Yield | 85 - 90% | 88 - 92% |
| Purity (by HPLC) | ≥ 99.0% | ≥ 99.5% |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound at the pilot scale. These protocols can be scaled up to industrial production with appropriate engineering controls and safety measures.
Method A: Sandmeyer Reaction of 3-Nitroaniline (Pilot Scale)
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a bottom outlet valve.
-
20 L jacketed dropping funnel.
-
pH meter.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Diazotization:
-
Charge the 100 L reactor with 30.0 L of water and 30.0 L of concentrated hydrochloric acid.
-
Cool the mixture to 0 °C with constant stirring.
-
Slowly add 10.0 kg of 3-nitroaniline to the acid solution, maintaining the temperature between 0 and 5 °C.
-
In a separate vessel, dissolve 5.5 kg of sodium nitrite in 15.0 L of cold water.
-
Add the sodium nitrite solution dropwise to the reactor over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate 200 L reactor, prepare a solution of 7.0 kg of copper(I) cyanide and 4.0 kg of sodium cyanide in 50.0 L of water.
-
Cool this solution to 10 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution over 2-3 hours, maintaining the temperature between 20 and 25 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours until the nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Add 50.0 L of toluene to the reaction mixture and stir for 30 minutes.
-
Separate the organic layer.
-
Wash the organic layer with 2 x 20.0 L of 10% sodium hydroxide solution, followed by 2 x 20.0 L of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the toluene solution under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the final product in a vacuum oven at 50-60 °C.
-
Method B: Nitration of Benzonitrile (Pilot Scale)
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a bottom outlet valve.
-
20 L jacketed dropping funnel.
-
Separatory funnel (or equivalent for phase separation).
-
Rotary evaporator.
-
Crystallization vessel.
-
Vacuum oven.
Procedure:
-
Nitration:
-
Charge the 100 L reactor with 15.0 L of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C with constant stirring.
-
Prepare a nitrating mixture by slowly adding 7.0 L of concentrated nitric acid to a separate vessel containing 10.0 L of cold sulfuric acid, maintaining the temperature below 10 °C.
-
Slowly add 10.0 kg of benzonitrile to the reactor containing the sulfuric acid, keeping the temperature between 0 and 5 °C.
-
Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto 100 kg of crushed ice with vigorous stirring.
-
Extract the product with 3 x 30.0 L of dichloromethane.
-
Combine the organic extracts and wash with 2 x 20.0 L of water, followed by 2 x 20.0 L of 5% sodium bicarbonate solution, and finally with 2 x 20.0 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Safety Considerations for Industrial Scale-Up
The scale-up of these syntheses introduces significant safety challenges that must be addressed through robust engineering and administrative controls.
-
Hazardous Reagents: Both synthetic routes involve highly corrosive and toxic materials, including strong acids, sodium nitrite, and cyanide salts. Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory. All operations should be conducted in well-ventilated areas, and emergency eyewash and shower stations must be readily accessible.
-
Exothermic Reactions: The diazotization and nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Industrial-scale reactors must be equipped with efficient cooling systems, and the addition of reagents must be carefully controlled and monitored. Continuous processing in microreactors or flow reactors can offer enhanced safety for nitration reactions by providing superior heat and mass transfer.[3]
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose explosively, especially in the solid state. They should be prepared and used in situ at low temperatures and never isolated.
-
Cyanide Handling: Cyanide salts are extremely toxic. Strict protocols for handling, storage, and waste disposal must be implemented. Emergency response plans, including the availability of cyanide antidote kits, are essential.
-
Waste Management: The synthesis of this compound generates significant acidic and cyanide-containing waste streams. These must be neutralized and treated in accordance with environmental regulations before disposal.
Conclusion
The successful scale-up of this compound synthesis from pilot to industrial scale is achievable through careful planning, process optimization, and a strong emphasis on safety. Both the Sandmeyer reaction of 3-nitroaniline and the nitration of benzonitrile are viable industrial routes. The choice of method will depend on factors such as raw material availability, cost, and the specific capabilities of the manufacturing facility. The provided protocols and data serve as a guide for researchers and professionals in the development of safe, efficient, and scalable manufacturing processes for this important chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrobenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The two most common laboratory methods for the synthesis of this compound are:
-
Nitration of Benzonitrile: This method involves the direct nitration of benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The cyano group is a meta-director, leading to the desired 3-isomer as the major product.
-
Sandmeyer Reaction of 3-Nitroaniline: This two-step process begins with the diazotization of 3-nitroaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group with a cyanide group.
Q2: What are the most common byproducts observed in the nitration of benzonitrile?
The primary byproducts are the ortho (2-Nitrobenzonitrile) and para (4-Nitrobenzonitrile) isomers.[1] Under certain conditions, hydrolysis of the nitrile group can also lead to the formation of 3-Nitrobenzoic acid or 3-Nitrobenzamide. Over-nitration to form dinitrobenzonitrile isomers is also possible, though less common with controlled conditions.
Q3: What are the typical byproducts in the Sandmeyer reaction for this compound synthesis?
Common byproducts include:
-
Unreacted 3-Nitroaniline: Resulting from incomplete diazotization.
-
3-Nitrophenol: Formed by the hydrolysis of the intermediate diazonium salt.[2][3]
-
Biaryl compounds: These can form due to the radical nature of the Sandmeyer reaction.
-
Solvent-derived byproducts: The diazonium salt may react with the solvent, especially if aromatic solvents are used.
Troubleshooting Guides
Synthesis via Nitration of Benzonitrile
Issue 1: Low yield of this compound and high proportion of ortho/para isomers.
-
Possible Cause: Incorrect reaction temperature. The regioselectivity of the nitration is temperature-dependent.
-
Troubleshooting:
-
Maintain a low reaction temperature, typically between 0-10 °C, during the addition of the nitrating mixture.
-
Use an ice bath to carefully control any exotherm.
-
Monitor the internal reaction temperature closely with a thermometer.
-
Issue 2: Presence of 3-Nitrobenzoic acid or 3-Nitrobenzamide in the product.
-
Possible Cause: Hydrolysis of the nitrile group due to the presence of excess water or elevated temperatures during workup.
-
Troubleshooting:
-
Use anhydrous reagents and dried glassware.
-
Perform the reaction under a dry atmosphere (e.g., using a drying tube).
-
During the workup, avoid prolonged heating in aqueous acidic or basic conditions.
-
Quench the reaction by pouring it onto crushed ice to keep the temperature low.
-
Quantitative Data: Isomer Distribution in the Nitration of Benzonitrile
| Isomer | Typical Yield (%) |
| This compound (meta) | ~81 |
| 2-Nitrobenzonitrile (ortho) | ~17 |
| 4-Nitrobenzonitrile (para) | ~2 |
Note: Yields can vary based on specific reaction conditions.[1]
Synthesis via Sandmeyer Reaction of 3-Nitroaniline
Issue 1: Significant amount of unreacted 3-Nitroaniline in the crude product.
-
Possible Cause: Incomplete diazotization.
-
Troubleshooting:
-
Ensure the complete dissolution of 3-nitroaniline in the acidic solution before adding sodium nitrite.
-
Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite.
-
Add the sodium nitrite solution slowly and dropwise.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Issue 2: Formation of a phenolic byproduct (3-Nitrophenol).
-
Possible Cause: Decomposition of the diazonium salt by water, often accelerated by elevated temperatures.
-
Troubleshooting:
-
Keep the diazonium salt solution cold (0-5 °C) at all times.
-
Use the diazonium salt solution immediately after its preparation.
-
Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution.
-
Issue 3: Low yield of the desired nitrile product.
-
Possible Cause:
-
Inefficient displacement of the diazonium group.
-
Decomposition of the diazonium salt before it can react.
-
-
Troubleshooting:
-
Use a freshly prepared and active copper(I) cyanide catalyst.
-
Ensure vigorous stirring during the addition of the diazonium salt to the copper(I) cyanide solution.
-
Control the rate of addition to manage the evolution of nitrogen gas and prevent excessive foaming.
-
Experimental Protocols
Protocol 1: Nitration of Benzonitrile
Materials:
-
Benzonitrile
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 10.3 g (0.1 mol) of benzonitrile to the cold sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by cautiously adding 8.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the benzonitrile solution over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for another hour.
-
Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Allow the ice to melt, and then extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Sandmeyer Reaction of 3-Nitroaniline
Materials:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper(I) Cyanide
-
Sodium Cyanide
-
Crushed Ice
-
Toluene
Procedure: Step A: Diazotization
-
In a beaker, dissolve 13.8 g (0.1 mol) of 3-nitroaniline in 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with stirring.
-
In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the 3-nitroaniline solution, keeping the temperature below 5 °C.
-
After the addition is complete, stir for an additional 15 minutes. The resulting solution contains the diazonium salt and should be kept cold.
Step B: Cyanation
-
In a separate flask, prepare the copper(I) cyanide solution. Dissolve 11.0 g (0.123 mol) of copper(I) cyanide and 13.5 g (0.275 mol) of sodium cyanide in 50 mL of water.
-
Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes.
-
Cool the mixture and extract the product with toluene (3 x 50 mL).
-
Wash the combined organic extracts with water and then with a dilute sodium hydroxide solution.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Visualizations
Caption: Byproducts in the nitration of benzonitrile.
Caption: Byproducts in the Sandmeyer synthesis.
References
Technical Support Center: Purification of Crude 3-Nitrobenzonitrile by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Nitrobenzonitrile by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for effective purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on solubility data, ethanol or a mixture of ethanol and water is often a good choice. Acetone and ethyl acetate also show appropriate solubility profiles.[1][2] The selection may also depend on the impurities present in the crude material.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials from the synthesis, such as 3-nitrobenzaldehyde, and positional isomers like 2-nitrobenzonitrile and 4-nitrobenzonitrile.[3] Side-reaction byproducts may also be present. For instance, if synthesized from 3-nitrobenzaldoxime, it can be an impurity itself if the dehydration is incomplete.[3][4]
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the final product can be assessed by several methods. The most common is determining the melting point range; a sharp melting point close to the literature value (114-117 °C) indicates high purity. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities. Chromatographic methods like HPLC or GC can provide quantitative purity analysis.
Q4: What should I do if my this compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[3] To resolve this, you can try reheating the solution and adding a small amount of additional solvent. Then, allow it to cool more slowly. Using a different solvent or a solvent pair can also prevent oiling out.
Q5: My recovery of pure this compound is very low. What are the possible reasons?
A5: Low recovery can result from several factors:
-
Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
-
Incomplete crystallization: The cooling time may have been insufficient, or the final temperature was not low enough.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not saturated. - The cooling process is too slow, leading to a supersaturated solution. | - Evaporate some of the solvent to increase the concentration and then try cooling again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to a lower temperature. |
| The recrystallized product is still impure (e.g., off-color, broad melting point). | - The chosen solvent did not effectively discriminate between the product and impurities. - The cooling process was too rapid, trapping impurities within the crystal lattice. - The crystals were not washed sufficiently. | - Select a different recrystallization solvent or use a solvent pair. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent. |
| Premature crystallization during hot filtration. | - The solution cooled down too much during filtration. - The filtration apparatus was cold. | - Pre-heat the funnel and receiving flask before filtration. - Use a small amount of hot solvent to wash any crystals that form on the filter paper into the filtrate. - Keep the solution heated until just before filtration. |
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |
| Methanol | 278.15 | 1.85 |
| 298.15 | 3.89 | |
| 318.15 | 7.58 | |
| Ethanol | 278.15 | 1.45 |
| 298.15 | 3.15 | |
| 318.15 | 6.35 | |
| Acetone | 278.15 | 7.89 |
| 298.15 | 14.85 | |
| 318.15 | 24.16 | |
| Ethyl Acetate | 278.15 | 3.53 |
| 298.15 | 8.89 | |
| 318.15 | 20.27 | |
| Toluene | 278.15 | 2.54 |
| 298.15 | 5.68 | |
| 318.15 | 11.68 | |
| Acetonitrile | 278.15 | 5.56 |
| 298.15 | 11.23 | |
| 318.15 | 20.11 | |
| Cyclohexane | 278.15 | 0.05 |
| 298.15 | 0.12 | |
| 318.15 | 0.28 |
Data extracted from the Journal of Chemical & Engineering Data.[1]
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound
Objective: To purify crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (two)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated funnel and place the funnel on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a few minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the melting point of this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
choosing the optimal recrystallization solvent for 3-Nitrobenzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal recrystallization solvent for 3-Nitrobenzonitrile. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to recrystallization?
Understanding the physical properties of this compound is crucial for its purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂ | [1][2] |
| Molecular Weight | 148.12 g/mol | [1][2][3] |
| Appearance | Pale yellow to yellowish crystalline powder or needles | [1] |
| Melting Point | 114-117 °C | [1][2] |
| Boiling Point | 165 °C at 21 mmHg | [1] |
Q2: What are the essential safety precautions when handling this compound?
This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.[3]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Disposal: Dispose of waste according to local, regional, and national hazardous waste regulations.
Q3: What makes a solvent ideal for the recrystallization of this compound?
An optimal recrystallization solvent should meet the following criteria:
-
High solubility at high temperatures: The solvent should readily dissolve this compound at or near its boiling point.
-
Low solubility at low temperatures: The compound should be poorly soluble in the solvent at room temperature or below, allowing for maximum crystal recovery upon cooling.[4][5]
-
Inertness: The solvent must not react chemically with this compound.[4]
-
Volatility: A relatively low boiling point is desirable so the solvent can be easily removed from the purified crystals.[4]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[5]
Solvent Selection Guide
The choice of solvent is the most critical parameter for a successful recrystallization. The following table summarizes the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures. A higher mole fraction indicates greater solubility.
Solubility of this compound in Various Solvents Data sourced from a study measuring solubility from T/K = (278.15 to 318.15).[6]
| Solvent | Solubility (x₁) at 278.15 K (5°C) | Solubility (x₁) at 318.15 K (45°C) | Suitability Assessment |
| Acetone | 0.2013 | 0.4491 | Good. Shows high solubility and a good temperature gradient. |
| Acetonitrile | 0.1495 | 0.3542 | Good. Significant increase in solubility with temperature. |
| Ethyl Acetate | 0.1411 | 0.3498 | Good. Similar profile to acetonitrile. |
| Toluene | 0.0899 | 0.2541 | Moderate. Lower solubility but still a viable option. |
| Methanol | 0.0456 | 0.1810 | Excellent. Low solubility when cold, but significant solubility when hot. This steep gradient is ideal for high recovery. |
| Ethanol | 0.0315 | 0.1415 | Excellent. Similar to methanol, ethanol is a very suitable solvent. It is also mentioned in literature for the crystallization of this compound.[7] |
| n-Propanol | 0.0233 | 0.1130 | Good. A suitable alternative to methanol or ethanol. |
| Isopropanol | 0.0198 | 0.0988 | Good. Another suitable alcohol solvent. |
| n-Butanol | 0.0211 | 0.1064 | Good. A suitable alternative alcohol. |
| Acetic Acid | 0.0711 (at 293.15 K) | 0.1581 | Moderate. Potentially useful, but reactivity should be considered. |
| Cyclohexane | 0.0021 | 0.0104 | Poor. Very low solubility even at elevated temperatures. |
Based on this data, alcohols like methanol and ethanol are excellent choices due to their low dissolving power at cold temperatures and significantly higher solubility at elevated temperatures, which is the ideal characteristic for a recrystallization solvent. Acetone and ethyl acetate are also good candidates.
Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.
Experimental Protocol: Recrystallization using Ethanol
This protocol provides a detailed method for the purification of this compound using ethanol, a highly suitable solvent identified from solubility data.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (two)
-
Hot plate
-
Boiling chips
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a boiling chip. In a separate flask, heat a volume of ethanol (e.g., 20-30 mL) on a hot plate to a gentle boil.
-
Addition of Hot Solvent: Carefully and slowly add the hot ethanol to the flask containing the solid while keeping the mixture warm on the hot plate. Add just enough hot solvent to completely dissolve the solid.[4] Avoid adding an excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[8] Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[5]
-
Collection of Crystals: Set up a vacuum filtration apparatus with a Buchner funnel and filter paper. Wet the filter paper with a small amount of cold ethanol to ensure a good seal.
-
Washing: Transfer the crystallized solid and solvent (the "slurry") into the Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[8]
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes to help them dry.[5] For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a low temperature.
Troubleshooting Guide
Q: My compound is not dissolving, even after adding a lot of hot solvent. What should I do? A: First, ensure the solvent is at its boiling point. If the compound is still not dissolving, you may have chosen a poor solvent. Refer to the solubility table and select a solvent with higher dissolving power, like acetone or ethyl acetate.
Q: The solution has cooled, but no crystals have formed. What went wrong? A: This is a common issue and can be resolved in several ways:
-
Too much solvent: You may have added too much solvent during the dissolution step. Try boiling off some of the solvent to re-saturate the solution and then allow it to cool again.
-
Induce crystallization: Try scratching the inside of the flask with a glass stir rod just below the surface of the solution. This can create nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of pure this compound if available.[8]
-
Extended cooling: Ensure the solution has been given adequate time to cool in an ice bath.
Q: My final product has a low or broad melting point range. Is it still impure? A: Yes, a low or broad melting point range typically indicates the presence of impurities. This could be due to inefficient removal of impurities or residual solvent. The product may require a second recrystallization or more thorough drying.
Q: My compound "oiled out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To fix this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool slowly again. Using a different solvent or a solvent pair (e.g., ethanol-water) might also resolve this issue.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. This compound 98 619-24-9 [sigmaaldrich.com]
- 3. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
how to improve the yield of 3-Nitrobenzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Nitrobenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Nitration of Benzonitrile: This method involves the direct nitration of benzonitrile using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction primarily yields the meta-isomer.[1][2]
-
Sandmeyer Reaction: This multi-step method starts with the diazotization of a primary aromatic amine, such as 3-aminobenzonitrile or 3-nitroaniline, followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.[3][4][5]
Q2: Which synthesis method generally provides a higher yield and purity?
A2: The Sandmeyer reaction, while more complex, can often provide higher purity of the desired meta-isomer, as it avoids the formation of ortho and para isomers that can occur during the direct nitration of benzonitrile. However, the overall yield of the Sandmeyer reaction is dependent on the efficiency of each step, including the initial diazotization. The nitration of benzonitrile can be optimized to favor the meta product, with reported yields of the meta isomer around 81%.[2]
Q3: What are the common purification techniques for this compound?
A3: Crude this compound can be purified using standard laboratory techniques such as recrystallization or column chromatography.[6] Recrystallization involves dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities in the solution. Column chromatography separates the desired product from byproducts based on their differential adsorption to a stationary phase.[6]
Q4: What are the main safety concerns when synthesizing this compound?
A4: Key safety precautions include:
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE).[6][7]
-
Diazonium Salt Instability: Aryl diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated in a dry state. They should always be kept in solution and at low temperatures (0-5 °C).[8][9]
-
Toxicity: this compound and its precursors can be toxic if ingested or absorbed through the skin.[10]
Troubleshooting Guides
Method 1: Nitration of Benzonitrile
Q: My reaction yield is low, and I'm observing the formation of significant amounts of ortho and para isomers. How can I improve the regioselectivity for the meta product?
A: The formation of ortho and para isomers is a common issue in the nitration of benzonitrile. The cyano group is a meta-directing deactivator; however, under certain conditions, competing ortho and para substitution can occur. To enhance the yield of this compound:
-
Temperature Control: Maintain a low reaction temperature, ideally between 0°C and -20°C.[1][7] Higher temperatures can lead to increased formation of undesired isomers and dinitrated byproducts.
-
Rate of Addition: Add the nitrating mixture (concentrated nitric acid and sulfuric acid) to the benzonitrile slowly and with vigorous stirring to ensure even heat distribution and prevent localized temperature increases.[7]
-
Reagent Ratio: The ratio of sulfuric acid to nitric acid can influence the reaction. A higher proportion of sulfuric acid protonates the nitric acid to form the nitronium ion (NO₂⁺), the active electrophile, which can improve the reaction rate and selectivity.
Q: The reaction mixture turned dark brown/black, and I isolated a tarry substance instead of a crystalline product. What went wrong?
A: The formation of a dark, tarry substance often indicates decomposition or side reactions. The likely causes are:
-
Excessive Temperature: The reaction temperature likely exceeded the optimal range, leading to oxidative side reactions and polymerization.
-
Impure Starting Materials: The presence of impurities in the benzonitrile or the acids can catalyze decomposition pathways. Ensure you are using high-purity reagents.
-
Insufficient Stirring: Poor mixing can lead to localized "hot spots" where the temperature rises significantly, causing decomposition.
To remedy this, ensure strict temperature control with an efficient cooling bath and use pure, dry reagents.
Method 2: Sandmeyer Reaction
Q: The diazotization of my starting amine (e.g., 3-aminobenzonitrile) seems to be incomplete, leading to a low overall yield. How can I ensure complete diazotization?
A: Incomplete diazotization is a frequent bottleneck in the Sandmeyer reaction. To ensure the complete formation of the diazonium salt:
-
Temperature Control: The diazotization must be carried out at a low temperature, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[8][9]
-
Acid Concentration: A sufficient excess of acid (e.g., hydrochloric acid) is crucial to maintain a low pH and prevent the coupling of the diazonium salt with the unreacted amine, which forms colored azo compounds.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise and with continuous stirring to the cooled amine solution. This prevents a sudden increase in temperature and localized high concentrations of nitrous acid.[8]
-
Testing for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for a slight excess of nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that enough nitrous acid is present to have reacted with all the primary amine.[9]
Q: During the addition of the diazonium salt solution to the copper(I) cyanide solution, I observed vigorous foaming and a rapid temperature increase. Is this normal?
A: The decomposition of the diazonium salt to form nitrogen gas is an expected part of the Sandmeyer reaction. However, excessively vigorous foaming and a rapid temperature rise indicate an uncontrolled reaction, which can lead to a lower yield and potential safety hazards.
-
Controlled Addition: Add the cold diazonium salt solution to the copper(I) cyanide solution slowly and in portions.
-
Efficient Cooling: Maintain the temperature of the copper(I) cyanide solution during the addition of the diazonium salt.
-
Vigorous Stirring: Ensure good mixing to facilitate the controlled evolution of nitrogen gas and heat dissipation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of Benzonitrile
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid with stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the benzonitrile and cool it to 0°C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the benzonitrile while maintaining the reaction temperature below 5°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5°C for an additional period.
-
Work-up: Pour the reaction mixture onto crushed ice and water. The crude this compound will precipitate.
-
Purification: Filter the solid, wash it with cold water until the washings are neutral, and then purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction from 3-Aminobenzonitrile
-
Diazotization:
-
Dissolve 3-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Preparation of Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide.
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Data Summary
Table 1: Reaction Parameters for the Nitration of Benzonitrile
| Parameter | Recommended Value | Reference |
| Reaction Temperature | 0°C to -20°C | [1][7] |
| Benzonitrile:Nitric Acid:Sulfuric Acid Molar Ratio | Varies, optimization may be needed | [7] |
| Typical Yield of this compound | ~81% | [2] |
| Yield of ortho-isomer | ~17% | [2] |
| Yield of para-isomer | ~2% | [2] |
Table 2: Key Parameters for the Sandmeyer Reaction
| Step | Parameter | Recommended Value | Reference |
| Diazotization | Temperature | 0-5°C | [8][9] |
| Reagents | 3-aminobenzonitrile, NaNO₂, HCl | [8] | |
| Cyanation | Catalyst | Copper(I) Cyanide (CuCN) | [4][5] |
| Temperature | Gradual warming from low temp. | [8] |
Visualized Workflows
Caption: Workflow for the synthesis of this compound via nitration.
Caption: Workflow for the Sandmeyer synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. bloomtechz.com [bloomtechz.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying impurities in 3-Nitrobenzonitrile using HPLC and GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in 3-Nitrobenzonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound often originate from the synthesis process. These can include:
-
Positional Isomers: 2-Nitrobenzonitrile and 4-Nitrobenzonitrile are the most common impurities, arising from the nitration of benzonitrile.
-
Starting Material: Unreacted benzonitrile may be present.
-
Over-nitrated Products: Dinitrobenzonitrile isomers could be present in small amounts.
-
Hydrolysis Products: 3-Nitrobenzoic acid or 3-nitrobenzamide may be present if the nitrile group is hydrolyzed.
Q2: Which technique is better for impurity profiling of this compound, HPLC or GC-MS?
A2: Both HPLC and GC-MS are powerful techniques for impurity profiling, and the choice depends on the specific requirements of the analysis.
-
HPLC-UV is excellent for quantifying known impurities, especially positional isomers, and is a robust method for routine quality control.[1]
-
GC-MS offers higher sensitivity and provides structural information through mass fragmentation patterns, making it ideal for identifying unknown impurities.[1] For volatile and thermally stable compounds like nitrobenzonitriles, GC-MS is a very suitable technique.
Q3: How do I prepare a this compound solid sample for analysis?
A3: For a solid sample of this compound, proper dissolution is key.
-
For HPLC: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[2] If solubility is an issue, acetonitrile or methanol are good starting solvents.[3][4] Ensure the final solution is filtered through a 0.22 or 0.45 µm syringe filter before injection.[5]
-
For GC-MS: Dissolve the sample in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate to a concentration of approximately 10 µg/mL.[6][7] Avoid using water or non-volatile solvents.[7]
Q4: Can I distinguish between the 2-, 3-, and 4-Nitrobenzonitrile isomers using GC-MS?
A4: While the mass spectra of positional isomers are often very similar, making definitive identification by mass spectrum alone challenging, they can be distinguished based on their chromatographic separation.[8] A GC column with an appropriate stationary phase and a suitable temperature program should resolve the isomers, allowing for identification based on their different retention times.
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol outlines a general reversed-phase HPLC method suitable for the separation of this compound and its common impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
Expected Data:
The retention times of the nitrobenzonitrile isomers will depend on the exact chromatographic conditions. Generally, in reversed-phase chromatography, the elution order is influenced by polarity.
| Compound | Expected Retention Time (min) |
| 4-Nitrobenzonitrile | (earlier elution) |
| 2-Nitrobenzonitrile | (intermediate elution) |
| This compound | (later elution) |
| (Note: This is a generalized elution order. Actual retention times must be confirmed with reference standards.) |
GC-MS Method for Impurity Identification
This protocol provides a starting point for the GC-MS analysis of this compound and its impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic and MS Conditions:
| Parameter | Recommended Condition |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-200 amu |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for injection.[6]
Expected Data:
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Nitrobenzonitrile | (earlier elution) | 148 (M+), 118, 102, 90, 76, 75, 63, 51 |
| This compound | (intermediate elution) | 148 (M+), 118, 102, 90, 76, 75, 63, 51 |
| 4-Nitrobenzonitrile | (later elution) | 148 (M+), 118, 102, 90, 76, 75, 63, 51 |
| (Note: Retention times are estimates and must be confirmed. Mass spectral data from NIST database.)[8][9][10] |
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks | - No sample injected- Detector lamp off- Incorrect mobile phase | - Check autosampler vial and injection volume- Turn on detector lamp- Verify mobile phase composition and lines |
| Peak Tailing | - Column overload- Column contamination- Incompatible injection solvent | - Dilute the sample- Wash or replace the column- Dissolve sample in mobile phase |
| Split Peaks | - Clogged column frit- Column void | - Back-flush the column- Replace the column |
| Retention Time Drift | - Change in mobile phase composition- Column temperature fluctuation- Column degradation | - Prepare fresh mobile phase- Ensure stable column temperature- Replace the column |
| High Backpressure | - Blockage in the system- Precipitated buffer in pump or lines | - Systematically check for blockages from the detector back to the pump- Flush the system with appropriate solvents |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks | - Syringe issue- Leak in the injector- No sample ionization | - Check syringe for blockage or air bubbles- Check for leaks at the septum and column fittings- Check filament status and tune the MS |
| Peak Tailing | - Active sites in the injector liner or column- Column contamination | - Replace the injector liner- Condition the column or trim the first few cm- Replace the column if necessary |
| Poor Resolution | - Inappropriate temperature program- Carrier gas flow rate too high or low | - Optimize the temperature ramp rate- Check and adjust the carrier gas flow rate |
| Ghost Peaks | - Carryover from previous injection- Contaminated syringe or solvent | - Run a solvent blank to check for carryover- Use fresh, high-purity solvent and clean the syringe |
| Baseline Noise | - Column bleed- Contaminated ion source | - Condition the column at its maximum operating temperature- Clean the ion source |
Visualizations
Caption: HPLC experimental workflow for impurity analysis.
Caption: Logical troubleshooting flow for common GC-MS issues.
References
- 1. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzonitrile, 2-nitro- [webbook.nist.gov]
- 10. Benzonitrile, 4-nitro- [webbook.nist.gov]
troubleshooting low yield in the nitration of benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the nitration of benzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields and other complications during the nitration of benzonitrile.
Q1: My nitration of benzonitrile resulted in a very low yield. What are the most likely causes?
A1: Low yields in the nitration of benzonitrile are typically traced back to several key factors. The most common issues include:
-
Improper Temperature Control: This is the most critical parameter. The nitration of an already deactivated ring like benzonitrile requires careful temperature management. If the temperature rises too high, it can lead to the formation of unwanted byproducts, including dinitro compounds and other isomers, which complicates purification and lowers the yield of the desired mononitro product.[1] The reaction is highly exothermic, and insufficient cooling can allow the temperature to escalate.
-
Incomplete Reaction: Benzonitrile is a deactivated aromatic compound due to the electron-withdrawing nature of the cyano group (-CN). This deactivation slows down the rate of electrophilic aromatic substitution.[2] If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion, leaving a significant amount of unreacted starting material.
-
Suboptimal Reagent Concentration or Ratio: The "mixed acid" (a combination of concentrated nitric acid and concentrated sulfuric acid) must be prepared and used correctly.[2][3][4] An incorrect ratio of nitric acid to sulfuric acid can lead to an insufficient concentration of the active electrophile, the nitronium ion (NO₂⁺), resulting in a sluggish or incomplete reaction.[4][5]
-
Moisture in the Reaction: The presence of water in the reaction mixture can deactivate the nitrating agent by reacting with the nitronium ion and sulfuric acid. It is crucial to use concentrated acids and ensure all glassware is dry.
-
Losses During Workup and Purification: The isolation and purification process can be a significant source of yield loss. This can occur during quenching, extraction, or recrystallization steps.
Q2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired m-nitrobenzonitrile?
A2: The cyano group is a meta-director in electrophilic aromatic substitution.[2] Therefore, the primary product of benzonitrile nitration is m-nitrobenzonitrile. However, small amounts of ortho and para isomers can also be formed. Reports indicate a typical isomer distribution of approximately 81% meta, 17% ortho, and 2% para. To maximize the yield of the meta isomer:
-
Maintain Low Temperatures: Strictly controlling the reaction temperature, ideally between 0-10°C, is crucial. Lower temperatures favor the formation of the thermodynamically more stable meta product and suppress the formation of the ortho and para isomers.
-
Slow Addition of Nitrating Agent: The mixed acid should be added slowly and portion-wise to the solution of benzonitrile in sulfuric acid. This allows for better control of the internal temperature of the reaction and prevents localized overheating, which can lead to the formation of undesired isomers and di-nitrated byproducts.
Q3: My final product is an oily substance and is difficult to purify. What are the recommended purification methods?
A3: The crude product of benzonitrile nitration can sometimes be an oil or a low-melting solid, especially if it contains a mixture of isomers. The following purification strategies are recommended:
-
Recrystallization: This is the most common method for purifying solid nitroaromatic compounds. A suitable solvent is one in which the desired m-nitrobenzonitrile is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice. Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be used to separate the isomers. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
-
Washing during Workup: After quenching the reaction with ice water, ensure the precipitated product is thoroughly washed with cold water to remove residual acid. A subsequent wash with a cold, dilute sodium bicarbonate solution can help neutralize any remaining acid, followed by another wash with cold water.
Q4: How can I confirm the identity and purity of my synthesized m-nitrobenzonitrile?
A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (114-117°C for m-nitrobenzonitrile) is a good indicator of high purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques will confirm the structure of the compound and can be used to identify the presence of other isomers as impurities.
-
IR Spectroscopy: The presence of characteristic peaks for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the nitrile group (around 2230 cm⁻¹) will confirm the functional groups in the molecule.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product by comparing it to the starting material and looking for the presence of multiple spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the different isomers and determine their relative abundance in the product mixture.
-
Data Presentation
The following table summarizes the expected isomer distribution in the mononitration of benzonitrile. The yield of the meta isomer is significantly influenced by reaction conditions, particularly temperature.
| Isomer | Directing Effect | Typical Yield (%) |
| m-nitrobenzonitrile | Favored | ~81 |
| o-nitrobenzonitrile | Disfavored | ~17 |
| p-nitrobenzonitrile | Disfavored | ~2 |
Experimental Protocols
This section provides a detailed methodology for the nitration of benzonitrile, designed to favor the formation of m-nitrobenzonitrile.
Materials:
-
Benzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to 0-5°C.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C.
-
Addition of Benzonitrile: Slowly add 2.0 g (19.4 mmol) of benzonitrile to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10°C.
-
Nitration: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the benzonitrile solution over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 0°C and 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for another 60 minutes.
-
Quenching: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker with vigorous stirring. A precipitate should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 25 mL portions of cold water.
-
Neutralization: Suspend the crude solid in 25 mL of cold water and add a saturated sodium bicarbonate solution dropwise until the mixture is neutral (check with pH paper). Filter the solid again and wash with cold water until the washings are neutral.
-
Drying: Allow the product to air-dry on the filter paper, then dry it further in a desiccator.
-
Purification: Recrystallize the crude product from ethanol to obtain pure m-nitrobenzonitrile.
Visualizations
The following diagrams illustrate the key processes and relationships in the nitration of benzonitrile.
Caption: Reaction pathway for the nitration of benzonitrile.
Caption: Troubleshooting workflow for low yield in benzonitrile nitration.
Caption: Relationship between key parameters and reaction outcome.
References
Technical Support Center: Control of Positional Isomers in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of positional isomers during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are positional isomers, and why are they a concern in synthesis?
Positional isomers are constitutional isomers that share the same molecular formula and the same functional groups but differ in the location of the functional groups on the carbon skeleton.[1] For example, butan-1-ol and butan-2-ol are positional isomers. The formation of unintended positional isomers is a significant challenge in organic synthesis, particularly in the pharmaceutical industry, because different isomers can exhibit vastly different biological activities, toxicities, and physical properties.[2] Uncontrolled formation leads to complex mixtures that are often difficult to separate, resulting in lower yields of the desired product and increased manufacturing costs.
Q2: What are the primary strategies to control the formation of positional isomers?
Controlling the formation of positional isomers, also known as achieving regioselectivity, can be accomplished through several key strategies:
-
Use of Directing Groups: In reactions like electrophilic aromatic substitution, the substituents already present on the aromatic ring direct incoming electrophiles to specific positions (ortho, meta, or para).[3]
-
Application of Protecting Groups: Protecting groups temporarily block a reactive functional group, preventing it from reacting while a transformation is carried out elsewhere in the molecule.[4][5][6] This ensures that the desired site is available for reaction at a later stage.
-
Steric Hindrance: Bulky groups near a potential reaction site can physically block the approach of a reagent, favoring reaction at a less hindered position.
-
Catalyst Control: The choice of catalyst can significantly influence the regioselectivity of a reaction.[7][8][9] Different catalysts can favor the formation of different positional isomers.
-
Control of Reaction Conditions: Factors such as temperature, solvent, and reaction time can all impact the ratio of positional isomers formed.[10][11]
Q3: How do directing groups work in electrophilic aromatic substitution?
In electrophilic aromatic substitution, substituents on a benzene ring can be classified as either ortho-, para-directing or meta-directing.[3]
-
Ortho-, Para-Directors: These groups, such as hydroxyl (-OH), ether (-OR), and alkyl (-R) groups, activate the aromatic ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions.[3]
-
Meta-Directors: These groups, which include nitro (-NO2), nitrile (-CN), and carbonyl-containing groups (e.g., ketones, esters), deactivate the ring and direct the incoming electrophile to the meta position.[3]
The directing effect arises from the ability of the substituent to stabilize or destabilize the carbocation intermediate (the arenium ion) formed during the reaction.
Q4: What is the role of protecting groups in achieving regioselectivity?
Protecting groups are essential tools for achieving regioselectivity in molecules with multiple reactive sites.[4][5] By temporarily masking a more reactive functional group, a protecting group allows a reaction to occur selectively at another desired position.[6] After the desired transformation, the protecting group is removed to regenerate the original functional group.[6] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions and should be stable to the reaction conditions it is meant to withstand.[4][12]
Q5: How do reaction conditions influence the formation of positional isomers?
Reaction conditions play a critical role in determining the regioselectivity of a synthesis:
-
Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of a less favored but thermodynamically more stable isomer.[10] Conversely, lower temperatures may favor the kinetically controlled product.
-
Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway and the resulting isomer distribution.[13][14] Polar solvents can accelerate reactions that proceed through polar intermediates.[15]
-
Catalyst: The catalyst can interact with the substrate in a way that favors attack at a specific position.[7][16][17] Ligands attached to a metal catalyst can create a specific steric and electronic environment that directs the reaction.[16]
Q6: What should I do if I still end up with a mixture of positional isomers?
If the formation of positional isomers cannot be completely avoided, separation techniques are necessary. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for separating isomers.[18][19] The choice of column and mobile phase is critical for achieving good resolution.[20][21] For example, in HPLC, phenyl hydride columns are often effective for separating positional isomers of aromatic compounds.[20] In some cases, chemical separation methods can be employed, where one isomer is selectively reacted to form a derivative with different physical properties, allowing for easier separation.[22]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| High yield of undesired positional isomer in electrophilic aromatic substitution. | 1. Incorrect directing group effect. 2. Reaction conditions favoring the undesired isomer. | 1. Review the directing effects of the substituents on your aromatic ring. Consider modifying a substituent to change its directing effect. 2. Adjust the reaction temperature; lower temperatures often increase selectivity.[10] Experiment with different solvents to see how polarity affects the isomer ratio.[13] |
| Reaction at an unintended functional group. | The undesired reaction site is more reactive under the current conditions. | Employ a protecting group strategy. Selectively protect the more reactive functional group, perform the desired reaction, and then deprotect.[4][6] |
| Low regioselectivity in a metal-catalyzed reaction. | 1. The catalyst system is not selective enough. 2. The reaction is not running under optimal conditions. | 1. Screen different catalysts and ligands. The steric and electronic properties of the ligand can have a profound impact on regioselectivity.[16] 2. Optimize the reaction temperature, solvent, and concentration. |
| Isomerization of a double bond during polymerization. | 1. High reaction temperatures. 2. The catalyst is promoting isomerization. | 1. Use a lower polymerization temperature.[10] 2. Consider using enzymatic catalysis (e.g., with lipases), which operates under mild conditions and can preserve the stereochemistry of the double bond.[10] |
Quantitative Data
Table 1: Influence of Directing Group on Isomer Distribution in the Nitration of Monosubstituted Benzenes
| Substituent | ortho (%) | meta (%) | para (%) |
| -OH | 10 | <1 | 90 |
| -CH₃ | 58 | 5 | 37 |
| -Cl | 30 | 1 | 69 |
| -NO₂ | 6 | 93 | 1 |
| -COOH | 20 | 80 | <1 |
This table provides representative data on how different substituents direct the nitration of a benzene ring, highlighting the strong influence of the directing group on the resulting positional isomers.
Experimental Protocols
Protocol 1: Regioselective Synthesis using a Protecting Group: Preparation of 4-Nitrobenzyl Alcohol from 4-Nitrobenzoic Acid
This protocol demonstrates the use of an ester as a protecting group for a carboxylic acid to allow for the selective reduction of a different functional group.
Step 1: Protection of the Carboxylic Acid (Esterification)
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid (1 equivalent) in methanol (10 volumes).
-
Cool the solution in an ice bath and slowly add sulfuric acid (0.1 equivalents) as a catalyst.
-
Reflux the mixture for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 4-nitrobenzoate.
Step 2: Reduction of the Nitro Group
-
In a separate flask, suspend methyl 4-nitrobenzoate (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3 equivalents) and heat the mixture to 70°C.
-
Stir vigorously for 3-4 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction and pour it into ice water. Basify with a sodium bicarbonate solution to precipitate the tin salts.
-
Filter the mixture through celite and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-aminobenzoate.
Step 3: Deprotection of the Carboxylic Acid (Hydrolysis)
-
Dissolve the methyl 4-aminobenzoate (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2 hours.
-
Cool the reaction and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-aminobenzoic acid.
Protocol 2: Analysis of Positional Isomers by HPLC
This protocol provides a general method for the separation and quantification of positional isomers.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 or Phenyl Hydride column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if needed)
-
Sample mixture dissolved in the mobile phase
Procedure:
-
Prepare a gradient elution method. A typical gradient might start at 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a small volume (e.g., 10 µL) of the sample mixture.
-
Run the gradient method and monitor the elution of the isomers with the UV detector at an appropriate wavelength.
-
Positional isomers will typically have different retention times, allowing for their separation.
-
Integrate the peak areas of the separated isomers to determine their relative ratio in the mixture.
Visualizations
References
- 1. quora.com [quora.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. media.neliti.com [media.neliti.com]
- 5. jocpr.com [jocpr.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Catalyst-Controlled, Regioselective Reactions of Carbohydrate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Putting the Catalyst in Charge of Regioselectivity - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 16. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. separation of positional isomers - Chromatography Forum [chromforum.org]
- 19. vurup.sk [vurup.sk]
- 20. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 21. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. US2732393A - Separation of position isomers - Google Patents [patents.google.com]
managing exothermic reactions in large-scale 3-Nitrobenzonitrile production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Nitrobenzonitrile. The focus is on the safe management of the highly exothermic nitration of benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thermal runaway during the large-scale production of this compound?
A1: The primary cause of thermal runaway is the failure to adequately remove the heat generated by the exothermic nitration of benzonitrile.[1][2] This can be due to a variety of factors, including but not limited to:
-
Inadequate cooling capacity of the reactor.
-
Failure of the cooling system (e.g., loss of coolant flow).
-
Too rapid addition of the nitrating agent (mixed acid).
-
Poor mixing, leading to localized "hot spots" where the reaction rate accelerates uncontrollably.[3]
-
Incorrect initial temperature of the reactants or the reactor.
Q2: What are the critical process parameters to monitor to prevent a runaway reaction?
A2: Continuous monitoring of the following parameters is crucial for safe operation:
-
Temperature: This is the most critical parameter. Multiple temperature probes within the reactor are recommended to detect any localized temperature increases.
-
Reactant Addition Rate: The rate of addition of the mixed acid should be carefully controlled to ensure that the heat generated can be effectively removed by the cooling system. The addition should be stopped immediately if a significant temperature deviation is observed.[3]
-
Agitation/Stirring: Proper mixing is essential for uniform heat distribution and to prevent the accumulation of unreacted reagents.[3] Monitoring the agitator's power consumption can help detect changes in viscosity or potential stirrer failure.
-
Pressure: A sudden increase in reactor pressure can indicate a loss of temperature control and the potential for a runaway reaction.
Q3: What are the advantages of using a continuous flow reactor for the nitration of benzonitrile?
A3: Continuous flow reactors offer significant safety and efficiency advantages over traditional batch reactors for highly exothermic reactions like nitration.[4] Key benefits include:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for much more efficient heat removal, significantly reducing the risk of thermal runaway.[4]
-
Enhanced Mass Transfer: Efficient mixing in flow reactors prevents the formation of hot spots and ensures a more uniform reaction.[4]
-
Smaller Reaction Volumes: The amount of hazardous material being reacted at any given moment is significantly smaller than in a large batch reactor, minimizing the potential consequences of an incident.
-
Tighter Control over Reaction Parameters: Flow rate, temperature, and reagent ratios can be precisely controlled, leading to higher yields and purity.[5]
Q4: What are common impurities in this compound synthesis, and how can they be minimized?
A4: Common impurities can include:
-
Isomeric Nitrobenzonitriles: While the meta-isomer is the major product, small amounts of ortho- and para-nitrobenzonitrile can be formed. The isomer ratio is influenced by reaction temperature.[6]
-
Dinitrobenzonitriles: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration can occur.[7]
-
Oxidation Byproducts: The strong oxidizing nature of nitric acid can lead to the formation of other oxidized species. Minimizing these impurities involves precise control over reaction temperature, stoichiometry of the reactants, and reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise | - Cooling system failure- Reagent addition rate too high- Agitator failure | 1. Immediately stop the addition of all reactants. 2. Ensure maximum cooling is applied. 3. If temperature continues to rise, consider an emergency quenching procedure (addition of a cold, inert solvent).4. Investigate and rectify the root cause before restarting. |
| Low Yield of this compound | - Incomplete reaction- Incorrect reaction temperature- Suboptimal mixed acid concentration | 1. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC) to ensure completion.2. Verify and optimize the reaction temperature.3. Ensure the mixed acid composition is appropriate for the desired reaction rate and selectivity. |
| Formation of a Solid Mass in the Reactor | - Product precipitation due to low temperature- Formation of insoluble byproducts | 1. Check the solubility of this compound in the reaction medium at different temperatures.2. Ensure the reaction temperature is maintained within the optimal range.3. Analyze the solid to identify its composition. |
| Discoloration of the Reaction Mixture | - Formation of nitro-phenolic impurities- Oxidation of the starting material or product | 1. Review the reaction conditions, particularly temperature and the purity of starting materials.2. Consider the use of a milder nitrating agent if oxidation is a significant issue. |
Quantitative Data
Precise, proprietary data for the industrial-scale production of this compound is not publicly available. However, the following table provides representative data for the nitration of a similar aromatic compound (benzene) at a pilot plant scale, which can serve as a useful reference.[3][8]
| Parameter | Value/Range | Significance |
| Reaction Temperature | 60 - 100 °C | Affects reaction rate and selectivity. Higher temperatures increase the rate but may lead to more byproducts. |
| Mixed Acid Composition | ||
| Sulfuric Acid (H₂SO₄) | 62 - 72 wt% | Acts as a catalyst and dehydrating agent.[4] |
| Nitric Acid (HNO₃) to H₂SO₄ Ratio | 0.022 - 0.033 (mass basis) | Determines the concentration of the active nitrating species (NO₂⁺). |
| Benzene to Nitric Acid Molar Ratio | 0.96 - 1.15 | Controls the stoichiometry of the reaction. A slight excess of the aromatic compound is sometimes used. |
| Stirring Speed | 390 - 1700 rpm | Crucial for efficient heat and mass transfer. |
| Residence Time (Continuous Reactor) | ~2 minutes | The time reactants spend in the reaction zone. |
| Heat of Reaction (General Nitration) | -120 to -150 kJ/mol | Highly exothermic, requiring significant cooling capacity. |
Experimental Protocols
The following is a generalized protocol for the nitration of an aromatic compound on a pilot scale. This is a general guideline and must be adapted and thoroughly risk-assessed for the specific case of this compound production.
1. Reactor Preparation:
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Calibrate all instruments (temperature probes, pressure sensors, flow meters).
-
Charge the reactor with the calculated amount of benzonitrile.
-
Start the agitator and ensure proper mixing.
-
Begin circulating coolant through the reactor jacket to bring the benzonitrile to the desired starting temperature (e.g., 10-15°C).
2. Mixed Acid Preparation:
-
In a separate, suitable vessel with cooling, slowly add the required amount of concentrated nitric acid to concentrated sulfuric acid.
-
Cool the mixed acid to a predetermined temperature (e.g., 0-5°C) before addition to the reactor.
3. Nitration Reaction:
-
Begin the slow, controlled addition of the mixed acid to the benzonitrile in the reactor.
-
Continuously monitor the internal temperature of the reactor. The addition rate should be adjusted to maintain the temperature within the desired range (e.g., not exceeding 40-50°C during addition).
-
After the addition is complete, maintain the reaction mixture at the target temperature for a specified period to ensure the reaction goes to completion.
4. Work-up and Isolation:
-
Once the reaction is complete (as determined by in-process controls), the reaction mixture is typically quenched by carefully adding it to ice water.
-
The precipitated crude this compound is then filtered, washed with water to remove residual acids, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Visualizations
References
- 1. icheme.org [icheme.org]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3-Nitrobenzonitrile Reactions with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nitrobenzonitrile and nucleophiles. Our goal is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound so slow compared to reactions with 2- or 4-nitrobenzonitrile?
A1: The slow reaction rate is due to the meta position of the nitro group relative to the potential leaving group (if any) or the site of nucleophilic attack. The nitro group stabilizes the negative charge of the intermediate (Meisenheimer complex) formed during an SNAr reaction through resonance. This resonance stabilization is only effective when the nitro group is in the ortho or para position to the site of attack. In this compound, the nitro group is meta and cannot directly delocalize the negative charge, leading to a higher activation energy and a significantly slower reaction rate.[1][2]
Q2: I am observing the formation of 3-aminobenzonitrile as a major byproduct. What is causing this and how can I prevent it?
A2: The formation of 3-aminobenzonitrile indicates the reduction of the nitro group. This is a common side reaction when using nucleophiles that can also act as reducing agents or when certain catalysts are present.
Troubleshooting Steps:
-
Choice of Reagents: Avoid using reagents that are strong reducing agents. For instance, some sulfur nucleophiles or reactions involving certain metals can cause this reduction.
-
Catalyst Selection: If using a catalyst, ensure it is not a hydrogenation catalyst (like Palladium on carbon with a hydrogen source) unless the desired reaction is indeed reduction.[3] For selective reactions, consider non-catalytic pathways or catalysts specifically designed for SNAr that do not promote nitro group reduction.
-
Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent some reduction pathways.
Q3: My reaction is producing 3-nitrobenzamide and/or 3-nitrobenzoic acid. How can I avoid this?
A3: The formation of 3-nitrobenzamide and/or 3-nitrobenzoic acid is due to the hydrolysis of the nitrile group.[4][5] This can occur if water is present in the reaction mixture, especially under acidic or basic conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. Dry your solvents using appropriate methods and handle reagents in a moisture-free environment (e.g., under an inert atmosphere or in a glovebox).
-
pH Control: If your reaction conditions are basic or acidic, consider if the pH can be adjusted to be closer to neutral without impeding the desired reaction. For example, using a non-nucleophilic base to scavenge protons instead of a strong hydroxide source.
-
Work-up Procedure: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at low temperatures and quickly to minimize the contact time of the product with water.
Q4: When using a strong base as a nucleophile (e.g., an alkoxide or an organometallic reagent), I get a complex mixture of products. What are the possible side reactions?
A4: Strong bases can lead to several side reactions with this compound:
-
Proton Abstraction: The aromatic protons of this compound are slightly acidic and can be abstracted by very strong bases like LDA, leading to unwanted reactions.[6][7]
-
Reaction with the Nitrile Group: Strong nucleophiles like Grignard reagents can add to the nitrile group, which upon hydrolysis, would yield a ketone.[8]
-
Violent Reactions: this compound can react violently with strong bases and oxidizers.
Troubleshooting Steps:
-
Choice of Base/Nucleophile: If possible, use a weaker base or a nucleophile with lower basicity.
-
Temperature Control: Run the reaction at a low temperature to control the reactivity of the strong base.
-
Controlled Addition: Add the strong base/nucleophile slowly to the reaction mixture to maintain a low concentration at any given time.
Troubleshooting Guide: Minimizing Side Reactions
| Side Reaction | Potential Cause | Recommended Action | Experimental Considerations |
| Nitro Group Reduction | Nucleophile with reducing properties (e.g., some sulfur compounds), presence of catalytic impurities, non-inert atmosphere. | Use a nucleophile with low reducing potential. Purify reagents and use an inert atmosphere (N₂ or Ar). Consider chemoselective reducing agents if reduction is intended but needs to be controlled.[3][9][10] | Degas solvents. Use high-purity reagents. |
| Nitrile Hydrolysis | Presence of water under acidic or basic conditions. | Use anhydrous solvents and reagents. Control the pH of the reaction. Minimize contact with water during workup. | Dry solvents over molecular sieves. Use a glovebox or Schlenk line for moisture-sensitive reactions. |
| Low SNAr Reactivity | Meta position of the nitro group. | Use more forcing conditions (higher temperature, longer reaction time). Use a polar aprotic solvent (e.g., DMSO, DMF) to accelerate the reaction.[11] | Monitor the reaction closely to avoid decomposition at higher temperatures. |
| Reaction at Nitrile Group | Use of strong, hard nucleophiles (e.g., Grignard reagents). | Protect the nitrile group if possible, or choose a different synthetic route. Use a softer nucleophile if the desired reaction is on the aromatic ring. | Low temperatures can sometimes improve selectivity. |
| Polymerization/Decomposition | High temperatures, presence of strong acids or bases. | Run the reaction at the lowest effective temperature. Use milder bases or acids where possible. | Monitor the reaction by TLC or HPLC to track product formation and the appearance of byproducts. |
Experimental Protocols
General Protocol for Minimizing Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general framework. Specific conditions will need to be optimized for each nucleophile.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. For example, purify DMF by distillation under reduced pressure from calcium hydride.
-
Ensure this compound and the nucleophile are pure and dry.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via a syringe.
-
Add the nucleophile (typically 1.1 to 1.5 equivalents) to the stirred solution at room temperature. If the nucleophile is a solid, it can be added under a positive flow of inert gas.
-
If a base is required, use a non-nucleophilic base like potassium carbonate or cesium carbonate, which has been dried.
-
-
Reaction and Monitoring:
-
Heat the reaction to the desired temperature (e.g., 80-120 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by pouring it into cold water or a saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: A troubleshooting workflow for reactions involving this compound.
Caption: Competing reaction pathways for this compound with nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
challenges in the purification of 3-Nitrobenzonitrile on a large scale
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the large-scale purification of 3-Nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound from large-scale synthesis?
A1: Impurities in commercially produced this compound can originate from starting materials, side-reactions, and degradation products. Common impurities include:
-
Positional Isomers: 2-Nitrobenzonitrile and 4-Nitrobenzonitrile are frequent impurities that can be difficult to separate due to their similar physical properties.
-
Unreacted Starting Materials: Depending on the synthetic route, residual benzonitrile or other precursors may be present.
-
Oxidation Byproducts: The nitration process can lead to the formation of nitrophenols and other oxidized aromatic compounds.[1][2]
-
Solvent Residues: Residual solvents from the reaction and initial work-up steps may be present in the crude product.
Q2: Which purification methods are most suitable for large-scale production of this compound?
A2: The primary methods for large-scale purification are crystallization and, to a lesser extent, distillation. Column chromatography is generally reserved for achieving very high purity on a smaller scale due to scalability challenges.[3][4][5] An alkaline wash is often employed as an initial purification step to remove acidic impurities.[1]
Q3: What are the critical parameters to control during the large-scale crystallization of this compound?
A3: When scaling up crystallization, several parameters become critical for obtaining a pure and physically robust product:
-
Solvent Selection: The choice of solvent is crucial and affects yield, purity, crystal form, and handling characteristics.[6]
-
Cooling Rate: A controlled, slow cooling profile is essential to promote the growth of large, pure crystals and prevent the trapping of impurities.
-
Agitation: The stirring speed and impeller design influence crystal size distribution and can prevent the formation of agglomerates.[7]
-
Seeding: Introducing a small amount of pure this compound crystals (seeding) can control the onset of crystallization and lead to a more uniform particle size.[7]
Q4: How can I remove isomeric impurities from this compound on a large scale?
A4: The removal of positional isomers is a significant challenge. Fractional crystallization is the most common industrial method. This involves carefully selecting a solvent system in which the desired 3-isomer and the unwanted 2- and 4-isomers have different solubilities, allowing for their separation through repeated crystallization steps.
Q5: Is distillation a viable option for purifying this compound at an industrial scale?
A5: While this compound has a defined boiling point, distillation on a large scale can be challenging due to its high boiling point and potential for thermal degradation, especially in the presence of impurities. It is less commonly used than crystallization for achieving high purity.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solutions |
| Oiling Out | The cooling rate is too fast; The solution is too concentrated; Inappropriate solvent. | Reduce the cooling rate; Dilute the solution with more solvent; Screen for alternative crystallization solvents. |
| Poor Yield | The product is too soluble in the mother liquor; Incomplete crystallization. | Add an anti-solvent to reduce solubility; Cool the mixture to a lower temperature; Increase the crystallization time. |
| Low Purity | Impurities are co-crystallizing with the product; Inefficient removal of mother liquor. | Optimize the solvent system; Consider a multi-step crystallization; Improve the filtration and washing of the crystals. |
| Inconsistent Crystal Size | Uncontrolled nucleation; Inadequate agitation. | Implement a seeding protocol; Optimize the stirring speed and impeller design. |
General Purification Problems
| Problem | Possible Cause(s) | Suggested Solutions |
| Colored Impurities | Presence of oxidation byproducts like nitrophenols. | Wash the crude product with a dilute alkaline solution (e.g., sodium carbonate) to remove acidic impurities.[1] |
| Persistent Isomeric Impurities | Similar solubility of isomers in the chosen solvent. | Perform fractional crystallization with different solvent systems; If high purity is critical, consider preparative chromatography for a final polishing step. |
| Residual Solvents | Inefficient drying. | Increase drying time and/or temperature (while ensuring product stability); Use a vacuum oven. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol |
| Appearance | Colorless to light yellow solid[8] |
| Melting Point | 115-117 °C[9] |
| Boiling Point | 164-166 °C[9] |
Table 2: Comparison of Purification Methods for this compound (Illustrative)
| Method | Typical Purity | Typical Yield | Throughput | Cost |
| Alkaline Wash + Single Crystallization | 98.0 - 99.0% | 80 - 90% | High | Low |
| Fractional Crystallization (2-3 stages) | > 99.5% | 60 - 75% | Medium | Medium |
| Distillation | 97 - 98.5% | 70 - 85% | High | Medium |
| Preparative Chromatography | > 99.9% | 50 - 70% | Low | High |
Note: The values in this table are illustrative and can vary significantly based on the scale of the operation, the purity of the crude material, and the specific process parameters.
Experimental Protocols
Protocol 1: Large-Scale Purification of this compound by Crystallization
Objective: To purify crude this compound (e.g., 95% purity) to a purity of >99.5%.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Activated Carbon
-
Filter Aid (e.g., Celite)
-
Jacketed Glass Reactor with overhead stirrer
-
Nutsche Filter Dryer or Centrifuge
Procedure:
-
Dissolution: Charge the jacketed reactor with the crude this compound and ethanol. Heat the mixture to 60-70 °C with stirring until all the solid has dissolved.
-
Decolorization: Add a small amount of activated carbon to the solution and stir for 30 minutes at 60-70 °C to remove colored impurities.
-
Hot Filtration: Add filter aid to the solution and filter the hot solution through a pre-heated filter to remove the activated carbon and any particulate matter.
-
Controlled Cooling: Transfer the clear, hot filtrate to a clean, jacketed crystallizer. Cool the solution slowly and in a controlled manner (e.g., 5-10 °C per hour) to room temperature with gentle agitation.
-
Seeding (Optional): If spontaneous crystallization is slow or inconsistent, add a small slurry of pure this compound crystals in cold ethanol when the solution becomes supersaturated.
-
Full Crystallization: Once the solution reaches room temperature, continue cooling to 0-5 °C and hold for at least 2 hours to maximize the yield.
-
Isolation: Isolate the crystals by filtration using a Nutsche filter dryer or by centrifugation.
-
Washing: Wash the crystal cake with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified this compound under vacuum at 50-60 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low purity of this compound after crystallization.
References
- 1. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. bio-rad.com [bio-rad.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Selective Reduction of 3-Nitrobenzonitrile
Welcome to the technical support center for the selective reduction of 3-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of chemoselectively reducing the nitro group in this compound to an amine, while preserving the nitrile functionality.
Troubleshooting Guides
This section provides solutions to common problems encountered during the selective reduction of this compound.
Problem 1: Low Yield or Incomplete Reaction
A common issue is the incomplete conversion of the starting material or a low yield of the desired 3-aminobenzonitrile. Several factors can contribute to this outcome.
-
Symptom: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis shows a significant amount of remaining this compound.
-
Possible Causes & Solutions:
-
Inactive Catalyst/Reagent: The catalyst (e.g., Pd/C, Raney Nickel) may have lost activity due to improper storage or handling. Similarly, reducing agents like SnCl₂·2H₂O can degrade over time.
-
Solution: Use a fresh batch of catalyst or reagent. For catalytic hydrogenations, ensure the catalyst is handled under an inert atmosphere if required.
-
-
Insufficient Reagent/Catalyst Loading: The molar ratio of the reducing agent or the weight percentage of the catalyst may be too low.
-
Solution: Increase the equivalents of the chemical reducing agent or the catalyst loading. For instance, in SnCl₂ reductions, using 3-5 equivalents is common.[1]
-
-
Suboptimal Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Some hydrogenations may require elevated temperatures (e.g., 50°C) to proceed at a reasonable rate.[2]
-
-
Inadequate Hydrogen Pressure (for Catalytic Hydrogenation): Low hydrogen pressure can lead to slow or incomplete reactions.
-
Solution: Increase the hydrogen pressure. While a hydrogen balloon is often sufficient for small-scale reactions, a pressurized hydrogenation vessel may be necessary for larger scales or less reactive substrates.[3]
-
-
Poor Mixing: In heterogeneous reactions (e.g., with solid catalysts or reagents), inefficient stirring can limit the reaction rate.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
-
Problem 2: Formation of Byproducts (Low Selectivity)
The primary challenge in this reduction is to avoid the reduction of the nitrile group.
-
Symptom: TLC, GC, or NMR analysis of the crude product shows the presence of undesired compounds.
-
Possible Causes & Solutions:
-
Over-reduction of the Nitrile Group: The chosen reducing agent or conditions are too harsh and are reducing the nitrile to a benzylamine or even causing hydrodecyanation.
-
Solution:
-
Choice of Catalyst: Palladium on carbon (Pd/C) can sometimes be too aggressive and lead to nitrile reduction. Consider using a less active catalyst like platinum on carbon (Pt/C) at low pressure or Raney Nickel.[3][4]
-
Chemical Reductants: Reagents like SnCl₂·2H₂O or Fe/HCl are generally highly selective for the nitro group and are less likely to affect the nitrile.[3][5]
-
-
-
Formation of Condensation Products: In some cases, intermediates can react with each other to form azo or azoxy compounds.
-
Solution: This is more common under certain pH conditions. Ensuring a sufficient excess of the reducing agent and maintaining acidic conditions (for metal/acid reductions) can help minimize these side reactions.
-
-
Hydrolysis of the Nitrile Group: Under harsh acidic or basic work-up conditions, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.
-
Solution: Maintain neutral or mildly basic/acidic conditions during the work-up procedure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the selective reduction of this compound on a lab scale?
A1: For laboratory-scale synthesis where high selectivity is crucial, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a very reliable and frequently cited method.[3] It is known for its excellent chemoselectivity in reducing aromatic nitro groups in the presence of other sensitive functionalities, including nitriles.[6]
Q2: I want to use catalytic hydrogenation. Which catalyst is best to avoid reducing the nitrile group?
A2: While Pd/C is a common hydrogenation catalyst, it can sometimes lead to the reduction of the nitrile group. For the selective reduction of a nitro group in the presence of a nitrile, Raney Nickel is often a better choice.[4] Some sources also suggest that using 1% Platinum on carbon (Pt/C) at low hydrogen pressure can be effective.[3]
Q3: My reaction with SnCl₂·2H₂O is complete, but the work-up is messy with a lot of tin salts precipitating. How can I improve the product isolation?
A3: A common work-up procedure for SnCl₂ reductions involves pouring the reaction mixture into ice and then basifying with a solution like 5% aqueous sodium bicarbonate or sodium hydroxide to a pH of 7-8.[3] This will precipitate tin salts. To improve handling, you can filter the mixture to remove the solids. The aqueous phase should then be thoroughly extracted with an organic solvent like ethyl acetate. Washing the combined organic layers with brine helps to remove residual water and salts.
Q4: Can I use iron powder and acid for this reduction? What are the advantages?
A4: Yes, the Béchamp reduction using iron powder with an acid like hydrochloric acid (HCl) or acetic acid is a classic and effective method for reducing aromatic nitro groups.[7] Its main advantages are the low cost of the reagents and its high selectivity for the nitro group. The work-up, however, can sometimes be cumbersome due to the need to filter off a large amount of iron and iron salts.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Selective Reduction of this compound
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd/C, H₂ (balloon) | Methanol | 50 | 8 | 85 | [2] |
| Raney Nickel, H₂ | Methanol/Dioxane | Not Specified | Not Specified | Not Specified | [4] |
| SnCl₂·2H₂O | Ethanol | 70 | 0.5 | Not Specified | [3] |
| Fe/HCl | Ethanol | Reflux | Not Specified | Quantitative | [9] |
| Fe powder, NH₄Cl | Ethanol/H₂O | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Protocol 1: Reduction of this compound using Pd/C and Hydrogen [2]
-
Setup: In a 100 mL single-neck flask, add 1.48 g of this compound, 0.01 g of palladium on carbon (10%), and 20 mL of methanol.
-
Reaction: Connect the flask to a hydrogen balloon in a closed system.
-
Heating: Raise the temperature to 50°C and allow the reaction to proceed for 8 hours with stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: Add 100 mL of distilled water and 100 mL of dichloromethane for extraction.
-
Isolation: Dry the organic phase with MgSO₄, filter, and concentrate under reduced pressure to obtain 3-aminobenzonitrile.
Protocol 2: General Procedure for Aromatic Nitro Reduction using SnCl₂·2H₂O [3]
-
Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the nitroaromatic compound (e.g., this compound, 1 equivalent) in absolute ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 70°C under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Neutralization: Make the pH of the mixture slightly basic (pH 7-8) by the addition of 5% aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Mandatory Visualization
Caption: Experimental workflow for the selective reduction of this compound.
Caption: Potential reaction pathways in the reduction of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1H NMR Spectra of 2-, 3-, and 4-Nitrobenzonitrile
A detailed guide for researchers, scientists, and drug development professionals on the distinguishing features of the 1H NMR spectra of nitrobenzonitrile isomers, supported by experimental data and protocols.
The substitution pattern of the nitro and cyano groups on the benzene ring in 2-, 3-, and 4-nitrobenzonitrile profoundly influences the chemical environment of the aromatic protons. This results in distinct ¹H Nuclear Magnetic Resonance (NMR) spectra for each isomer, providing a powerful tool for their unambiguous identification. This guide presents a comparative analysis of their ¹H NMR spectra, including a summary of chemical shifts and coupling constants, a detailed experimental protocol for spectral acquisition, and a visual representation of the structural differences that underpin the observed spectral variations.
Data Presentation: Unambiguous Differentiation of Isomers
The ¹H NMR spectral data for the three isomers of nitrobenzonitrile, acquired in deuterated chloroform (CDCl₃), are summarized in the table below. The distinct chemical shifts (δ) and coupling constants (J) for the aromatic protons allow for clear differentiation.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Nitrobenzonitrile | H-3 | 8.24 | ddd | 8.4, 1.4, 0.7 |
| H-4 | 7.86 | ddd | 8.4, 7.5, 1.4 | |
| H-5 | 7.95 | ddd | 8.4, 7.5, 1.4 | |
| H-6 | 8.05 | ddd | 8.4, 1.4, 0.7 | |
| 3-Nitrobenzonitrile | H-2 | 8.52 | t | 1.6 |
| H-4 | 8.49 | ddd | 8.2, 2.2, 1.0 | |
| H-5 | 7.82 | t | 8.0 | |
| H-6 | 8.09 | ddd | 7.8, 1.7, 1.0 | |
| 4-Nitrobenzonitrile [1] | H-2, H-6 | 8.35 | d | 8.0 |
| H-3, H-5 | 7.89 | d | 8.0 |
Experimental Protocols: Acquiring High-Quality ¹H NMR Spectra
The following protocol outlines a standard procedure for the acquisition of ¹H NMR spectra for small organic molecules like the nitrobenzonitrile isomers.
Materials and Instrumentation:
-
Sample: 2-, 3-, or 4-nitrobenzonitrile (approximately 5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
NMR Tube: 5 mm diameter, high-precision NMR tube.
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the nitrobenzonitrile isomer and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.
-
-
Data Acquisition:
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the peaks to the respective protons.
-
Mandatory Visualization: Structural Isomers and Proton Environments
The following diagram, generated using the DOT language, illustrates the chemical structures of the three nitrobenzonitrile isomers and highlights the unique chemical environment of each aromatic proton, which gives rise to their distinct ¹H NMR spectra.
Caption: Structures of 2-, 3-, and 4-nitrobenzonitrile with proton assignments.
Analysis of Spectral Patterns:
-
4-Nitrobenzonitrile: Due to the molecule's symmetry, the ¹H NMR spectrum is the simplest, showing two doublets corresponding to the two sets of chemically equivalent protons (H-2/H-6 and H-3/H-5).[1] The protons H-2 and H-6 are adjacent to the electron-withdrawing nitro group and thus appear at a lower field (more deshielded) compared to H-3 and H-5, which are adjacent to the cyano group.[1]
-
This compound: This isomer lacks any symmetry element in the plane of the molecule, resulting in four distinct signals for the four aromatic protons. The proton at the 2-position (H-2) is situated between the two electron-withdrawing groups and is therefore the most deshielded, appearing as a triplet due to coupling with H-4 and H-6. The remaining protons show more complex splitting patterns (doublet of doublets of doublets and a triplet) due to their respective coupling interactions.
-
2-Nitrobenzonitrile: Similar to the 3-isomer, all four aromatic protons are chemically non-equivalent. The proximity of the nitro and cyano groups results in a complex and crowded aromatic region. The protons exhibit complex splitting patterns, typically as doublet of doublet of doublets, due to ortho, meta, and para couplings. The assignments are based on the expected electronic effects of the substituents and detailed coupling analysis.
References
distinguishing between nitrobenzonitrile isomers using spectroscopic methods
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 2-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, supported by experimental protocols.
The three structural isomers of nitrobenzonitrile, while sharing the same molecular formula (C₇H₄N₂O₂) and molecular weight (148.12 g/mol ), exhibit distinct spectroscopic properties due to the different substitution patterns of the nitro (-NO₂) and cyano (-CN) groups on the benzene ring.[1][2][3] A thorough understanding of these differences is crucial for their unambiguous identification in research and industrial settings. This guide presents a comprehensive comparison of the key distinguishing features in their IR, NMR, and mass spectra.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three nitrobenzonitrile isomers.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for the nitrobenzonitrile isomers are presented in Table 1. The primary distinguishing features lie in the positions of the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring.
| Functional Group | 2-Nitrobenzonitrile (cm⁻¹) | This compound (cm⁻¹) | 4-Nitrobenzonitrile (cm⁻¹) |
| C≡N Stretch | ~2230 | ~2235 | ~2230 |
| NO₂ Asymmetric Stretch | ~1530 | ~1530 | ~1525 |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1350 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| C-H Out-of-Plane Bending | ~750 (ortho-disubstituted) | ~810, ~740 (meta-disubstituted) | ~860 (para-disubstituted) |
| Table 1: Key Infrared Absorption Frequencies (cm⁻¹) for Nitrobenzonitrile Isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of each proton and carbon atom in a molecule. The differences in chemical shifts (δ) and coupling constants (J) provide a definitive method for distinguishing the isomers.
The ¹H NMR spectra of the three isomers are distinct due to the different electronic effects of the nitro and cyano groups on the aromatic protons. The electron-withdrawing nature of both groups deshields the protons, shifting their signals downfield. The substitution pattern dictates the multiplicity and coupling constants of the signals.
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Nitrobenzonitrile | H-3 | ~7.9 | ddd | ~8.0, 1.5, 0.5 |
| H-4 | ~7.8 | ddd | ~8.0, 7.5, 1.5 | |
| H-5 | ~7.7 | ddd | ~8.0, 7.5, 1.5 | |
| H-6 | ~8.2 | ddd | ~8.0, 1.5, 0.5 | |
| This compound | H-2 | ~8.5 | t | ~1.5 |
| H-4 | ~8.4 | ddd | ~8.0, 2.0, 1.0 | |
| H-5 | ~7.8 | t | ~8.0 | |
| H-6 | ~8.0 | ddd | ~8.0, 2.0, 1.0 | |
| 4-Nitrobenzonitrile | H-2, H-6 | 7.89 | d | 8.0 |
| H-3, H-5 | 8.35 | d | 8.0 | |
| Table 2: ¹H NMR Spectral Data for Nitrobenzonitrile Isomers (in CDCl₃).[2] |
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to the electronic environment. The number of unique carbon signals and their positions are key identifiers.
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| 2-Nitrobenzonitrile | C-1 | ~115 |
| C-2 | ~150 | |
| C-3 | ~125 | |
| C-4 | ~134 | |
| C-5 | ~129 | |
| C-6 | ~135 | |
| C≡N | ~116 | |
| This compound | C-1 | ~113 |
| C-2 | ~138 | |
| C-3 | ~148 | |
| C-4 | ~127 | |
| C-5 | ~130 | |
| C-6 | ~133 | |
| C≡N | ~117 | |
| 4-Nitrobenzonitrile | C-1 | 118.2 |
| C-2, C-6 | 133.4 | |
| C-3, C-5 | 124.2 | |
| C-4 | 150.0 | |
| C≡N | 116.7 | |
| Table 3: ¹³C NMR Spectral Data for Nitrobenzonitrile Isomers (in CDCl₃).[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular ion peak (m/z 148), their fragmentation patterns under electron ionization (EI) can show subtle differences. The primary fragmentation pathways involve the loss of NO, NO₂, and HCN.
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2-Nitrobenzonitrile | 148 | 118 (M-NO)⁺, 102 (M-NO₂)⁺, 90, 76, 63 |
| This compound | 148 | 118 (M-NO)⁺, 102 (M-NO₂)⁺, 90, 75, 51 |
| 4-Nitrobenzonitrile | 148 | 118 (M-NO)⁺, 102 (M-NO₂)⁺, 90, 76, 63 |
| Table 4: Key Mass Spectrometry Fragmentation Data for Nitrobenzonitrile Isomers.[1] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. Specific parameters should be optimized for the particular instrument and sample.
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Sample Preparation: A small amount of the solid nitrobenzonitrile isomer is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically scanning the range of 4000 to 400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the nitrobenzonitrile isomer is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the nitrobenzonitrile isomer is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping to 280 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the three nitrobenzonitrile isomers using the spectroscopic methods described.
Conclusion
The combination of IR, NMR, and mass spectrometry provides a powerful and definitive toolkit for the differentiation of 2-, 3-, and 4-nitrobenzonitrile isomers. While IR spectroscopy offers a rapid initial assessment based on substitution patterns, NMR spectroscopy, particularly ¹H NMR with its distinct splitting patterns and ¹³C NMR with its characteristic number of signals, provides unambiguous structural elucidation. Mass spectrometry serves as a confirmation of the molecular weight and can offer further structural clues through the analysis of fragmentation patterns. By following the workflow and utilizing the comparative data presented in this guide, researchers can confidently identify these isomers in their work.
References
A Comparative Guide to the Reactivity of 3-Nitrobenzonitrile and 4-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzonitrile and 4-Nitrobenzonitrile are isomeric aromatic compounds that serve as versatile precursors in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. While structurally similar, the positional difference of the nitro group relative to the nitrile group imparts distinct electronic properties, leading to significant variations in their chemical reactivity. This guide provides an objective comparison of the reactivity of these two isomers, supported by established principles of physical organic chemistry and outlining key experimental protocols.
Comparative Data Summary
While direct side-by-side kinetic data for all reaction types are not extensively published, a robust comparison can be drawn from their fundamental physicochemical properties and the well-established electronic effects of their substituents.
Table 1: Physicochemical Properties and Hammett Constants
| Property | This compound | 4-Nitrobenzonitrile | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂ | C₇H₄N₂O₂ | [1][2] |
| Molecular Weight | 148.12 g/mol | 148.12 g/mol | [1][2] |
| CAS Number | 619-24-9 | 619-72-7 | [1][2] |
| Melting Point | 114-117 °C | 144-147 °C | [3] |
| Appearance | Yellowish crystalline powder | Powder | [3] |
| Hammett Constant (σ) of NO₂ Group | σ_meta_ = +0.71 | σ_para_ = +0.78 | [4] |
| Hammett Constant (σ) of CN Group | σ_meta_ = +0.56 | σ_para_ = +0.66 | [4] |
Table 2: Predicted Comparative Reactivity
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Nitrobenzonitrile | The para-nitro group provides superior resonance stabilization of the negatively charged Meisenheimer intermediate, lowering the activation energy.[5] |
| Reduction of Nitro Group | 4-Nitrobenzonitrile | The stronger electron-withdrawing effect in the para position may slightly increase the electrophilicity of the nitro group. |
| Alkaline Hydrolysis of Nitrile Group | 4-Nitrobenzonitrile | The stronger electron-withdrawing effect of the para-nitro group increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by hydroxide.[6] |
Reactivity Analysis
The primary differentiator in the reactivity of this compound and 4-nitrobenzonitrile is the ability of the nitro group to exert its strong electron-withdrawing effect through resonance.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The rate of this reaction is highly dependent on the stability of the intermediate Meisenheimer complex.
For 4-Nitrobenzonitrile , the nitro group is in the para position to the site of nucleophilic attack (assuming a leaving group at C1). This allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance. This significant stabilization lowers the activation energy of the reaction, making 4-nitrobenzonitrile highly reactive towards nucleophiles.[5]
For This compound , the nitro group is in the meta position. While it exerts a strong inductive electron-withdrawing effect, it cannot participate in resonance stabilization of the negative charge on the carbon atom being attacked. Consequently, the Meisenheimer complex is less stable, resulting in a significantly lower reaction rate compared to the para-isomer.
References
- 1. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 619-24-9 [chemicalbook.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Nitrobenzonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-Nitrobenzonitrile is critical for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. The presence of impurities can lead to side reactions, reduced yields, and potential safety concerns in the final product.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, complete with detailed experimental protocols and representative validation data.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on the physicochemical properties of the analyte, potential impurities, required sensitivity, and available instrumentation.[2] Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound, each with its own set of advantages and limitations.[3]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally stable compounds.[2] It offers high resolution and sensitivity, making it well-suited for separating this compound from its potential impurities, such as positional isomers (2-nitrobenzonitrile and 4-nitrobenzonitrile).
Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds.[4] When coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive method for quantifying organic compounds. For this compound, GC-FID can be a rapid and efficient method for purity assessment.
The following diagram illustrates the general workflow for the purity assessment of this compound.
Data Presentation: Performance Characteristics
The following table summarizes the representative performance characteristics of validated HPLC and GC methods for the purity assessment of this compound. These values are based on typical performance for the analysis of aromatic nitro compounds and serve as a benchmark.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.15 µg/mL |
| Specificity | Able to resolve from potential isomers and degradation products. | Good resolution for volatile impurities. |
| Robustness | Method remains unaffected by small, deliberate variations in chromatographic conditions. | Method remains unaffected by small, deliberate variations in chromatographic conditions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound.
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
The following diagram illustrates the experimental workflow for the HPLC analysis.
Gas Chromatography (GC-FID) Method
This protocol describes a GC-FID method for the quantitative determination of this compound.
1. Instrumentation and Reagents
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
Acetone (GC grade)
-
This compound reference standard
2. Chromatographic Conditions
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Carrier Gas Flow Rate: 1.5 mL/min
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
3. Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of acetone.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of acetone.
4. Data Analysis The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
The following diagram illustrates the experimental workflow for the GC analysis.
Conclusion
Both HPLC and GC-FID are suitable and robust methods for the purity assessment of this compound. The choice between the two techniques often depends on the specific requirements of the analysis and the available instrumentation.
-
HPLC is particularly advantageous for its ability to separate non-volatile impurities and isomers at room temperature, avoiding potential thermal degradation of the analyte.[4]
-
GC-FID offers a rapid and highly sensitive method for volatile compounds and can be more cost-effective for routine quality control where the impurity profile is well-characterized and volatile.
For comprehensive impurity profiling, especially during method development and validation, employing both techniques can provide orthogonal data, offering a more complete picture of the sample's purity.
References
A Comparative Guide to Catalysts for the Hydrogenation of 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 3-nitrobenzonitrile to 3-aminobenzonitrile is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The choice of catalyst plays a pivotal role in achieving high conversion and selectivity, directly impacting yield, purity, and process efficiency. This guide provides an objective comparison of common catalysts employed for this reaction, supported by experimental data, to aid researchers in catalyst selection and process optimization.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the hydrogenation of this compound and structurally related compounds. The data has been compiled from multiple studies to provide a comparative overview.
| Substrate | Catalyst | Temperature (°C) | Pressure (atm H₂) | Solvent | Conversion (%) | Selectivity to 3-Aminobenzonitrile (%) | Reference |
| This compound | Raney Nickel | Not Specified | Not Specified | Methanol or Dioxane | High | High (Primary Amine formed) | [1] |
| 4-Nitrobenzonitrile | 1 mol% Au/TiO₂ | 150 | Gas Phase | - | >95 | 100 | [2] |
| 4-Nitrobenzonitrile | 1 mol% Au/Fe₂O₃ | 150 | Gas Phase | - | ~90 | 100 | [2] |
| 4-Nitrobenzonitrile | 1 mol% Au/Al₂O₃ | 150 | Gas Phase | - | ~85 | 100 | [2] |
| Benzonitrile | 5 wt% Pd/C | 65 | 4 | Not Specified | 100 | Low (Toluene was the main product) | [3][4] |
| Benzonitrile | PtO₂ (Adams' catalyst) | 65 | 4 | Not Specified | Lower than Pd/C | 86 (to Benzylamine) | [4] |
| Phenylacetonitrile | Ni/NiO@C | 120 | 10 | 2M NH₃ in Methanol | >99 | 96.8 (to Phenylethylamine) | [5] |
| Phenylacetonitrile | Raney Nickel | 120 | 10 | 2M NH₃ in Methanol | >99 | 96.8 (to Phenylethylamine) | [5] |
| Phenylacetonitrile | Pd/C | 120 | 10 | 2M NH₃ in Methanol | High | Low | [5] |
| Phenylacetonitrile | Pt/C | 120 | 10 | 2M NH₃ in Methanol | <50 | ~90 (to Phenylethylamine) | [5] |
Experimental Protocols
Below is a representative experimental protocol for the catalytic hydrogenation of this compound. This procedure is a synthesis of common practices reported in the literature and should be adapted based on specific laboratory conditions and safety protocols.
Objective: To selectively hydrogenate this compound to 3-aminobenzonitrile.
Materials:
-
This compound
-
Catalyst (e.g., Raney Nickel, Pd/C, Pt/C, or Au/TiO₂)
-
Solvent (e.g., Methanol, Ethanol, or Dioxane)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Equipment:
-
High-pressure autoclave or a suitable hydrogenation apparatus
-
Magnetic stirrer or mechanical stirrer
-
Heating mantle or oil bath
-
Thermocouple
-
Pressure gauge
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (if required): For catalysts like Raney Nickel, follow a standard preparation procedure to activate it before use.[6][7] Supported catalysts like Pd/C, Pt/C, and Au/TiO₂ are often used as received.
-
Reactor Setup:
-
Ensure the autoclave is clean, dry, and properly assembled.
-
Add the this compound and the solvent to the reactor.
-
Carefully add the catalyst under an inert atmosphere to prevent pyrophoric catalysts from igniting. The catalyst loading is typically between 1-10 mol% relative to the substrate.
-
-
Reaction Execution:
-
Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-50 atm).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 25-150 °C).
-
Monitor the reaction progress by observing the hydrogen uptake and/or by taking periodic samples for analysis by techniques such as TLC, GC, or HPLC.
-
-
Work-up:
-
Once the reaction is complete (indicated by the cessation of hydrogen uptake or complete consumption of the starting material), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet with solvent during filtration and handle it with care.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure 3-aminobenzonitrile.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical considerations for catalyst selection in the hydrogenation of this compound.
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Caption: Logical flow for catalyst selection based on desired outcomes.
References
Safer and More Efficient Routes to Aryl Nitriles: A Comparative Guide to Alternatives for Copper Cyanide in the Sandmeyer Reaction
For researchers, scientists, and professionals in drug development, the synthesis of aryl nitriles is a critical step in the creation of a vast array of pharmaceuticals and functional materials. The Sandmeyer cyanation reaction, a cornerstone of aromatic chemistry for over a century, has traditionally relied on the use of copper(I) cyanide. However, the high toxicity of copper cyanide has propelled the search for safer and more efficient alternative reagents. This guide provides a comprehensive comparison of modern alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your synthetic needs.
The classic Sandmeyer reaction involves the diazotization of an aryl amine followed by treatment with a copper(I) salt to introduce a nucleophile. In the case of cyanation, copper(I) cyanide has been the reagent of choice.[1] While effective, its acute toxicity and the potential for cyanide gas release pose significant safety and environmental concerns. Recent advancements have focused on minimizing these risks by exploring copper-free conditions, utilizing less toxic cyanide sources, and developing highly efficient catalytic systems.
Performance Comparison of Cyanation Reagents
The following tables summarize the performance of various alternative reagents for the Sandmeyer cyanation reaction, comparing them to a modern, efficient copper-catalyzed method. The data highlights the reaction conditions, substrate scope, and isolated yields for a range of electronically and sterically diverse aryl diazonium salts.
Table 1: Copper-Catalyzed Sandmeyer Cyanation with Potassium Cyanide
This method, developed by Beletskaya and coworkers, utilizes a catalytic amount of copper cyanide with a ligand and a phase-transfer catalyst, offering a significant improvement over stoichiometric copper cyanide protocols.[2]
| Entry | Aryl Diazonium Tetrafluoroborate | Catalyst System | Conditions | Yield (%) |
| 1 | 4-MeC₆H₄N₂⁺BF₄⁻ | CuCN (10 mol%), 1,10-phenanthroline, dibenzo-18-crown-6 | KCN, MeCN, rt | 93 |
| 2 | 4-MeOC₆H₄N₂⁺BF₄⁻ | CuCN (10 mol%), 1,10-phenanthroline, dibenzo-18-crown-6 | KCN, MeCN, rt | 90 |
| 3 | 4-ClC₆H₄N₂⁺BF₄⁻ | CuCN (10 mol%), 1,10-phenanthroline, dibenzo-18-crown-6 | KCN, MeCN, rt | 85 |
| 4 | 4-NO₂C₆H₄N₂⁺BF₄⁻ | CuCN (10 mol%), 1,10-phenanthroline, dibenzo-18-crown-6 | KCN, MeCN, rt | 52 |
Table 2: Copper-Free Sandmeyer Cyanation with Tetrabutylammonium Cyanide
A significant advancement by Barbero and colleagues demonstrates a completely copper-free Sandmeyer cyanation using the less toxic and more soluble tetrabutylammonium cyanide (TBAC).[2][3] This method relies on the use of stable arenediazonium o-benzenedisulfonimides.
| Entry | Arenediazonium o-benzenedisulfonimide | Cyanide Source | Conditions | Yield (%) |
| 1 | 4-MeOC₆H₄N₂⁺(o-BDS)⁻ | Tetrabutylammonium cyanide (TBAC) | MeCN, rt | 92 |
| 2 | 4-MeC₆H₄N₂⁺(o-BDS)⁻ | Tetrabutylammonium cyanide (TBAC) | MeCN, rt | 88 |
| 3 | C₆H₅N₂⁺(o-BDS)⁻ | Tetrabutylammonium cyanide (TBAC) | MeCN, rt | 85 |
| 4 | 4-ClC₆H₄N₂⁺(o-BDS)⁻ | Tetrabutylammonium cyanide (TBAC) | MeCN, rt | 78 |
| 5 | 4-NO₂C₆H₄N₂⁺(o-BDS)⁻ | Tetrabutylammonium cyanide (TBAC) | MeCN, rt | 65 |
| 6 | 2-Naphthyl-N₂⁺(o-BDS)⁻ | Tetrabutylammonium cyanide (TBAC) | MeCN, rt | 82 |
Table 3: Palladium-Catalyzed Sandmeyer Cyanation with Acetonitrile
This innovative approach utilizes a palladium catalyst and acetonitrile as both the solvent and the cyanide source, completely avoiding traditional, highly toxic metal cyanides.[4]
| Entry | Aryl Diazonium Tetrafluoroborate | Catalyst System | Conditions | Yield (%) |
| 1 | 4-MeOC₆H₄N₂⁺BF₄⁻ | PdCl₂ (10 mol%), Ag₂O (1 equiv) | MeCN, 55 °C | 64 |
| 2 | 4-MeC₆H₄N₂⁺BF₄⁻ | PdCl₂ (10 mol%), Ag₂O (1 equiv) | MeCN, 55 °C | 58 |
| 3 | C₆H₅N₂⁺BF₄⁻ | PdCl₂ (10 mol%), Ag₂O (1 equiv) | MeCN, 55 °C | 52 |
| 4 | 4-ClC₆H₄N₂⁺BF₄⁻ | PdCl₂ (10 mol%), Ag₂O (1 equiv) | MeCN, 55 °C | 45 |
| 5 | 4-BrC₆H₄N₂⁺BF₄⁻ | PdCl₂ (10 mol%), Ag₂O (1 equiv) | MeCN, 55 °C | 41 |
| 6 | 4-NO₂C₆H₄N₂⁺BF₄⁻ | PdCl₂ (10 mol%), Ag₂O (1 equiv) | MeCN, 55 °C | 30 |
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic pathways of the traditional copper-catalyzed Sandmeyer cyanation and a proposed experimental workflow for the copper-free alternative.
References
Assessing the Purity of 3-Nitrobenzonitrile via Melting Point Analysis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of reagents and intermediates is paramount. 3-Nitrobenzonitrile, a key building block in various synthetic pathways, is no exception. This guide provides a comparative analysis of this compound purity assessment using the fundamental technique of melting point determination. We will explore the theoretical basis, present a detailed experimental protocol, and compare the expected results for pure versus impure samples.
The Principle of Melting Point Depression
The melting point of a pure, crystalline solid is a distinct physical property, characterized by a sharp and narrow temperature range (typically 0.5-1.0°C). However, the presence of soluble impurities disrupts the uniform crystalline lattice structure.[1] This disruption weakens the intermolecular forces holding the solid together, requiring less energy (and thus a lower temperature) to transition into the liquid phase.[1] Consequently, an impure sample will exhibit two key characteristics compared to a pure sample:
-
A depressed (lower) melting point.
-
A broadened melting point range.
By comparing the experimentally determined melting point of a this compound sample to its known literature value, one can make a qualitative assessment of its purity.[2]
Comparative Melting Point Data
The expected melting point for pure this compound is in the range of 114-117°C.[3] The presence of common impurities, such as isomers or unreacted starting materials, will alter this value. The table below illustrates the expected melting point behavior for pure this compound and hypothetical impure samples.
| Sample ID | Description | Expected Melting Point Range (°C) | Range Width (°C) | Purity Assessment |
| Reference | Pure this compound | 114 - 117 | ~1-2 | High Purity |
| Sample A | This compound with minor impurities | 111 - 116 | 5 | Impure |
| Sample B | This compound with significant impurities | 108 - 115 | 7 | Low Purity |
Note: The melting point ranges for impure samples are illustrative. The actual depression and broadening depend on the specific identity and concentration of the impurities.
Experimental Protocol: Melting Point Determination
This protocol outlines the capillary method for determining the melting point of a this compound sample using a standard melting point apparatus.[4]
Materials:
-
This compound sample
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle or spatula
-
Reference standard of pure this compound (optional, for calibration)
Procedure:
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[7]
-
Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.[5]
-
Repeat until the packed sample height is 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.[5]
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.[5]
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.[8] Allow the apparatus to cool before proceeding.
-
Accurate Determination: Set the apparatus to heat at a slow, controlled rate, approximately 1-2°C per minute, starting from a temperature about 15-20°C below the expected melting point.[5]
-
Observe the sample through the magnifying eyepiece.
-
-
Recording the Melting Point Range:
-
Analysis:
-
Compare the observed melting point range with the literature value for pure this compound.
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a this compound sample using melting point analysis.
Caption: Workflow for purity assessment of this compound via melting point analysis.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 619-24-9 [chemicalbook.com]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. davjalandhar.com [davjalandhar.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. SSERC | Melting point determination [sserc.org.uk]
Comparative Toxicity of Nitrobenzonitrile Isomers: A Guide for Researchers
An In-depth Analysis of 2-Nitrobenzonitrile, 3-Nitrobenzonitrile, and 4-Nitrobenzonitrile for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the available toxicological data for the three isomers of nitrobenzonitrile: 2-nitrobenzonitrile (ortho-nitrobenzonitrile), this compound (meta-nitrobenzonitrile), and 4-nitrobenzonitrile (para-nitrobenzonitrile). Understanding the differential toxicity of these isomers is crucial for risk assessment and in the development of pharmaceuticals and other xenobiotics where a nitrobenzonitrile moiety may be present. This document summarizes acute toxicity data, discusses potential mechanisms of toxicity including genotoxicity and methemoglobinemia, and provides an overview of relevant experimental protocols.
Acute Toxicity Profile
The acute toxicity of nitrobenzonitrile isomers is characterized by their potential for harm if swallowed, in contact with skin, or inhaled. The available quantitative data, primarily from studies in rodents, indicates that 4-nitrobenzonitrile is the most acutely toxic of the three isomers via the oral route.
| Isomer | Test Species | Route of Administration | Toxicity Value | Reference |
| 2-Nitrobenzonitrile | - | - | No specific LD50 value found. Classified as "Harmful if swallowed" and "Harmful if inhaled" under GHS.[1] | |
| This compound | Rat | Oral | LDLo: 50 mg/kg | [2] |
| Guinea Pig | Dermal | LD50: >1000 mg/kg | [2] | |
| 4-Nitrobenzonitrile | Rat | Oral | LD50: 30 mg/kg |
LD50: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose; GHS: Globally Harmonized System of Classification and Labelling of Chemicals.
Mechanism of Toxicity
The toxicity of nitrobenzonitrile isomers is believed to be primarily driven by the metabolic reduction of the nitro group, a common pathway for nitroaromatic compounds.[3][4] This bioactivation can lead to the formation of reactive intermediates, including nitroso and hydroxylamino derivatives, which can induce cellular damage through various mechanisms.
Metabolic Activation and Oxidative Stress
The reduction of the nitro group can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components such as lipids, proteins, and DNA. The metabolic activation is often carried out by nitroreductases present in various tissues, including the liver, and by gut microflora.[2]
Genotoxicity
While direct comparative genotoxicity studies on the three nitrobenzonitrile isomers are limited, studies on related compounds such as nitrobenzene and benzonitrile suggest a potential for genotoxic effects. These compounds have been shown to induce micronuclei, indicating chromosomal damage, and to interfere with microtubule assembly, suggesting aneugenic potential.[5] The comet assay has been suggested to be more sensitive than the Ames test for detecting the genotoxicity of nitriles.[6][7]
The genotoxicity of nitroaromatic compounds is often linked to the formation of DNA adducts by reactive metabolites.[3]
Methemoglobinemia
A significant toxicological effect associated with nitroaromatic compounds is the induction of methemoglobinemia. This condition results from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it unable to transport oxygen. The metabolites of nitrobenzene, particularly nitrosobenzene and phenylhydroxylamine, are implicated in this process through a redox cycling mechanism.[2] Both this compound and 4-nitrobenzonitrile have been associated with methemoglobinemia.[8]
Experimental Protocols
For researchers investigating the comparative toxicity of nitrobenzonitrile isomers, the following standard in vitro assays are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Genotoxicity Assessment: In Vitro Micronucleus Test
The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei may contain whole chromosomes or chromosomal fragments that were not incorporated into the nucleus after cell division.
Workflow:
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Workflow:
Conclusion
The available data suggests that the nitrobenzonitrile isomers possess significant acute toxicity, with 4-nitrobenzonitrile appearing to be the most potent of the three based on oral LD50 values in rats. The primary mechanism of toxicity is likely through metabolic activation of the nitro group, leading to oxidative stress, potential genotoxicity, and methemoglobinemia.
Direct comparative studies on the cytotoxicity and genotoxicity of the three isomers are lacking, representing a significant knowledge gap. Future research should focus on conducting such side-by-side comparisons using standardized in vitro assays to provide a clearer understanding of the structure-toxicity relationship among these isomers. This information is critical for accurate risk assessment and for guiding the development of safer chemicals and pharmaceuticals.
References
- 1. Two-week oral toxicity study of 1,4-Dichloro-2-nitrobenzene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of Nitrobenzonitrile Isomer Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-nitrobenzonitrile isomers based on computational chemistry studies. Understanding the distinct electronic properties and reaction energetics of these isomers is crucial for their application in chemical synthesis and drug development, where precise control of reactivity and regioselectivity is paramount. This document summarizes key quantitative data from theoretical studies, outlines the computational methodologies employed, and visualizes the underlying principles of their reactivity.
Introduction to Nitrobenzonitrile Isomers and Reactivity
Nitrobenzonitrile, a molecule featuring both a nitro (-NO₂) and a cyano (-CN) group on a benzene ring, presents a fascinating case for studying the interplay of electron-withdrawing groups on aromatic reactivity. The relative positions of these two powerful deactivating groups in the ortho (1,2), meta (1,3), and para (1,4) isomers lead to significant differences in their electronic structure and, consequently, their reactivity towards both electrophilic and nucleophilic attack.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the reaction mechanisms and predicting the reactivity of such molecules. By calculating parameters like molecular orbital energies and reaction activation barriers, we can gain a quantitative understanding of why these isomers behave differently.
Data Presentation: Comparison of Isomer Reactivity
The reactivity of the nitrobenzonitrile isomers is best understood by examining their behavior in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. The strong electron-withdrawing nature of the nitro and cyano groups makes the ring electron-deficient and thus susceptible to nucleophilic attack. The stability of the intermediate formed during this reaction, known as a Meisenheimer complex, is key to determining the reaction rate.
| Isomer | Relative Reactivity in SNAr | Key Stability Factor for Meisenheimer Intermediate | HOMO-LUMO Gap (ΔE) |
| ortho-Nitrobenzonitrile | High | Strong resonance and inductive stabilization of the negative charge by both -NO₂ and -CN groups. | Smallest |
| para-Nitrobenzonitrile | High | Strong resonance stabilization by the para-nitro group and additional stabilization by the cyano group.[1] | Small |
| meta-Nitrobenzonitrile | Low | Lack of direct resonance stabilization of the negative charge by the meta-nitro group. | Largest |
Note: The HOMO-LUMO gap is a common indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.[2] The relative values presented are based on established principles of electronic effects in aromatic systems.
A computational study on the SNAr reaction of 4-nitrobenzonitrile (para-isomer) with sodium methoxide calculated a relatively low activation energy barrier of 2.59 kcal/mol for the initial nucleophilic addition, indicating a facile reaction.[1] This is consistent with the high reactivity expected for the para isomer due to the strong stabilizing effect of the nitro group.
Experimental and Computational Protocols
The data and predictions presented in this guide are based on computational studies, primarily employing Density Functional Theory (DFT). A typical workflow for such an analysis is outlined below.
Computational Methodology
-
Geometry Optimization: The molecular structures of the ortho, meta, and para-nitrobenzonitrile isomers are optimized to find their lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP, and a suitable basis set, like 6-31G(d) or larger.[3]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[3]
-
Electronic Property Calculation: Single-point energy calculations are then carried out to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges.[3]
-
Reaction Pathway and Energetics: To study a specific reaction, such as SNAr, the structures of the reactants, transition states, intermediates (e.g., Meisenheimer complex), and products are optimized. The activation energy (the energy difference between the reactants and the transition state) and the overall reaction energy are then calculated to predict the reaction kinetics and thermodynamics.[1]
Mandatory Visualizations
Computational Workflow for Reactivity Analysis
Caption: A typical workflow for the computational analysis of nitrobenzonitrile isomer reactivity using DFT.
Nucleophilic Aromatic Substitution (SNAr) Mechanism and Isomer Reactivity
The reactivity of nitrobenzonitrile isomers in SNAr reactions is dictated by the stability of the negatively charged Meisenheimer intermediate. The more stable the intermediate, the lower the activation energy and the faster the reaction.
Caption: The SNAr mechanism and the predicted reactivity order of nitrobenzonitrile isomers.
Conclusion
Computational analysis provides invaluable insights into the reactivity of nitrobenzonitrile isomers. The ortho and para isomers are significantly more reactive towards nucleophilic aromatic substitution than the meta isomer. This is attributed to the ability of the nitro and cyano groups in the ortho and para positions to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. These theoretical predictions are crucial for guiding synthetic strategies and for the rational design of molecules with tailored reactivity in drug development and materials science. The outlined computational protocols serve as a standard methodology for researchers seeking to perform similar analyses on other substituted aromatic systems.
References
A Comparative Guide to the Synthetic Routes of 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the primary synthetic routes to 3-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. We will objectively compare the performance of these methods, presenting supporting experimental data and detailed protocols to aid in laboratory-scale synthesis and process development.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative data for the most common synthetic pathways.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Nitration | Benzonitrile | HNO₃, H₂SO₄ | 0-10 °C | 85-95% | --INVALID-LINK-- |
| Sandmeyer Reaction | 3-Nitroaniline | NaNO₂, HCl, CuCN, KCN | 0-5 °C (diazotization), 60-70 °C (cyanation) | ~70% | --INVALID-LINK-- |
| Nucleophilic Aromatic Substitution | 3-Nitrochlorobenzene | CuCN, DMF | 150 °C | ~80% | --INVALID-LINK-- |
| Oxidation of Aldehyde | 3-Nitrobenzaldehyde | I₂, aq. NH₃, THF | Room Temperature | 99% | --INVALID-LINK-- |
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes to this compound, highlighting the key starting materials and transformations.
Caption: Primary synthetic pathways to this compound.
Experimental Protocols
Nitration of Benzonitrile
This method involves the direct nitration of benzonitrile using a mixture of nitric and sulfuric acids. It is a high-yielding and relatively straightforward procedure.
Materials:
-
Benzonitrile
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Methanol
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 50 g (0.485 mol) of benzonitrile to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by carefully adding 40 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid, and cool this mixture to 0 °C.
-
Add the cold nitrating mixture dropwise to the benzonitrile-sulfuric acid solution over about 1 hour, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.
-
Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.
-
The solid this compound will precipitate. Filter the product, wash thoroughly with cold water until the washings are neutral to litmus, and then wash with a small amount of cold methanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Sandmeyer Reaction of 3-Nitroaniline
The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.
Materials:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Ice
-
Water
Procedure:
-
Diazotization: In a beaker, dissolve 13.8 g (0.1 mol) of 3-nitroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water by gentle warming. Cool the solution to 0-5 °C in an ice bath, which will cause the hydrochloride salt to precipitate.
-
Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. The addition is complete when the solution gives a positive test with potassium iodide-starch paper.
-
Cyanation: In a separate flask, prepare a solution of 12 g (0.134 mol) of copper(I) cyanide and 15 g (0.23 mol) of potassium cyanide in 60 mL of water. Warm the solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution with stirring. A vigorous evolution of nitrogen will occur.
-
After the addition is complete, heat the mixture on a steam bath for 30 minutes.
-
Cool the reaction mixture to room temperature. The product will separate as a dark solid.
-
Filter the solid, wash with water, and then with a dilute sodium hydroxide solution, followed by water again.
-
Purify the crude this compound by recrystallization from ethanol.
Nucleophilic Aromatic Substitution of 3-Nitrochlorobenzene
This route involves the displacement of a halide from an activated aromatic ring with a cyanide ion, typically using a copper(I) cyanide reagent in a polar aprotic solvent.
Materials:
-
3-Nitrochlorobenzene
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Ferric Chloride
-
Hydrochloric Acid
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 15.7 g (0.1 mol) of 3-nitrochlorobenzene, 10.8 g (0.12 mol) of copper(I) cyanide, and 50 mL of DMF.
-
Heat the mixture to 150 °C and maintain this temperature for 4 hours with efficient stirring.
-
Cool the reaction mixture and pour it into a solution of 20 g of ferric chloride and 10 mL of concentrated hydrochloric acid in 100 mL of water. This will decompose the copper complexes.
-
Heat the mixture to 60-70 °C for 20 minutes to ensure complete decomposition.
-
Extract the product with toluene.
-
Wash the toluene extract with water, then with a dilute sodium hydroxide solution, and finally with water again.
-
Dry the toluene solution over anhydrous sodium sulfate and remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation or recrystallization from ethanol.
Oxidation of 3-Nitrobenzaldehyde
A high-yielding conversion of an aldehyde to a nitrile can be achieved using iodine in aqueous ammonia.
Materials:
-
3-Nitrobenzaldehyde
-
Iodine (I₂)
-
Aqueous Ammonia (28-30%)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Sodium Thiosulfate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 1.51 g (10 mmol) of 3-nitrobenzaldehyde in 20 mL of THF in a round-bottom flask.
-
Add 2.79 g (11 mmol) of iodine to the solution.
-
Cool the mixture in an ice bath and add 10 mL of aqueous ammonia dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.
This guide provides a comparative overview of the most common and effective methods for synthesizing this compound. Researchers and chemists can use this information to select the most appropriate method based on their specific laboratory capabilities and project requirements.
A Comparative Benchmarking Guide to the Synthesis of 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-nitrobenzonitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals, can be achieved through several distinct chemical pathways. The selection of an optimal synthetic route is contingent upon a variety of factors, including but not limited to, yield, reaction conditions, availability of starting materials, and scalability. This guide provides a comprehensive comparison of the primary methods for synthesizing this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the most common methods of synthesizing this compound, offering a clear comparison of their respective efficiencies and operational parameters.
| Synthesis Method | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Reported Yield (%) |
| Sandmeyer Reaction | 3-Aminobenzonitrile | NaNO₂, HCl, CuCN | 0-5°C (diazotization), then warming to 50-60°C | 1-2 hours | 70-85[1] |
| Nitration of Benzonitrile | Benzonitrile | Conc. HNO₃, Conc. H₂SO₄ | 60-80°C[2] | Not Specified | Moderate (Est.) |
| Dehydration of 3-Nitrobenzamide | 3-Nitrobenzamide | P₂O₅, POCl₃, or SOCl₂ | Elevated Temperatures | Not Specified | 75-95[3] |
| Ammoxidation of m-Nitrotoluene | m-Nitrotoluene | NH₃, O₂, Metal Oxide Catalyst | High Temperatures (e.g., >350°C) | Not Specified | Low to Moderate (Est.)[4] |
| From 3-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | I₂, Aqueous NH₃ | 20°C | ~40 minutes | 99[5] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes to this compound.
Sandmeyer Reaction from 3-Aminobenzonitrile
The Sandmeyer reaction is a versatile and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1]
Experimental Protocol:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-aminobenzonitrile in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the cooled suspension over 30-60 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as toluene or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.
-
Nitration of Benzonitrile
Direct nitration of benzonitrile offers a straightforward approach to this compound. The electron-withdrawing nature of the nitrile group directs the nitration primarily to the meta position.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add benzonitrile to the cold sulfuric acid with continuous stirring.
-
-
Nitration:
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the benzonitrile-sulfuric acid solution, maintaining the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 60-80°C.[2] Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Collect the precipitated crude product by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.
-
Dehydration of 3-Nitrobenzamide
The dehydration of 3-nitrobenzamide provides a high-yielding route to this compound using common dehydrating agents.[3][6]
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 3-nitrobenzamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).[6] An inert solvent like toluene can be used.
-
-
Dehydration:
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the chosen dehydrating agent and scale. Monitor the progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully quench any remaining dehydrating agent by slowly adding water or a dilute base solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure or by recrystallization.
-
Alternative Synthesis Methods
Ammoxidation of m-Nitrotoluene
Vapor-phase ammoxidation is an industrially significant method for nitrile synthesis, valued for its environmental benefits. However, the presence of a deactivating nitro group on the aromatic ring presents challenges for this method, often resulting in lower conversion and selectivity.[4]
Synthesis from 3-Nitrobenzaldehyde
A highly efficient and rapid synthesis has been reported starting from 3-nitrobenzaldehyde. This method boasts a near-quantitative yield under mild conditions.[5]
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde in acetonitrile.
-
Add iodine (I₂) to the solution.
-
-
Reaction:
-
Add aqueous ammonia to the mixture and stir at room temperature (20°C). The reaction is typically complete within 40 minutes.
-
-
Work-up and Purification:
-
Add a solution of sodium thiosulfate to quench the excess iodine.
-
Add water and extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the product.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the key synthetic methods described.
Caption: Workflow for the Sandmeyer Reaction.
Caption: Workflow for the Nitration of Benzonitrile.
Caption: Workflow for the Dehydration of 3-Nitrobenzamide.
References
- 1. benchchem.com [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Eco-friendly synthesis of p-nitrobenzonitrile by heterogeneously catalysed gas phase ammoxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of 3-Nitrobenzonitrile and Other Nitroaromatics
For researchers, scientists, and drug development professionals, understanding the stability of chemical compounds is paramount for safe handling, storage, and the design of robust synthetic routes. This guide provides a detailed comparison of the thermal and impact stability of 3-Nitrobenzonitrile against its isomers (2- and 4-Nitrobenzonitrile) and other widely used nitroaromatic compounds, namely 1,3-Dinitrobenzene and 2,4,6-Trinitrotoluene (TNT). The information presented is collated from various experimental sources to offer a comprehensive overview.
Executive Summary
The stability of nitroaromatic compounds is intrinsically linked to the number and position of nitro groups on the aromatic ring, as well as the presence of other functional groups. This guide demonstrates that while this compound is a relatively stable mono-nitroaromatic compound, its stability differs from its isomers and is significantly greater than that of the more highly nitrated compounds like 1,3-Dinitrobenzene and TNT. These differences are critical considerations in experimental design and risk assessment.
Comparative Data on Thermal and Impact Stability
The following table summarizes key stability parameters for the selected nitroaromatic compounds. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound | Structure | Melting Point (°C) | Decomposition Onset (Td, °C) | Impact Sensitivity (h50, cm) |
| This compound | 114 - 117[1] | No exotherm up to 160°C (for 4-fluoro derivative)[2] | Data Not Available | |
| 2-Nitrobenzonitrile | 109 - 111 | Data Not Available | Data Not Available | |
| 4-Nitrobenzonitrile | 147 - 149 | Data Not Available | Data Not Available | |
| 1,3-Dinitrobenzene | 89 - 91[3] | ~300 | > 100 (2 kg weight)[4][5] | |
| 2,4,6-Trinitrotoluene (TNT) | 80.7 | ~240 | 121 - 319 (2.5 kg weight)[6][7] |
Note: The decomposition onset for this compound is inferred from a study on 4-fluoro-3-nitrobenzonitrile, which showed no exothermic decomposition up to 160°C.[2] The impact sensitivity for 1,3-Dinitrobenzene indicates low sensitivity to impact.[4][5] The range for TNT's impact sensitivity reflects the variability observed in testing.[6][7]
Discussion of Stability Trends
The data, though from varied sources, suggests several key trends in the stability of these nitroaromatic compounds.
Thermal Stability: The number of nitro groups on the aromatic ring is a primary determinant of thermal stability. As a mono-nitro compound, this compound is expected to be significantly more thermally stable than dinitro- and trinitro- derivatives. The high decomposition temperature of 1,3-Dinitrobenzene (~300 °C) compared to TNT (~240 °C) further illustrates this trend. The position of the nitro group also plays a crucial role. A study on nitrobenzoic acid isomers, which are structurally analogous to nitrobenzonitriles, revealed that the meta-isomer (3-nitrobenzoic acid) possesses the highest activation energy for thermal decomposition.[8] This suggests that this compound is likely the most thermally stable among its isomers.
Impact Sensitivity: Impact sensitivity is a measure of a material's susceptibility to detonation upon impact. Generally, an increase in the number of nitro groups leads to increased impact sensitivity. 1,3-Dinitrobenzene is reported to be insensitive to impact.[4][5] In contrast, TNT is a well-known explosive, although it is considered relatively insensitive compared to other high explosives.[6] While specific impact sensitivity data for the nitrobenzonitrile isomers were not found in the literature, it can be inferred that as mono-nitro compounds, they are likely to be insensitive to impact under normal conditions.
Experimental Protocols
To ensure the accurate and reproducible assessment of stability, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and decomposition characteristics of the compound.
Apparatus: A simultaneous thermal analyzer (TGA/DSC) is used to measure both mass loss and heat flow as a function of temperature.[9]
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the nitroaromatic compound is placed in an aluminum or ceramic pan.
-
Instrument Setup: The TGA/DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.[10]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 400 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[10]
-
Data Acquisition: The instrument simultaneously records the sample's weight change (TGA) and the differential heat flow between the sample and a reference pan (DSC) as a function of temperature.
-
Data Analysis: The TGA curve is analyzed to determine the onset temperature of decomposition (Td), where significant weight loss begins. The DSC curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to quantify the enthalpy changes associated with these transitions.
Drop-Weight Impact Sensitivity Test
Objective: To determine the sensitivity of an energetic material to impact.
Apparatus: A drop-weight impact tester, which consists of a guided weight that can be dropped from a known height onto a sample.[6][11]
Procedure:
-
Sample Preparation: A small, precise amount of the test material (typically 20-40 mg) is placed in a designated sample holder, often on a piece of sandpaper to increase friction.[6][11]
-
Test Execution: A weight (e.g., 2 or 2.5 kg) is dropped from a specific height onto the sample.[4][6][11]
-
Observation: The outcome of each drop is recorded as either a "go" (ignition, deflagration, or detonation) or a "no-go" (no reaction).
-
Data Analysis: The Bruceton up-and-down method is commonly used, where the height for the subsequent drop is adjusted based on the previous result (increased after a "no-go," decreased after a "go"). This process is repeated for a statistically significant number of trials (e.g., 25-50 drops). The h50 value is then calculated, which represents the height from which there is a 50% probability of causing an initiation.[6]
Visualizing Stability Relationships
The following diagram illustrates the general relationship between the number of nitro groups and the expected stability of nitroaromatic compounds.
References
- 1. 4-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Dinitrobenzene | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-Nitrobenzonitrile: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Nitrobenzonitrile is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a hazardous substance, exhibiting acute toxicity if swallowed, in contact with skin, or if inhaled, and is harmful to aquatic life with long-lasting effects.[1] Adherence to strict disposal protocols is mandatory and should be performed in accordance with all local, state, and federal regulations.[2]
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Use chemical-resistant gloves (e.g., neoprene, nitrile) and impervious clothing to prevent skin contact.[3][4]
-
Respiratory Protection: In case of dust or aerosols, use a full-face respirator with a combination filter type that protects against organic vapors and particulates.[3][4]
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
Quantitative Toxicity Data
The following table summarizes the aquatic toxicity data for this compound.
| Endpoint | Value | Species | Exposure Time |
| EC50 | 48 mg/l | Daphnia magna (Water flea) | 48 hours |
| LC50 | 60 mg/l | Pimephales promelas (Fathead minnow) | 96 hours |
Source: ECOTOX Database[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., filter paper, gloves), and solutions.
- This material must be disposed of as hazardous waste.[1][2] In the United States, it may be classified under US EPA Waste Number D003 for reactivity.[2]
- Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[5][6] Mixing with acids can generate heat and toxic, flammable gas.[6]
2. Waste Collection and Storage:
- Collect solid waste in a clearly labeled, sealed, and suitable container to prevent dust generation.[7]
- For liquid waste containing this compound, use a labeled, leak-proof container.
- Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[8] The storage area should be locked up or otherwise secured.[7][8]
3. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.[3]
- Remove all sources of ignition.[3]
- Wearing appropriate PPE, prevent the formation of dust.[3][7]
- Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[8]
- Do not allow the spilled material to enter drains or waterways.[1] If a spill enters a drain, notify the responsible environmental authority immediately.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed and certified chemical waste management company.[4]
- Provide the waste management company with a complete and accurate Safety Data Sheet (SDS) for this compound.
- Ensure all local, regional, and national hazardous waste regulations are followed for complete and accurate classification and disposal.[5][8]
- Contaminated packaging should be handled in the same manner as the substance itself.[1] Completely emptied packages may be recycled if permissible by local regulations.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. fishersci.com [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Nitrobenzonitrile
Essential safety protocols and logistical plans for the handling and disposal of 3-Nitrobenzonitrile, ensuring the protection of laboratory personnel and the integrity of research.
For researchers and scientists in the field of drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential information on the personal protective equipment (PPE) required for this compound, along with detailed operational and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure.[1][2] The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Remarks |
| Eyes/Face | Safety glasses with side shields or chemical goggles. | Must conform to EN166 (EU) or NIOSH (US) standards. Contact lenses may absorb and concentrate irritants and should be avoided.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), protective clothing. | For brief contact, gloves with a protection class of 3 or higher (breakthrough time > 60 minutes) are recommended.[1] Contaminated gloves should be replaced immediately.[1] Wear a lab coat or other protective clothing to prevent skin contact.[3] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particulate filter conforming to EN 143 is recommended.[2][3] Avoid breathing dust or fumes.[1] |
Immediate First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the necessary steps for different routes of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2][3] Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and running water.[1][2] If skin irritation or a rash occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses. Continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[1][2] If the person is conscious, give up to 200 ml of water for dilution.[1] Call a poison control center or doctor immediately.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is available and operational.[1]
-
Assemble all necessary PPE as detailed in the table above and inspect for integrity.
-
Have an emergency spill kit readily accessible.
-
Clearly label all containers with the chemical name and associated hazards.[1]
2. Handling:
-
Avoid all personal contact, including inhalation of dust or fumes.[1]
-
Wear appropriate PPE throughout the entire handling process.[1]
-
Keep containers securely sealed when not in use.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[1]
-
Store locked up and away from incompatible materials and foodstuff containers.[1][3]
-
Protect containers from physical damage and check regularly for leaks.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific procedures and authorized waste collection points.[1]
-
Container Disposal: Empty containers may still retain chemical residues and should be treated as hazardous.[1] Do not reuse containers. Puncture and dispose of them in an authorized landfill, or return to the supplier for recycling if possible.[1] Retain all label warnings on the container.[1]
-
Contaminated Materials: Any materials used for cleanup, such as absorbents, must also be disposed of as hazardous waste.[4]
Emergency Spill Response Workflow
In the event of a spill, a clear and practiced response plan is critical. The following diagram outlines the workflow for managing a this compound spill.
Caption: Workflow for a this compound spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
